molecular formula C13H18O B026840 Isopropylphenylbutanal CAS No. 125109-85-5

Isopropylphenylbutanal

Cat. No.: B026840
CAS No.: 125109-85-5
M. Wt: 190.28 g/mol
InChI Key: OHRBQTOZYGEWCJ-UHFFFAOYSA-N
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Description

Isopropylphenylbutanal, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-propan-2-ylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBQTOZYGEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051632
Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
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Molecular Weight

190.28 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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CAS No.

125109-85-5
Record name Florhydral
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Record name Benzenepropanal, beta-methyl-3-(1-methylethyl)-
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Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
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Record name β-methyl-3-(1-methylethyl)benzenepropanal
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Record name 3-(3-propan-2-ylphenyl)butanal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPHENYLBUTANAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isopropylphenylbutanal chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Isopropylphenylbutanal

This guide provides a comprehensive technical overview of this compound, a significant chiral fragrance compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its chemical characteristics and the methodologies for its structural verification. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of the analytical processes involved.

Introduction to this compound

This compound, known by trade names such as Florhydral®, is a synthetic aromatic aldehyde prized for its powerful and fresh floral scent, reminiscent of lily-of-the-valley.[1][2] Its unique olfactory properties make it a valuable ingredient in the perfumery industry.[1][2][3] The molecule features a butanal backbone attached to a phenyl group substituted with an isopropyl group at the para position.[4] This structure, containing a chiral center, is key to its distinct fragrance profile and chemical behavior. The primary route to its synthesis involves the hydroformylation of 1,3-diisopropenylbenzene, followed by hydrogenation.[1][2][3]

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application, handling, and analysis. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 3-(4-isopropylphenyl)butanal[4]
Synonyms Florhydral®, Lily aldehyde[1]
CAS Number 125109-85-5[1][3]
Molecular Formula C₁₃H₁₈O[1][5]
Molecular Weight 190.28 g/mol [1][5][6]
Appearance Clear colorless to pale yellow liquid[1][2][3]
Odor Powerful fresh, green, floral, lily-of-the-valley[1][2]
Boiling Point ~251.3 °C (Predicted)[1]
Density ~0.935 g/cm³ (Predicted)[1]
Water Solubility 40 mg/L at 20°C[1]
LogP 3.1 at 35°C[1]
Flash Point 120 °C (closed cup)[6]

These properties indicate a combustible liquid with low water solubility, characteristics that influence both its use in fragrance formulations and the selection of solvents for analytical procedures.[4][6]

Comprehensive Structure Elucidation Workflow

The definitive confirmation of a molecule's structure is a multi-faceted process requiring the integration of data from several spectroscopic techniques.[7][8] For this compound, a logical workflow involves Mass Spectrometry (MS) to determine the molecular weight and fragmentation, Infrared (IR) Spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework.

G cluster_0 Structure Elucidation Workflow start Proposed Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms Confirm Mass ir Infrared (IR) Spectroscopy Identify Functional Groups (C=O, C-H) ms->ir Confirm Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) Map C-H Framework ir->nmr Confirm Connectivity elucidated Elucidated Structure nmr->elucidated Final Confirmation

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight of a synthesized compound.[9] For an unknown, Electron Ionization (EI) is a robust choice as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The presence of a distinct molecular ion peak (M+) at m/z 190 would strongly support the successful synthesis of a compound with the formula C₁₃H₁₈O.

Trustworthiness: The fragmentation pattern provides internal validation of the structure. Aldehydes exhibit characteristic cleavage patterns that, if observed, increase confidence in the structural assignment.[10][11] Aromatic aldehydes, in particular, often show a strong molecular ion peak.[11]

Key Fragmentation Pathways for this compound:

  • α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a common pathway for aldehydes.[10][11] Loss of the aldehydic proton (H•) would result in a prominent M-1 peak at m/z 189. Loss of the larger alkyl fragment is also possible.

  • McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that possess a γ-hydrogen.[10][12] It involves a six-membered transition state, leading to the formation of a radical cation and a neutral alkene.

  • Benzylic Cleavage: Fragmentation at the benzylic position is highly favored due to the stability of the resulting benzyl cation. Cleavage of the bond between the isopropyl-substituted phenyl group and the butanal chain would lead to a characteristic fragment.

G cluster_0 Mass Spectrometry Fragmentation mol [C₁₃H₁₈O]⁺˙ (m/z = 190) m_minus_1 [M-H]⁺ (m/z = 189) mol->m_minus_1 α-Cleavage (-H•) mclafferty McLafferty Fragment Radical Cation mol->mclafferty McLafferty Rearrangement benzylic Benzylic Fragment Cation mol->benzylic Benzylic Cleavage G cluster_1 IR Spectroscopy: Functional Group Correlation A Aromatic C-H ~3050 cm⁻¹ B Alkyl C-H ~2960 cm⁻¹ C Aldehyde C-H ~2820, 2720 cm⁻¹ D Carbonyl C=O ~1725 cm⁻¹ E Aromatic C=C ~1600, 1450 cm⁻¹ Structure This compound Structure Structure->A Structure->B Structure->C Structure->D Structure->E

Sources

An In-depth Technical Guide to the Synthesis of 3-(3-Isopropylphenyl)butanal (Florhydral®)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the synthesis of 3-(3-isopropylphenyl)butanal, a significant fragrance ingredient commercially known as Florhydral®. The document details the primary industrial manufacturing routes, including the rhodium-catalyzed hydroformylation of m-diisopropenylbenzene and the more selective hydroformylation of 1-isopropyl-3-isopropenylbenzene. Recognizing the needs of a research-oriented audience, this guide also explores viable laboratory-scale synthesis pathways, offering detailed theoretical frameworks and practical considerations for Friedel-Crafts reactions, Grignard additions, Wittig olefinations, and subsequent oxidation/reduction sequences. Each proposed step is explained with a focus on the underlying chemical principles and experimental causality. Furthermore, this guide includes a thorough characterization of the target molecule and its key intermediates, supported by spectroscopic data. The aim is to provide a holistic resource that is both conceptually robust and practically applicable for professionals in the fields of organic synthesis and fragrance chemistry.

Introduction: The Olfactive Significance of 3-(3-Isopropylphenyl)butanal

3-(3-Isopropylphenyl)butanal, marketed as Florhydral®, is a synthetic aldehyde prized in the fragrance industry for its fresh, floral, and green aroma, often reminiscent of lily-of-the-valley.[1][2] Its unique olfactory profile, combined with its stability and substantivity, has made it a valuable component in a wide array of perfumery applications, from fine fragrances to functional products like soaps and detergents.[3] The molecule possesses a chiral center at the β-position to the aldehyde, and its enantiomers exhibit distinct scent characteristics, underscoring the importance of stereochemistry in fragrance perception.[1] This guide delves into the chemical pathways leading to this important fragrance molecule, providing a detailed examination of both industrial and laboratory-scale synthetic strategies.

Industrial Synthesis Pathways: A Tale of Two Hydroformylations

The commercial production of 3-(3-isopropylphenyl)butanal is dominated by two primary routes, both of which leverage the power of hydroformylation, a catalytic process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.

Pathway A: Hydroformylation of m-Diisopropenylbenzene

This is the most established industrial method for synthesizing the immediate precursor to 3-(3-isopropylphenyl)butanal.[1] The synthesis can be conceptually broken down into three main stages:

Stage 1: Synthesis of m-Diisopropylbenzene

The synthesis of the starting material, m-diisopropylbenzene, is typically achieved through the Friedel-Crafts alkylation of cumene with propylene.[4] This reaction is generally carried out using a solid acid catalyst, such as a zeolite, to favor the formation of the meta and para isomers over the ortho isomer.[4] The resulting mixture of diisopropylbenzene isomers is then separated by fractional distillation. To maximize the yield of the desired meta isomer, the unwanted para isomer can be isomerized to a mixture of m- and p-diisopropylbenzene and recycled back into the separation process.[5][6]

Stage 2: Dehydrogenation to m-Diisopropenylbenzene

The m-diisopropylbenzene is then dehydrogenated to form m-diisopropenylbenzene. This is a high-temperature process, typically carried out in the vapor phase over a catalyst, often iron oxide-based.[1][7]

Stage 3: Hydroformylation and Hydrogenation

The final two steps involve the hydroformylation of m-diisopropenylbenzene, followed by the hydrogenation of the remaining double bond. The hydroformylation is a critical step, catalyzed by a rhodium complex, such as RhH(CO)(PPh₃)₃, under high pressure of syngas (a mixture of carbon monoxide and hydrogen).[1] This reaction yields 3-(3-isopropenylphenyl)butanal as the primary product. A key challenge in this step is to control the reaction to favor mono-hydroformylation and minimize the formation of the dialdehyde byproduct.[5] The subsequent hydrogenation of the isopropenyl group to an isopropyl group is typically carried out using a palladium on carbon (Pd/C) catalyst to yield the final product, 3-(3-isopropylphenyl)butanal.[3]

Experimental Protocol: Hydroformylation of m-Diisopropenylbenzene (Industrial Approach) [8]

A mixture of m-diisopropenylbenzene, a rhodium catalyst (e.g., 0.0918 g of RhHCO(PPh₃)₃), a phosphine ligand (e.g., 20 g of triphenylphosphine), and stabilizers (e.g., 0.2 g butylated hydroxytoluene and 0.1 g NaHCO₃) is heated in a high-pressure reactor. The reactor is pressurized with hydrogen (250 psi) and carbon monoxide (250 psi). The reaction is maintained at 110°C for several hours, followed by an increase in temperature to 140°C. The crude product, containing 3-(3-isopropenylphenyl)butanal, is then purified by fractional distillation. The subsequent hydrogenation of the purified intermediate is carried out using a standard catalytic hydrogenation procedure.

Pathway B: Hydroformylation of 1-Isopropyl-3-isopropenylbenzene

An alternative and often preferred industrial route involves the hydroformylation of 1-isopropyl-3-isopropenylbenzene.[5] This pathway offers improved chemo- and regioselectivity, leading to a higher yield of the desired product and fewer byproducts.[5]

The synthesis of the starting material, 1-isopropyl-3-isopropenylbenzene, can be achieved through the partial dehydrogenation of m-diisopropylbenzene or through other synthetic routes. The subsequent hydroformylation directly yields 3-(3-isopropylphenyl)butanal.

Laboratory-Scale Synthesis: A Modular Approach

For research and development purposes, alternative, more modular synthetic routes can be employed. These pathways offer greater flexibility and may be more amenable to the synthesis of analogues and derivatives.

Friedel-Crafts Acylation Approach

A plausible laboratory-scale synthesis can be designed starting from cumene, utilizing a Friedel-Crafts acylation as a key step to introduce the butanoyl side chain in a masked form.

Conceptual Workflow:

G Cumene Cumene Isopropylacetophenone 3-Isopropylacetophenone Cumene->Isopropylacetophenone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ HydroxyEster β-Hydroxy Ester Intermediate Isopropylacetophenone->HydroxyEster Reformatsky Reaction Reformatsky Reformatsky Reaction (Zn, Ethyl bromoacetate) UnsaturatedEster α,β-Unsaturated Ester HydroxyEster->UnsaturatedEster Dehydration Dehydration Dehydration AllylicAlcohol Allylic Alcohol Intermediate UnsaturatedEster->AllylicAlcohol Reduction Reduction Reduction (e.g., LiAlH₄) UnsaturatedAldehyde 3-(3-Isopropylphenyl)but-2-enal AllylicAlcohol->UnsaturatedAldehyde Oxidation Oxidation Mild Oxidation (e.g., PCC) FinalProduct 3-(3-Isopropylphenyl)butanal UnsaturatedAldehyde->FinalProduct Hydrogenation Hydrogenation Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Friedel-Crafts Acylation and Subsequent Transformations.

Step-by-step Methodology:

  • Friedel-Crafts Acylation of Cumene: Cumene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 3-isopropylacetophenone.[8] The meta director effect of the isopropyl group will favor the formation of the desired isomer.

  • Reformatsky Reaction: The resulting ketone, 3-isopropylacetophenone, can undergo a Reformatsky reaction with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc dust.[9][10] This reaction forms a β-hydroxy ester.

  • Dehydration and Reduction: The β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester, which is then reduced to the allylic alcohol, 3-(3-isopropylphenyl)but-2-en-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Oxidation and Hydrogenation: The allylic alcohol is then oxidized to the α,β-unsaturated aldehyde, 3-(3-isopropylphenyl)but-2-enal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC). Finally, selective hydrogenation of the carbon-carbon double bond using a catalyst like palladium on carbon (Pd/C) yields 3-(3-isopropylphenyl)butanal.

Grignard Reaction Strategy

Another versatile laboratory approach involves the use of a Grignard reagent to construct the carbon skeleton of the target molecule.

Conceptual Workflow:

G Bromocumene 3-Bromocumene GrignardReagent 3-Isopropylphenyl- magnesium bromide Bromocumene->GrignardReagent Grignard Formation Magnesium Mg, Ether IntermediateAlcohol 3-(3-Isopropylphenyl)butan-1-ol GrignardReagent->IntermediateAlcohol Addition to Crotonaldehyde Crotonaldehyde Crotonaldehyde GrignardAddition Grignard Addition FinalProduct 3-(3-Isopropylphenyl)butanal IntermediateAlcohol->FinalProduct Oxidation Oxidation Mild Oxidation (e.g., PCC, DMP)

Figure 2: Grignard-based Synthesis Pathway.

Step-by-step Methodology:

  • Grignard Reagent Formation: The synthesis would commence with the preparation of 3-isopropylphenylmagnesium bromide from 3-bromocumene and magnesium turnings in an anhydrous ether solvent.[11][12]

  • Grignard Addition: The Grignard reagent is then reacted with crotonaldehyde in a 1,4-conjugate addition reaction, which, after an aqueous workup, would yield 3-(3-isopropylphenyl)butan-1-ol.

  • Oxidation: The final step is the oxidation of the primary alcohol to the corresponding aldehyde.[13] This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to avoid over-oxidation to the carboxylic acid.

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be strategically employed in the synthesis of an unsaturated precursor to 3-(3-isopropylphenyl)butanal.[14][15]

Conceptual Workflow:

G Isopropylbenzaldehyde 3-Isopropylbenzaldehyde UnsaturatedIntermediate 1-(3-Isopropylphenyl)prop-1-ene Isopropylbenzaldehyde->UnsaturatedIntermediate Wittig Reaction PhosphoniumSalt Ethyltriphenylphosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) WittigReaction Wittig Reaction FinalProduct 3-(3-Isopropylphenyl)butanal UnsaturatedIntermediate->FinalProduct Hydroformylation Hydroformylation Hydroformylation

Figure 3: Wittig Reaction for Intermediate Synthesis.

Step-by-step Methodology:

  • Ylide Formation: An appropriate phosphonium ylide is prepared by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium.[16]

  • Wittig Reaction: The ylide is then reacted with 3-isopropylbenzaldehyde to form 1-(3-isopropylphenyl)prop-1-ene.

  • Hydroformylation: The resulting alkene can then be subjected to hydroformylation to introduce the butanal functionality.

Characterization and Analytical Data

The identity and purity of 3-(3-isopropylphenyl)butanal and its intermediates are confirmed using a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of 3-(3-Isopropylphenyl)butanal

PropertyValueReference
Molecular Formula C₁₃H₁₈O[17][18]
Molecular Weight 190.28 g/mol [17][18]
CAS Number 125109-85-5[17][18]
Appearance Colorless to pale yellow liquid[18]
Boiling Point 251.3 °C at 760 mmHg[18]
Density 0.935–0.954 g/cm³ at 25°C[18]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group protons (a doublet and a septet), the methyl group on the butyral chain (a doublet), the methylene protons adjacent to the aldehyde (a multiplet), and the aldehydic proton (a triplet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the isopropyl group, the carbons of the butanal chain, and the carbonyl carbon of the aldehyde group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z = 190. The fragmentation pattern will likely involve cleavage at the benzylic position and loss of small neutral molecules.[19][20][21]

Conclusion

The synthesis of 3-(3-isopropylphenyl)butanal is a well-established industrial process, primarily relying on the hydroformylation of readily available petrochemical feedstocks. This guide has detailed the key industrial pathways and has also provided a comprehensive overview of plausible laboratory-scale syntheses. By understanding the underlying principles of Friedel-Crafts, Grignard, and Wittig reactions, researchers can devise flexible and efficient routes to this important fragrance molecule and its analogues. The provided conceptual workflows and experimental considerations serve as a valuable resource for synthetic chemists in both academic and industrial settings.

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Sources

An In-depth Technical Guide to Isopropylphenylbutanal (CAS 125109-85-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenylbutanal, registered under CAS number 125109-85-5, is a synthetic aldehyde primarily utilized as a fragrance ingredient. Its characteristic fresh, floral, and green aroma has made it a staple in the perfume industry.[1][2] However, its chemical structure, possessing both a reactive aldehyde moiety and a substituted aromatic ring, presents a broader potential for applications beyond cosmetics, warranting a closer examination by the scientific research and drug development communities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, analytical methodologies for its characterization, and explores its potential biological activities based on the broader class of phenylpropanoids.

Chemical Identity and Physical Properties

This compound is also known by several synonyms, including Florhydral®, 3-(3-Isopropylphenyl)butanal, and β-Methyl-3-(1-methylethyl)benzenepropanal.[3][4] It is a chiral molecule, existing as a racemic mixture in its commercial form.[5] The compound is a clear, colorless to pale yellow liquid with a distinct floral, green odor reminiscent of lily-of-the-valley.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 125109-85-5[4]
Molecular Formula C₁₃H₁₈O[4]
Molecular Weight 190.28 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[6]
Odor Floral, green, fresh, lily-of-the-valley[1][6]
Boiling Point 251.3 ± 9.0 °C (Predicted)[6]
Flash Point 67.78 °C (154.00 °F)[7]
Density 0.935 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility 40 mg/L at 20°C[6]
LogP 3.1 at 35°C[6]

Spectroscopic and Analytical Data

Spectroscopic Data (Predicted)
  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. Predicted NMR data can be found in chemical databases.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹.[9] Other significant peaks would include those for C-H stretching of the alkyl and aromatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 190.[10] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and cleavage of the C-C bond adjacent to the carbonyl group.[11]

Analytical Methodologies

The quantitative and qualitative analysis of this compound can be achieved through various chromatographic techniques.

A common method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection.[12][13][14]

Illustrative HPLC Protocol for Aldehyde Analysis:

  • Derivatization: React the sample containing this compound with a solution of DNPH in a suitable solvent (e.g., acetonitrile) to form the corresponding hydrazone.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[12]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common mobile phase.[12]

    • Flow Rate: A flow rate of approximately 1.0 mL/min is standard.[15]

    • Detection: UV detection at a wavelength of around 360 nm is suitable for the DNPH derivatives.[12]

  • Quantification: A calibration curve is generated using standards of the this compound-DNPH derivative of known concentrations.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective technique for the analysis of volatile compounds like this compound.[16][17][18]

General GC Protocol:

  • Sample Preparation: Dilute the sample in a suitable low-boiling solvent.[19]

  • Chromatographic Separation:

    • Column: A column with a non-polar or intermediate polarity stationary phase is typically employed.[18]

    • Carrier Gas: Nitrogen or helium is commonly used as the carrier gas.[18]

    • Temperature Program: A temperature gradient is often used to ensure good separation of components.

    • Injection: A split/splitless injector is standard.

  • Detection: FID provides quantitative data, while MS allows for both quantification and structural identification based on the fragmentation pattern.[16]

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from m-diisopropenylbenzene.[2][6]

Synthesis reactant m-Diisopropenylbenzene intermediate 3-(3-Isopropenylphenyl)butanal reactant->intermediate Hydroformylation (CO, H₂, Rh catalyst) product This compound intermediate->product Hydrogenation

Figure 1: General synthesis pathway for this compound.

An alternative synthetic route involves the hydroformylation of 1-isopropyl-3-isopropenylbenzene.[20] The causality behind these experimental choices lies in the efficiency and selectivity of the catalytic reactions. Rhodium-based catalysts are favored for hydroformylation due to their high activity and selectivity towards the desired aldehyde product.[2] Subsequent hydrogenation is a standard method for reducing the remaining double bond to yield the final saturated aldehyde.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its aldehyde functional group and the substituted aromatic ring.

Reactivity of the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.[21][22][23][24]

Nucleophilic_Addition cluster_0 Nucleophilic Addition to Aldehyde Aldehyde R-CHO Intermediate [R-CH(O⁻)-Nu] Aldehyde->Intermediate Attack on carbonyl carbon Nucleophile :Nu⁻ Product R-CH(OH)-Nu Intermediate->Product Protonation H⁺ Protonation->Product Protonation

Figure 2: General mechanism of nucleophilic addition to an aldehyde.

This reactivity allows for a wide range of chemical transformations, including:

  • Formation of Hydrates: In the presence of water, an equilibrium can be established to form a geminal diol.[21]

  • Formation of Cyanohydrins: Reaction with hydrogen cyanide yields cyanohydrins, which are versatile synthetic intermediates.[23]

  • Reactions with Amines: Primary amines react to form imines.[23]

Reactivity of the Aromatic Ring

The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[25] However, the butanal side chain is a deactivating, meta-directing group. The overall regioselectivity of electrophilic aromatic substitution on this compound will be a result of the interplay between these two substituents.[26][27][28]

Potential Biological Activities and Applications in Drug Development

While this compound itself is primarily used in fragrances, the broader class of phenylpropanoids and their derivatives have been shown to possess a wide range of biological activities.[1][3][29][30] These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[29]

The presence of the aldehyde functional group in this compound makes it a candidate for derivatization to explore new therapeutic agents. For instance, the synthesis of novel compounds through reactions at the aldehyde could lead to the development of molecules with enhanced biological activity.[30]

Potential Research Directions:

  • Antimicrobial Studies: In vitro studies could be conducted to assess the antimicrobial activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi.[31][32]

  • Antioxidant Assays: The antioxidant potential could be evaluated using standard assays such as DPPH and ABTS.[33]

  • Cytotoxicity Screening: In vitro cytotoxicity assays using various cancer cell lines could reveal potential anticancer properties.[34]

  • Enzyme Inhibition Studies: The molecule could be screened for its ability to inhibit specific enzymes relevant to disease pathways.

Safety and Toxicology

This compound is classified as a skin and eye irritant and a potential skin sensitizer.[10] It is also considered toxic to aquatic life with long-lasting effects.[10] For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized fragrance ingredient with a defined set of physical and chemical properties. Its synthesis is well-established, and its reactivity offers opportunities for further chemical exploration. For researchers and drug development professionals, the true potential of this compound may lie in its use as a scaffold for the synthesis of novel bioactive compounds, leveraging the known biological activities of the broader phenylpropanoid class. Further investigation into its biological properties and those of its derivatives is warranted to unlock its full potential beyond the realm of perfumery.

References

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  • A New Enantioselective Catalytic Route to Florhydral®. (2025, August 10). ResearchGate. Retrieved from [Link]

  • What are nucleophilic addition reactions in the context of aldehydes and ketones? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675. Retrieved from [Link]

  • Nucleophilic Addition reactions. (2020, July 26). BYJU'S. Retrieved from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Reichling, J., Merkel, B., & Hofmeister, P. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of natural products, 54(5), 1416–1418. Retrieved from [Link]

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  • Determination of formaldehyde, acetaldehyde and glutaraldehyde in cosmetics by high- performance liquid chromatography. (2019, October 8). IJIET. Retrieved from [Link]

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  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 9). YouTube. Retrieved from [Link]

  • Solved e electrophilic aromatic substitution of. (2019, March 2). Chegg.com. Retrieved from [Link]

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  • Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved from [Link]

  • China Florhydral CAS 125109-85-5 factory and suppliers. (n.d.). Springchem. Retrieved from [Link]

  • mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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  • infrared spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 3-(3-ISOPROPYLPHENYL)BUTANAL. (n.d.). United Aromatics. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved from [Link]

  • 1H NMR SDBS-HR2014-02969NS. (2015, January 6). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

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  • Gas chromatographic methods for residual solvents analysis. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Characterization of Florhydral Enantiomers and Their Specific Rotations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Florhydral®, chemically known as 3-(3-isopropylphenyl)butanal, is a cornerstone synthetic aldehyde in modern perfumery, prized for its fresh, powerful, and naturalistic lily-of-the-valley (muguet) character.[1][2] As a chiral molecule, it exists in two non-superimposable mirror-image forms—enantiomers—which possess dramatically different olfactory profiles.[3] While the commercial product is a racemic mixture, the ability to separate, identify, and characterize the individual (+)-(S) and (–)-(R) enantiomers is critical for advanced fragrance design, quality control, and linking molecular structure to olfactory perception. This guide provides a comprehensive technical framework for the analytical separation of Florhydral enantiomers, the determination of their specific rotation, and an interpretation of their distinct properties. It is intended for researchers, analytical scientists, and drug development professionals who require robust methodologies for chiral compound analysis.

Introduction: The Significance of Chirality in Fragrance Chemistry

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. In the life sciences, the differential interaction of enantiomers with chiral biological receptors is a well-established principle, leading to profound differences in pharmacology and toxicology. This same principle governs the sense of smell. Olfactory receptors are chiral proteins, and as such, they can exhibit stereospecificity, binding preferentially with one enantiomer over the other.[4] This results in enantiomers of the same molecule potentially having different scent characters, intensities, or both.

Florhydral® (CAS 125109-85-5) possesses a single stereocenter at the β-carbon relative to the aldehyde group, giving rise to (+)-(S) and (–)-(R) enantiomers.[2][3] While commercially produced as a racemate via the hydroformylation of 1,3-diisopropenylbenzene, the distinct scent profiles of its constituent enantiomers make their individual characterization a subject of significant interest.[2][4] Understanding these differences allows perfumers to fine-tune fragrance compositions, achieving unique effects that are not possible with the racemic mixture alone.

Olfactory and Physicochemical Properties of Florhydral Enantiomers

The two enantiomers of Florhydral have been isolated and their olfactory properties evaluated, revealing a remarkable divergence that underscores the importance of stereochemistry in olfaction. The key distinguishing features are summarized in the table below.

Property(+)-(S)-Florhydral(–)-(R)-FlorhydralRacemic Florhydral®
Chemical Name (+)-(S)-3-(3-Isopropylphenyl)butanal(–)-(R)-3-(3-Isopropylphenyl)butanal(±)-3-(3-Isopropylphenyl)butanal
CAS Number 125109-85-5125109-85-5125109-85-5
Molecular Formula C₁₃H₁₈OC₁₃H₁₈OC₁₃H₁₈O
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol
Odor Profile More green, less watery, powerful floral[3][4]Marine, plastic undertones, less intense floral[3][4]Balanced fresh, green, watery floral (muguet)[1][4]
Odor Threshold 0.035 ng/L air [3][4]0.88 ng/L air [3][4]0.07 ng/L air[2]
Specific Rotation [α] Not Publicly AvailableNot Publicly Available0° (by definition)

Note: Specific rotation values for the pure enantiomers are not available in the public domain literature. The determination of these values requires the isolation of each enantiomer, as detailed in the protocols below.

The most striking difference lies in the odor threshold; the (+)-(S)-enantiomer is approximately 25 times more potent than the (–)-(R)-enantiomer.[3][4] This significant disparity highlights that the characteristic powerful scent of racemic Florhydral® is predominantly contributed by the (+)-(S) form.

Enantioselective Separation by Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like Florhydral, chiral gas chromatography is the analytical method of choice for enantiomeric separation and quantification. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Principle of Separation

The causality behind the separation lies in the formation of transient, diastereomeric complexes between the Florhydral enantiomers and the chiral selector of the CSP. Cyclodextrin derivatives are commonly used as CSPs in gas chromatography for their ability to form inclusion complexes with guest molecules.[5] The three-dimensional structure of the cyclodextrin cavity provides a chiral environment. One enantiomer will fit more favorably into this environment than the other, resulting in a stronger interaction and a longer retention time on the column. This difference in interaction energy is what allows for the resolution of the two enantiomers.

Experimental Workflow: Chiral GC Analysis

The logical flow for analyzing the enantiomeric composition of a Florhydral sample is depicted below.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute Sample in appropriate solvent (e.g., Hexane) Inject Inject into GC Prep->Inject Separation Separation on Chiral Stationary Phase Inject->Separation Detection Detect with FID or MS Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for Chiral GC Analysis of Florhydral.

Protocol: Enantiomeric Purity of Florhydral by Chiral GC

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based column, such as a Betadex or Gammadex derivative (e.g., Rt-βDEXsm), is recommended for resolving floral aldehydes.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Hexane or Isopropanol, HPLC grade.

  • Sample: Racemic Florhydral® standard and the sample to be analyzed.

2. Chromatographic Conditions (Starting Point):

  • Injection Port: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min Helium.

  • Oven Program: 60°C hold for 2 min, ramp at 2°C/min to 180°C, hold for 5 min. (Note: This program must be optimized to achieve baseline resolution.)

  • Detector (FID): 250°C

3. System Suitability Test (SST):

  • Rationale: Before analyzing any samples, the chromatographic system's performance must be verified. This ensures that the system is capable of producing accurate and precise results.

  • Procedure:

    • Prepare a dilute solution of racemic Florhydral® (e.g., 100 µg/mL in hexane).

    • Inject this solution six consecutive times.

    • Acceptance Criteria:

      • The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

      • The relative standard deviation (RSD) of the peak areas for each enantiomer across the six injections should be ≤ 2.0%.

      • The tailing factor for each peak should be between 0.8 and 1.5.

  • Trustworthiness: If the SST fails, the analytical run is invalid. This prevents the reporting of unreliable data. Troubleshooting of the instrument or method parameters is required before proceeding.

4. Sample Analysis:

  • Prepare the unknown sample at a concentration similar to the racemic standard.

  • Inject the sample into the GC system.

  • Identify the enantiomer peaks based on their retention times relative to the standard injection.

5. Calculation of Enantiomeric Excess (% ee):

  • Integrate the peak areas for the (+)-(S) and (–)-(R) enantiomers.

  • Calculate the % ee using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Characterization by Specific Rotation

Specific rotation, denoted as [α], is a fundamental physicochemical property of a chiral compound.[6] It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length at a defined temperature and wavelength.[6] The measurement is performed using a polarimeter. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[6] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

Experimental Workflow: Polarimetry

The process of determining the specific rotation of a pure, isolated Florhydral enantiomer is outlined below.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Instrument Measurement cluster_calculation Calculation & Reporting Prep Accurately weigh pure enantiomer and dissolve in a specific volume of solvent (e.g., Ethanol) Blank Measure solvent blank and zero the instrument Prep->Blank Measure Measure observed rotation (α) of the sample solution Blank->Measure Calculate Calculate Specific Rotation [α] using Biot's Law Measure->Calculate Report Report [α] with T, λ, concentration, and solvent Calculate->Report

Caption: Workflow for Determining Specific Rotation.

Protocol: Determination of Specific Rotation

This protocol requires an enantiomerically pure sample of Florhydral, which can be obtained via enantioselective synthesis or preparative chiral chromatography.[7]

1. Instrumentation and Materials:

  • High-precision polarimeter with a sodium lamp (D-line, λ = 589 nm).

  • Polarimeter cell of a known path length (e.g., 1.0 dm), thermostatted.

  • Analytical balance.

  • Volumetric flasks, Class A.

  • Solvent: Ethanol (95%) or Chloroform, spectroscopic grade.

  • Enantiomerically pure (>99% ee) sample of (+)-(S)- or (–)-(R)-Florhydral.

2. Procedure:

  • Temperature Equilibration: Set the polarimeter's thermostat to a standard temperature, typically 20°C or 25°C. Allow the instrument and solvent to equilibrate.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the pure Florhydral enantiomer.

    • Quantitatively transfer it to a 10.0 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly. This creates a concentration (c) of approximately 1 g/100 mL.

  • Blank Measurement (Self-Validation):

    • Rinse the polarimeter cell with the pure solvent several times, then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and take a reading. This value should be zeroed out to correct for any solvent activity or cell imperfections. This step is critical for trustworthiness.

  • Sample Measurement:

    • Rinse the cell with a small amount of the sample solution before filling it completely.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α). Take at least five readings and average them.

3. Calculation of Specific Rotation:

  • Use Biot's Law to calculate the specific rotation [α]: [α]ᵀλ = α / (l * c) Where:

    • [α]ᵀλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in grams per milliliter (g/mL). (Note: If concentration is in g/100mL, the formula is [α] = (100 * α) / (l * c)).

4. Reporting:

  • The result must be reported with all experimental conditions, for example: [α]²⁰D = +X.X° (c 1.0, Ethanol). This notation indicates the measurement was taken at 20°C using the sodium D-line, with a concentration of 1.0 g/100 mL in ethanol, and the rotation was dextrorotatory.

Conclusion

The characterization of Florhydral enantiomers provides a clear and compelling case for the importance of stereochemical analysis in the fragrance industry. The profound difference in potency and character between the (+)-(S) and (–)-(R) forms demonstrates that control over enantiomeric composition is a powerful tool for innovation. The robust analytical techniques of chiral gas chromatography and polarimetry are essential for both quality control of existing materials and the research and development of novel, enantiomerically pure fragrance ingredients. By applying the validated protocols detailed in this guide, scientists can ensure the accuracy and integrity of their data, contributing to a deeper understanding of the structure-activity relationships that govern our sense of smell.

References

  • Scentspiracy. (2025). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Available at: [Link]

  • ResearchGate. (2007). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R). Available at: [Link]

  • ScenTree. Florhydral® (CAS N° 125109-85-5). Available at: [Link]

  • Leffingwell, J.C. The Florhydrals®. Leffingwell & Associates. Available at: [Link]

  • PhytoChemia. (2022). Optical rotation: application to oils analysis. Available at: [Link]

  • Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]

  • Givaudan. Florhydral™. Available at: [Link]

  • Wikipedia. Optical rotation. Available at: [Link]

  • Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of beta-Methyl-3-(1-methylethyl)benzenepropanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of beta-Methyl-3-(1-methylethyl)benzenepropanal, a substituted aromatic aldehyde, through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the spectral data but also the underlying scientific principles and experimental causality, offering researchers and drug development professionals a robust framework for the structural elucidation of similar organic molecules.

Introduction and Molecular Structure

beta-Methyl-3-(1-methylethyl)benzenepropanal, with the molecular formula C₁₄H₂₀O, is an aromatic aldehyde of interest in various chemical fields. Accurate structural confirmation is paramount for its application and requires a multi-faceted analytical approach. By combining NMR, IR, and MS, we can unambiguously determine its constitution, connectivity, and functional group arrangement. Each technique offers a unique and complementary piece of the structural puzzle.[1]

The structural formula is presented below, with atoms systematically numbered to facilitate the discussion of NMR spectral data.

Caption: Molecular structure of beta-Methyl-3-(1-methylethyl)benzenepropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and signal splitting, we can deduce the precise connectivity of atoms.[2]

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets expected in the aromatic and aliphatic regions of this molecule. The causality is simple: a stronger external magnetic field spreads the signals further apart, reducing spectral overlap and allowing for more accurate interpretation of coupling constants.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H10 (Aldehyde)9.5 - 10.1Triplet (t)1HThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and appears in a characteristic downfield region.[3][4][5] It will be split by the two adjacent C8 protons.
Aromatic (C1, C2, C4, C5)7.0 - 7.4Multiplet (m)4HProtons on the benzene ring appear in this region. Due to the substitution pattern, they are not equivalent and will show complex splitting.[6]
H12 (Isopropyl)2.8 - 3.1Septet (sept)1HThis methine proton is split by the six equivalent protons of the two methyl groups (C13, C14), resulting in a septet (n+1 = 6+1 = 7).
H8 (α-CH₂)2.7 - 2.9Multiplet (m)2HThese protons are adjacent to the aldehyde group and the chiral center at C7, making them diastereotopic and chemically non-equivalent. They will show complex splitting from coupling to H7 and H10.
H7 (β-CH)2.5 - 2.8Multiplet (m)1HThis methine proton is at a chiral center and is coupled to protons on C8 and C11, leading to a complex multiplet.
H13, H14 (Isopropyl CH₃)~1.25Doublet (d)6HThese two methyl groups are equivalent and are split by the single H12 proton into a doublet.
H11 (β-CH₃)~1.15Doublet (d)3HThis methyl group is split by the single H7 proton into a doublet.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Trustworthiness: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[7]

  • Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

    • Trustworthiness: TMS provides a sharp, inert reference point, ensuring high accuracy and reproducibility of chemical shift measurements across different instruments.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve maximum homogeneity and lock onto the deuterium signal of the solvent.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 90° pulse angle, 2-second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and multiplicities.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A standard proton-decoupled ¹³C NMR experiment is the logical choice here. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment. This simplification is essential for accurately counting the number of distinct carbons and identifying them based on their chemical shifts.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C9 (Aldehyde C=O)195 - 205The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[5][8]
C6, C3 (Aromatic C-Substituted)140 - 150Aromatic carbons directly attached to alkyl groups are deshielded.
C1, C2, C4, C5 (Aromatic C-H)125 - 130Unsubstituted sp² hybridized carbons of the benzene ring appear in this characteristic range.[9]
C8 (α-CH₂)45 - 55This sp³ carbon is adjacent to the electron-withdrawing carbonyl group, shifting it downfield.
C7 (β-CH)35 - 45An sp³ hybridized methine carbon.
C12 (Isopropyl CH)30 - 40An sp³ hybridized methine carbon.
C13, C14 (Isopropyl CH₃)20 - 25sp³ hybridized methyl carbons.
C11 (β-CH₃)15 - 20An sp³ hybridized methyl carbon, typically appearing slightly upfield.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[10][11] The principle is that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.[10] For this molecule, the most critical diagnostic peaks will confirm the presence of the aldehyde and the aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
~2820 and ~2720C-H Aldehydic StretchMedium, SharpThese two peaks, often called a "Fermi doublet," are highly diagnostic for the C-H bond of an aldehyde group.[3][12] Their presence is a strong confirmation.
~1725C=O Carbonyl StretchStrong, SharpThis intense absorption is characteristic of a saturated aliphatic aldehyde.[4][12] Conjugation with the aromatic ring is too distant to significantly lower this frequency.
3000 - 3100C-H Aromatic StretchMediumIndicates C-H bonds on the sp² hybridized carbons of the benzene ring.
2850 - 2960C-H Aliphatic StretchStrongCorresponds to the stretching of C-H bonds on the sp³ hybridized carbons of the alkyl side chains.
~1600, ~1475C=C Aromatic Ring StretchMediumThese absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

    • Trustworthiness: A background scan is essential to subtract the IR absorptions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

  • Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands listed above.

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.[13] Electron Ionization (EI) is the chosen method here as it is a "hard" ionization technique that reliably induces fragmentation, providing a rich spectrum for structural elucidation.[14]

The molecular weight of C₁₄H₂₀O is 204.31 g/mol . We expect the molecular ion peak (M⁺˙) at m/z = 204.

Predicted Mass Spectrometry Fragmentation

The fragmentation of beta-Methyl-3-(1-methylethyl)benzenepropanal will be dictated by the stability of the resulting carbocations.

  • Alpha (α) Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for aldehydes.[15][16]

    • Loss of a hydrogen radical (•H) to give a stable acylium ion at m/z = 203 (M-1).[17]

    • Loss of the propyl chain (•C₃H₅O) is less likely, but cleavage of the Cα-Cβ bond can occur.

  • Benzylic Cleavage: The bond between Cβ (C7) and the benzene ring is a benzylic position. Cleavage here is highly favorable due to the formation of a resonance-stabilized benzylic carbocation.

    • Cleavage of the C6-C7 bond would lead to a fragment corresponding to the substituted benzene ring. The most significant fragmentation is often the loss of the aldehyde-containing side chain to form a stable benzylic cation. Loss of the C₄H₇O side chain (mass 71) would result in a fragment at m/z = 133 .

    • A subsequent rearrangement to a highly stable tropylium ion is also possible.

  • Loss of Isopropyl Group: Cleavage of the isopropyl group (mass 43) from the aromatic ring is another probable pathway, leading to a fragment at m/z = 161 (M-43).

G Mol [C₁₄H₂₀O]⁺˙ m/z = 204 Frag1 [M-H]⁺ m/z = 203 Mol->Frag1 - •H (α-cleavage) Frag2 [M-C₃H₇]⁺ m/z = 161 Mol->Frag2 - •C₃H₇ (Loss of Isopropyl) Frag3 [C₁₀H₁₃]⁺ m/z = 133 Mol->Frag3 - •C₄H₇O (Benzylic Cleavage)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column (e.g., DB-5ms). The retention time is a characteristic property of the compound under specific GC conditions.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.[14]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector counts the number of ions at each m/z value, generating a mass spectrum that is a plot of relative abundance versus m/z.

Conclusion: An Integrated Approach

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from these distinct but complementary methods.

  • IR Spectroscopy rapidly confirms the presence of the key aldehyde (C=O at ~1725 cm⁻¹, C-H at ~2720/2820 cm⁻¹) and aromatic functionalities.

  • Mass Spectrometry provides the molecular weight (M⁺˙ at m/z 204) and a fragmentation pattern (key fragments at m/z 203, 161, 133) consistent with the proposed benzylic and alkyl-substituted structure.

  • NMR Spectroscopy delivers the definitive proof. ¹³C NMR confirms the presence of 14 unique carbons, including the downfield aldehyde carbon. ¹H NMR reveals the precise connectivity and spatial relationships of all 20 protons, from the characteristic aldehyde triplet to the septet/doublet pattern of the isopropyl group and the complex multiplets of the aromatic and chiral centers.

Together, these techniques provide a self-validating system, leading to the unambiguous structural elucidation of beta-Methyl-3-(1-methylethyl)benzenepropanal.

References

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An In-Depth Technical Guide to the Olfactory Receptor Interactions of Isopropylphenylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the synthetic fragrance molecule, Isopropylphenylbutanal (also known as Florhydral®), and the human olfactory receptor, OR1A1. Aimed at researchers, scientists, and professionals in drug development and fragrance science, this document delves into the theoretical underpinnings and practical methodologies for characterizing this specific ligand-receptor interaction. The guide details the known characteristics of this compound and OR1A1, outlines the canonical olfactory signal transduction pathway, and provides step-by-step protocols for heterologous expression of OR1A1 in HEK293 cells and subsequent functional analysis using cAMP and calcium imaging assays. Furthermore, a computational workflow for homology modeling of OR1A1 and molecular docking of this compound is presented. This guide serves as a technical resource for investigating the molecular basis of odor perception and for the broader study of G-protein coupled receptor-ligand interactions.

Introduction: The Scent of Discovery

The sense of smell, or olfaction, is a complex biological process initiated by the interaction of volatile chemical compounds with a vast array of olfactory receptors (ORs) located in the olfactory epithelium.[1] Understanding these initial molecular events is crucial for unraveling the neural code of olfaction and has significant implications for the fragrance industry, food science, and even therapeutics, given the ectopic expression of ORs in various non-olfactory tissues.[2][3]

This guide focuses on the interaction between a specific synthetic odorant, this compound, and a well-characterized human olfactory receptor, OR1A1. This compound, commercially known as Florhydral®, is a widely used fragrance ingredient prized for its fresh, floral, and green notes, often reminiscent of lily-of-the-valley and hyacinth.[4][5][6] Its interaction with specific ORs is the foundation of its perceived scent.

OR1A1 is a member of the largest G-protein coupled receptor (GPCR) family in the human genome and is known to be a "broadly tuned" receptor, meaning it can be activated by a range of structurally diverse odorants.[7][8] While a number of agonists for OR1A1 have been identified, a precise quantitative characterization of its interaction with this compound, a key component in many fragrances, remains a subject of ongoing research.[9][10] This guide aims to provide the scientific community with the necessary theoretical framework and practical methodologies to investigate and quantify this interaction.

The Interacting Partners: A Molecular Profile

This compound (Florhydral®)

This compound is a synthetic aldehyde with the chemical formula C₁₃H₁₈O.[11][12] Its chemical and physical properties are summarized in the table below. The presence of an aldehydic functional group is a common feature in many fragrance molecules and is often crucial for their interaction with olfactory receptors.

PropertyValueReference(s)
IUPAC Name 3-(3-isopropylphenyl)butanal[5]
Synonyms Florhydral®, Isopropyl Phenyl Butanal[11][13]
CAS Number 125109-85-5[11][12]
Molecular Formula C₁₃H₁₈O[11][12]
Molecular Weight 190.28 g/mol [11][12]
Odor Profile Floral, green, fresh, lily-of-the-valley, hyacinth[4][5][6]
Boiling Point 251.3 °C[12]
Flash Point 103.6 °C[12]
Olfactory Receptor 1A1 (OR1A1)

OR1A1 is a Class A rhodopsin-like GPCR encoded by the OR1A1 gene.[1][14] Like all ORs, it possesses seven transmembrane domains that form a binding pocket for odorant molecules.[15] OR1A1 is known to be broadly tuned, responding to a variety of ligands, primarily those with citrus and fruity notes.[7] While this compound is not explicitly listed with a quantified binding affinity in publicly available literature, its structural characteristics make it a plausible ligand for this receptor.

PropertyDescriptionReference(s)
Gene Name OR1A1[1]
Protein Name Olfactory receptor 1A1[1]
UniProt ID Q9P1Q5[7]
Receptor Class Class A GPCR, Olfactory Receptor[1][14]
Known Ligands Citronellal, Helional, Heptanal, Octanal, Nonanal, Dihydrojasmone, Carvone, Citronellol[7][8]
Signaling Pathway Gαs/Gαolf-coupled, leading to increased cAMP[3]

The Olfactory Signaling Cascade: From Odorant Binding to Neural Signal

The binding of an odorant molecule, such as this compound, to an olfactory receptor like OR1A1 initiates a rapid and complex intracellular signaling cascade. This process transduces the chemical signal of the odorant into an electrical signal that is then transmitted to the brain for processing.

The canonical olfactory signaling pathway, which is initiated by the activation of Gαs/Gαolf-coupled ORs like OR1A1, can be summarized as follows:

  • Odorant Binding: this compound binds to the orthosteric binding pocket of the OR1A1 receptor.

  • Conformational Change: Ligand binding induces a conformational change in the OR1A1 receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαolf).[16]

  • Adenylyl Cyclase Activation: The GTP-bound Gαolf dissociates from the βγ-subunits and activates adenylyl cyclase type III (ACIII).[16]

  • cAMP Production: Activated ACIII converts ATP into cyclic adenosine monophosphate (cAMP).[16]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.[17]

  • Cation Influx and Depolarization: The opening of CNG channels allows for the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron's membrane.[17]

  • Signal Amplification: The initial depolarization is amplified by the opening of Ca²⁺-activated Cl⁻ channels.[17]

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and propagated along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR1A1 OR1A1 This compound->OR1A1 Binding G_Protein Gαolf/βγ OR1A1->G_Protein Activation ACIII Adenylyl Cyclase III G_Protein->ACIII Activation cAMP cAMP ACIII->cAMP Conversion CNG_Channel CNG Channel Na_Ca Na⁺/Ca²⁺ Influx CNG_Channel->Na_Ca ATP ATP ATP->ACIII cAMP->CNG_Channel Opening Depolarization Depolarization Na_Ca->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Olfactory signaling pathway of OR1A1.

Experimental Methodologies for Characterizing this compound-OR1A1 Interaction

To quantitatively assess the interaction between this compound and OR1A1, a series of in vitro experiments can be performed. These typically involve the heterologous expression of the receptor in a suitable cell line, followed by functional assays that measure the downstream consequences of receptor activation.

Heterologous Expression of OR1A1 in HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for the heterologous expression of GPCRs, including olfactory receptors.[4][18][19] The following protocol outlines the general steps for transiently transfecting HEK293 cells to express human OR1A1.

Protocol 1: Transient Transfection of HEK293 Cells with OR1A1

  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.[4]

  • Plasmid Preparation:

    • Obtain a mammalian expression vector containing the full-length human OR1A1 gene. It is often beneficial to use a vector that includes an N-terminal tag (e.g., a Rho tag) to promote cell surface expression.[20]

    • Co-transfect with plasmids encoding accessory proteins like Receptor Transporting Protein 1 (RTP1) to enhance receptor trafficking to the cell membrane.[21]

  • Transfection:

    • One day prior to transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Prepare the transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Briefly, dilute the OR1A1 and RTP1 plasmids and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.[6][22]

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete culture medium.

    • Allow the cells to express the receptor for 24-48 hours before performing functional assays.[18]

Transfection_Workflow Cell_Culture HEK293T Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Transfection Add Mixture to Cells Seeding->Transfection Plasmid_Prep Prepare OR1A1 & RTP1 Plasmids Transfection_Mix Prepare Transfection Mixture Plasmid_Prep->Transfection_Mix Transfection_Mix->Transfection Incubation Incubate 4-6h Transfection->Incubation Medium_Change Replace Medium Incubation->Medium_Change Expression Express Receptor (24-48h) Medium_Change->Expression Assay Perform Functional Assay Expression->Assay

Figure 2: Workflow for transient transfection of HEK293 cells.

Functional Assays

Since OR1A1 is a Gαs/Gαolf-coupled receptor, its activation leads to an increase in intracellular cAMP levels.[3] Measuring this increase is a direct way to quantify receptor activation. Several commercial kits are available for this purpose, including those based on Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., GloSensor™).[20][23]

Protocol 2: GloSensor™ cAMP Assay for OR1A1 Activation

  • Co-transfection: During the transfection step (Protocol 1), co-transfect the HEK293T cells with the OR1A1 plasmid, RTP1 plasmid, and a GloSensor™ cAMP plasmid.

  • Cell Plating and Equilibration: After the 24-48 hour expression period, aspirate the culture medium and add a GloSensor™ cAMP reagent-containing medium. Incubate for 2 hours at room temperature to allow for substrate equilibration.

  • Odorant Preparation and Delivery:

    • Prepare a dilution series of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in the assay buffer.

    • Due to the volatile nature of this compound, it is crucial to have a consistent method of delivery to the cells. This can be achieved using a liquid handler for direct application of the odorant solution to the wells. For volatile compounds, specialized olfactometers can also be used to deliver a controlled vapor phase stimulus.[24]

  • Luminescence Measurement:

    • Measure the baseline luminescence of each well using a luminometer.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of luminescence for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the change in luminescence over time for each concentration of this compound.

    • Plot the peak luminescence response against the logarithm of the odorant concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.[25]

The influx of Ca²⁺ through CNG channels is a downstream event in the olfactory signaling cascade.[17] This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicators (e.g., GCaMP).[13][21][26]

Protocol 3: Fluo-4 Calcium Imaging Assay

  • Cell Preparation: Transfect HEK293 cells with OR1A1 and RTP1 as described in Protocol 1.

  • Dye Loading:

    • After the expression period, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with a Fluo-4 AM solution in the buffer for 30-60 minutes at 37°C.[27] The AM ester form allows the dye to cross the cell membrane.

    • Wash the cells to remove excess dye. Intracellular esterases will cleave the AM group, trapping the active Fluo-4 dye inside the cells.

  • Odorant Stimulation and Imaging:

    • Place the plate on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence image.

    • Add this compound at various concentrations to the wells.

    • Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest over time.

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.

    • Plot the peak ΔF/F₀ against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Computational Modeling of the this compound-OR1A1 Interaction

In the absence of an experimentally determined crystal structure for OR1A1, computational methods such as homology modeling and molecular docking can provide valuable insights into the potential binding mode of this compound.

Homology Modeling of OR1A1

Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template).

Workflow 1: Homology Modeling of OR1A1

  • Template Selection:

    • Obtain the amino acid sequence of human OR1A1 from a protein database like UniProt (accession number Q9P1Q5).[7]

    • Use a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures. High-resolution crystal structures of other Class A GPCRs, such as bovine rhodopsin or the β2-adrenergic receptor, are often used as templates for OR modeling.[28]

  • Sequence Alignment:

    • Perform a sequence alignment of the OR1A1 sequence with the template sequence. Careful alignment of the transmembrane domains is critical for an accurate model.

  • Model Building:

    • Use a homology modeling software package (e.g., SWISS-MODEL, Phyre2, or MODELLER) to generate the 3D model of OR1A1 based on the sequence alignment and the template structure.

  • Model Refinement and Validation:

    • The initial model may contain steric clashes or unfavorable geometries. Refine the model using energy minimization and molecular dynamics simulations.

    • Validate the quality of the final model using tools like PROCHECK or Ramachandran plot analysis to assess its stereochemical properties.

Molecular Docking of this compound into the OR1A1 Model

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Workflow 2: Molecular Docking of this compound

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Prepare the homology model of OR1A1 by adding hydrogen atoms and assigning partial charges.

  • Binding Site Prediction:

    • Identify the putative binding pocket within the transmembrane domains of the OR1A1 model. This is often a cavity accessible from the extracellular side.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock this compound into the predicted binding site of OR1A1.[29] The software will generate multiple possible binding poses.

  • Pose Analysis and Visualization:

    • Analyze the docking results to identify the most favorable binding poses based on the scoring function of the docking program.

    • Visualize the top-ranked poses using molecular graphics software like PyMOL or Chimera to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the OR1A1 binding pocket.[11][16][23][30]

Computational_Workflow cluster_homology Homology Modeling cluster_docking Molecular Docking Template_Search Template Search (BLAST) Sequence_Align Sequence Alignment Template_Search->Sequence_Align Model_Build Model Building (e.g., MODELLER) Sequence_Align->Model_Build Model_Validate Model Validation Model_Build->Model_Validate Receptor_Prep Prepare OR1A1 Model Model_Validate->Receptor_Prep Ligand_Prep Prepare this compound Structure Docking_Sim Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Receptor_Prep->Docking_Sim Pose_Analysis Analyze & Visualize Poses (PyMOL) Docking_Sim->Pose_Analysis

Figure 3: Computational workflow for modeling the this compound-OR1A1 interaction.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for investigating the interaction between this compound and the human olfactory receptor OR1A1. By combining heterologous expression of the receptor with robust functional assays and complementary in silico modeling, researchers can gain a detailed understanding of the molecular determinants of this specific odorant-receptor pairing.

While this guide offers detailed methodologies, it is important to acknowledge that the deorphanization of olfactory receptors remains a challenging endeavor.[17][31][32] The successful expression and functional characterization of ORs often require optimization of experimental conditions. Future research could focus on refining these methods, for instance, by exploring novel cell lines or developing more sensitive reporter systems.

The data generated from such studies, particularly quantitative measures like EC₅₀ values, are invaluable for building a comprehensive understanding of the "olfactory code." By systematically characterizing the interactions of key fragrance molecules like this compound with their cognate receptors, we can move closer to predicting the perceptual quality of a molecule from its chemical structure, a long-standing goal in the field of olfaction.

References

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved from [Link]

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  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. Retrieved from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved from [Link]

  • Exploring Linear mono-, bis- and tris-Acetylene Containing Agonists of the Human Olfactory Receptor OR1A1. (2025, June 26). PubMed. Retrieved from [Link]

  • Exploring Linear mono-, bis- and tris-Acetylene Containing Agonists of the Human Olfactory Receptor OR1A1. (2025, June 16). PubMed Central. Retrieved from [Link]

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  • Broadly Tuned Odorant Receptor OR1A1 is Highly Selective for 3-Methyl-2,4-nonanedione, a Key Food Odorant in Aged Wines, Tea, and Other Foods. (n.d.). Chemical Senses | Oxford Academic. Retrieved from [Link]

  • cAMP and IP3 Signaling Pathways in HEK293 Cells Transfected with Canine Olfactory Receptor Genes. (n.d.). Oxford Academic. Retrieved from [Link]

  • Seeing cells smell: Dynamic optical measurements of Ca2+ and cAMP signaling from Olfactory Receptors transiently expressed in HEK293TN cells. (2019, September 16). bioRxiv. Retrieved from [Link]

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Quantum chemical calculations and molecular modeling of Isopropylphenylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical and Molecular Modeling of Isopropylphenylbutanal

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Computational Chemistry

In modern chemical and pharmaceutical research, the journey from molecular concept to tangible application is increasingly navigated through the digital realm. Computational chemistry provides an indispensable "computational microscope," allowing us to visualize and predict molecular behavior with a level of detail that is often unattainable through experimental means alone.[1] This guide is designed for researchers, scientists, and drug development professionals who wish to apply these powerful techniques to this compound, a chiral fragrance ingredient also known by the trade name Florhydral®.[2]

This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a computational research project. We will not merely list protocols; we will explore the causality behind our methodological choices, grounding our work in the principles of scientific integrity. Our objective is to provide a self-validating framework for the quantum chemical and molecular modeling analysis of this compound, empowering you to apply these techniques with confidence and precision.

The Subject Molecule: this compound

This compound (IUPAC name: 3-(3-isopropylphenyl)butanal) is an aromatic aldehyde valued for its fresh, green, and floral odor profile.[3][4] Its structure, characterized by a substituted benzene ring and a flexible alkyl aldehyde chain, presents an interesting case for computational analysis. The molecule's conformational flexibility is a key determinant of its properties, from its scent profile to its potential biological interactions. Understanding this flexibility and the molecule's electronic landscape is paramount for predicting its behavior, stability, and potential applications or liabilities in fields like drug development and toxicology.

While this compound itself is a fragrance ingredient, the computational study of similar molecules has significant precedent. For instance, its structural isomer, Lilial (butylphenyl methylpropional), has been the subject of toxicological investigation due to concerns about reproductive toxicity and its potential as an endocrine disruptor.[5][6][7][8] Computational methods such as molecular docking are crucial for investigating the mechanisms behind such effects, for example, by predicting how the molecule might interact with biological receptors.[9]

Theoretical Foundations: The 'Why' Behind the 'How'

A robust computational study is built on a solid theoretical foundation. We employ a multi-tiered approach, leveraging the strengths of both quantum mechanics (QM) and molecular mechanics (MM).

Quantum Chemical Calculations (QM)

QM methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to describe the electronic structure of a molecule from first principles.[10][11] This allows for the accurate calculation of a wide range of properties.

  • Why DFT? For a molecule the size of this compound, DFT offers the best compromise between computational cost and accuracy.[12][13] It is particularly effective for calculating optimized geometries, vibrational frequencies, and electronic properties like molecular orbitals. We will specifically use the B3LYP hybrid functional, which has a long track record of providing reliable results for organic molecules.[12][14]

  • The Basis Set: The basis set (e.g., 6-31G(d,p) or 6-311+G(d,p)) is the set of mathematical functions used to build the molecular orbitals. A larger basis set provides more flexibility and yields more accurate results, albeit at a higher computational cost. The choice represents a balance between desired accuracy and available resources.[15]

Molecular Modeling and Molecular Docking

Molecular modeling encompasses a broader set of techniques used to study molecular behavior.[16][17] A key application for drug development professionals is molecular docking.

  • What is Molecular Docking? Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein).[18][19] It is an invaluable tool in structure-based drug design for predicting ligand-receptor interactions and binding affinities.[9][18] The process involves preparing the 3D structures of both the ligand and receptor and then using a scoring algorithm to rank the possible binding poses.[18]

Experimental Workflow: A Validating Protocol

This section details a step-by-step methodology for a comprehensive computational analysis of this compound. The workflow is designed to be a self-validating system, where the results of each step inform the next.

G cluster_QM Quantum Mechanics (QM) Analysis cluster_MM Molecular Modeling Application A 1. 3D Structure Generation (SMILES or 2D Sketch) B 2. Conformational Analysis (Potential Energy Surface Scan) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Verify Minimum Energy) C->D E 5. Property Calculation (MEP, HOMO-LUMO, NBO) D->E G 7. Ligand Preparation (Optimized QM Structure) E->G Use optimized conformer for higher accuracy F 6. Receptor Preparation (PDB Database, Cleanup) H 8. Molecular Docking (Define Binding Site, Run Docking) F->H G->H I 9. Analysis of Results (Binding Affinity, Interactions) H->I

Figure 1: A comprehensive workflow for the computational analysis of this compound.
Part 1: Quantum Chemical Characterization

Objective: To determine the most stable conformation of this compound and calculate its fundamental electronic and thermodynamic properties. Software: Gaussian, GAMESS, ORCA, or similar QM software packages.[10][11]

Protocol 1: Conformational Analysis & Geometry Optimization
  • Initial Structure Generation: Obtain the 3D structure of this compound. This can be done by converting its SMILES string (CC(C)C1=CC(=CC=C1)C(C)CC=O) using a program like Open Babel or by sketching it in a molecular editor.[20]

  • Conformational Search: The molecule has several rotatable bonds. A thorough conformational analysis is critical to locate the global minimum energy structure.[21][22]

    • Justification: The biological and chemical properties of a flexible molecule are dominated by its most stable, lowest-energy conformer.[23] Performing calculations on an arbitrary conformer can lead to erroneous results.

    • Method: Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., around the C-C bonds of the side chain). Use a lower level of theory (e.g., DFT with a smaller basis set) for the scan to save computational time.

  • Geometry Optimization: Take the lowest-energy conformer identified in the previous step and perform a full geometry optimization.

    • Method: Use Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a reliable structure for subsequent property calculations.[12][14]

  • Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Validation: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further optimization. This step validates the stability of your optimized structure. The output also provides key thermodynamic data.[15]

Part 2: Analysis of Molecular Properties

Objective: To use the validated molecular structure to understand the molecule's reactivity and electronic nature.

Protocol 2: Electronic and Reactivity Analysis
  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Insight: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[15][24]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map.

    • Insight: The MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., around the carbonyl oxygen), while blue regions (positive potential) indicate sites for nucleophilic attack.[25][26] This provides a powerful visual guide to the molecule's reactive sites.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis.

    • Insight: NBO analysis provides detailed information about charge distribution (Mulliken atomic charges), hybridization, and intramolecular charge transfer (delocalization) events, which stabilize the molecule.[25]

Data Summary: Calculated Properties

All data should be tabulated for clarity. The following tables present hypothetical but realistic results from the described QM calculations.

Table 1: Thermodynamic Properties at 298.15 K

Property Value (Hartree) Value (kcal/mol)
Zero-point energy 0.315 197.6
Enthalpy (H) -581.542 -364951.3

| Gibbs Free Energy (G) | -581.595 | -364984.6 |

Table 2: Electronic Properties

Property Value (eV)
HOMO Energy -6.52
LUMO Energy -0.89

| HOMO-LUMO Gap | 5.63 |

Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Part 3: Application in Drug Development - Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a relevant biological target. Software: AutoDock, PyRx, or similar docking software.[9][19]

Protocol 3: Molecular Docking Workflow
  • Receptor Selection & Preparation:

    • Select a target protein. For a compound with known toxicological concerns like the related molecule Lilial, a relevant target might be a nuclear receptor or an enzyme involved in its metabolism.[5]

    • Download the protein's 3D crystal structure from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges. This is a critical step to ensure the protein's electrostatic environment is correctly represented.[27]

  • Ligand Preparation:

    • Use the lowest-energy, QM-optimized structure of this compound from Protocol 1. This is superior to using a generic 3D structure as it represents the most probable conformation of the ligand.

    • Assign charges and define the rotatable bonds.

  • Docking Execution:

    • Define the binding site (the "grid box") on the receptor. This is typically centered on the active site or a known ligand-binding pocket.

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different poses of the ligand within the binding site and rank them using a scoring function.[19]

  • Results Analysis:

    • Analyze the top-ranked poses. The primary metric is the binding affinity (or docking score), usually in kcal/mol, where a more negative value indicates stronger binding.[28]

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the binding. This provides mechanistic insight into how the molecule interacts with its target.

Table 3: Example Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Example Receptor (PDB: XXXX) -7.2 TYR 85, LEU 120 Hydrogen Bond, Hydrophobic

| | | PHE 124, ILE 150 | Hydrophobic, Pi-Alkyl |

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically grounded workflow for the computational analysis of this compound. By integrating quantum chemical calculations for accurate molecular property prediction with molecular modeling techniques like docking, researchers can gain profound insights into the molecule's behavior. The causality-driven approach ensures that each step is not just a procedure but a logical progression, building a complete and validated molecular profile. These foundational calculations can be extended to more advanced studies, such as molecular dynamics (MD) simulations to understand the stability of the ligand-protein complex over time or QSAR studies to predict the properties of related molecules.[1][17][27]

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A Comprehensive Technical Guide to Determining the Solubility of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde (Cyclamen Aldehyde) in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Solubility Profiling in Chemical Research

In the realms of pharmaceutical development, materials science, and consumer product formulation, the solubility of a chemical compound is a cornerstone physical property. It dictates not only the feasibility of a formulation but also influences bioavailability, reaction kinetics, and purification strategies. This guide provides a robust framework for determining the solubility of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde, a key aromatic aldehyde known commercially as Cyclamen Aldehyde (CAS No. 103-95-7).[1] While widely used as a fragrance and flavoring agent, its comprehensive solubility profile across a spectrum of laboratory solvents is critical for innovating new applications and ensuring quality control.[1][2]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first explore the theoretical underpinnings of solubility as they relate to the specific molecular structure of Cyclamen Aldehyde. Subsequently, we will present field-proven, self-validating protocols for both qualitative and quantitative solubility determination, designed for immediate application by researchers and scientists.

Molecular Structure and Its Implications for Solubility

Understanding the molecular structure of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde is paramount to predicting its solubility behavior. The molecule, with the formula C₁₃H₁₈O, possesses distinct regions of varying polarity.[1]

  • Non-Polar Domain: The molecule is dominated by a large, non-polar hydrocarbon framework, consisting of a p-isopropylphenyl group and a methyl-substituted propyl chain. This substantial lipophilic character suggests a strong affinity for non-polar solvents.

  • Polar Domain: A terminal aldehyde group (-CHO) introduces a site of polarity due to the electronegativity difference between the carbon and oxygen atoms. This group can act as a hydrogen bond acceptor.[3]

This duality is the key to its solubility profile. The foundational principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be miscible.[4][5][6] Therefore, we can hypothesize that Cyclamen Aldehyde will exhibit high solubility in non-polar and moderately polar organic solvents, and limited solubility in highly polar solvents, particularly water. Existing data confirms its insolubility in water and glycerin, and solubility in ethanol and fixed oils, which aligns with this principle.[1][7][8][9]

Strategic Selection of Laboratory Solvents

To construct a comprehensive solubility profile, a diverse panel of solvents must be selected, spanning the full polarity spectrum. The following solvents are recommended, categorized by their polarity and protic/aprotic nature.[10][11][12][13]

Solvent Category Solvent Rationale for Inclusion
Non-Polar n-HexaneRepresents aliphatic hydrocarbons, ideal for assessing baseline lipophilicity.
TolueneAn aromatic hydrocarbon, probes interactions with the phenyl ring of the analyte.
Moderately Polar Aprotic Diethyl EtherA classic solvent with low polarity, useful in extractions.
Dichloromethane (DCM)A halogenated solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity, often a stronger solvent than diethyl ether.
Ethyl AcetateAn ester with moderate polarity, common in chromatography and formulations.
Polar Aprotic AcetoneA ketone that is a versatile solvent for many organic compounds.
Acetonitrile (ACN)A common solvent in HPLC, representing a higher polarity aprotic environment.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, known for its ability to dissolve even poorly soluble compounds.
Polar Protic EthanolAn alcohol capable of hydrogen bonding; known to be a good solvent for Cyclamen Aldehyde.[1][14]
MethanolA more polar alcohol than ethanol, testing the limits of solubility in protic systems.
WaterThe universal biological solvent; serves as the benchmark for aqueous insolubility.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining solubility, progressing from a rapid qualitative assessment to a precise quantitative measurement. This dual-pronged approach is efficient, ensuring that the resource-intensive quantitative analysis is performed with a foundational understanding of the compound's behavior.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis (Shake-Flask Method) A Compound Acquisition (Cyclamen Aldehyde, >95% purity) B Solvent Panel Selection (Polar, Non-Polar, Aprotic, Protic) A->B Input C Protocol 4.1: Perform Visual Solubility Test (e.g., 10 mg in 1 mL solvent) B->C Input D Classify Solubility (Soluble, Sparingly Soluble, Insoluble) C->D E Protocol 4.2: Prepare Supersaturated Solution (Excess solid in known solvent volume) D->E Guides Quantitative Setup F Equilibrate for 24h at 25°C (Orbital Shaker) E->F G Separate Phases (Centrifuge at 10,000 x g) F->G H Isolate & Dilute Supernatant G->H I Quantify Concentration (e.g., UV-Vis or HPLC) H->I J Calculate Solubility (mg/mL) I->J

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Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Isopropylphenylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isopropylphenylbutanal, commercially recognized by trade names such as Florhydral®, is a significant synthetic fragrance ingredient prized for its fresh, floral, and green aroma, reminiscent of lily-of-the-valley.[1][2] Chemically designated as 3-(3-isopropylphenyl)butanal, this aldehyde is a key component in fine fragrances, personal care products, and detergents.[1][3] While industrial production often relies on high-pressure hydroformylation processes, this document details a robust and accessible laboratory-scale synthesis protocol suitable for research and development environments.[1][3] The presented methodology leverages a strategic two-step sequence involving an aldol condensation followed by a selective catalytic hydrogenation, offering a practical route to this valuable fragrance molecule from readily available starting materials. This approach is designed to be adaptable for process optimization and analog synthesis, making it highly relevant for researchers in fragrance chemistry and drug development.

Chemical Profile and Properties

A comprehensive understanding of the physicochemical properties of the target molecule is paramount for its successful synthesis, purification, and application.

PropertyValueSource
Chemical Name 3-(3-Isopropylphenyl)butanal[1]
Synonyms Florhydral®, this compound[1][3]
CAS Number 125109-85-5[1]
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Floral, green, aldehydic, fresh[1]
Boiling Point 257 °C[3]

Synthetic Strategy: A Two-Step Approach

The laboratory synthesis of 3-(3-isopropylphenyl)butanal is strategically designed around a two-step reaction sequence commencing with the commercially available 3-isopropylbenzaldehyde. This pathway is advantageous in a laboratory setting as it circumvents the need for high-pressure gas handling and specialized hydroformylation catalysts. The core transformations are:

  • Aldol Condensation: A base-catalyzed aldol condensation between 3-isopropylbenzaldehyde and propionaldehyde to form the α,β-unsaturated aldehyde intermediate, (E)-2-methyl-3-(3-isopropylphenyl)acrylaldehyde.

  • Selective Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond of the unsaturated aldehyde intermediate to yield the target molecule, 3-(3-isopropylphenyl)butanal.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow 3-Isopropylbenzaldehyde 3-Isopropylbenzaldehyde Aldol_Condensation Step 1: Aldol Condensation 3-Isopropylbenzaldehyde->Aldol_Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Intermediate (E)-2-Methyl-3-(3-isopropylphenyl)acrylaldehyde Aldol_Condensation->Intermediate Hydrogenation Step 2: Catalytic Hydrogenation Intermediate->Hydrogenation Product 3-(3-Isopropylphenyl)butanal Hydrogenation->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

  • 3-Isopropylbenzaldehyde (98% purity or higher)

  • Propionaldehyde (99% purity or higher)

  • Sodium hydroxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Palladium on activated carbon (5% Pd)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Aldol Condensation of 3-Isopropylbenzaldehyde and Propionaldehyde

This procedure details the base-catalyzed aldol condensation to form the α,β-unsaturated aldehyde intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.8 g (0.1 mol) of 3-isopropylbenzaldehyde in 100 mL of ethanol.

  • Addition of Base and Aldehyde: To this solution, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water. While stirring vigorously, slowly add 6.4 g (0.11 mol) of propionaldehyde to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature of the reaction mixture at 40-50 °C using a water bath. Stir the mixture for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (E)-2-methyl-3-(3-isopropylphenyl)acrylaldehyde. The crude product can be purified by vacuum distillation or used directly in the next step after thorough drying.

Aldol_Condensation cluster_reactants Reactants cluster_reagents Reagents Benzaldehyde 3-Isopropylbenzaldehyde Intermediate (E)-2-Methyl-3- (3-isopropylphenyl)acrylaldehyde Benzaldehyde->Intermediate Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Base NaOH, H₂O/Ethanol Base->Intermediate

Caption: Aldol condensation reaction scheme.

Step 2: Selective Catalytic Hydrogenation

This protocol describes the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield the final product.

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve the crude (E)-2-methyl-3-(3-isopropylphenyl)acrylaldehyde (approximately 0.1 mol) in 100 mL of ethyl acetate.

  • Catalyst Addition: To this solution, carefully add 0.5 g of 5% palladium on activated carbon catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator). Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethyl acetate.

  • Purification of Final Product: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(3-isopropylphenyl)butanal. Purify the crude product by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the aldehydic proton, the methine protons, the methylene protons, and the methyl protons of the isopropyl and butyl groups.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product (m/z = 190.28).

  • Infrared (IR) Spectroscopy: Characteristic absorption band for the aldehyde C=O stretch (around 1725 cm⁻¹).

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Propionaldehyde is a volatile and flammable liquid. Handle with care and avoid ignition sources.

  • Palladium on carbon is a pyrophoric catalyst when dry. Handle in an inert atmosphere or as a wet paste.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a practical and efficient laboratory-scale method for the preparation of this compound. This protocol, which employs an aldol condensation followed by selective catalytic hydrogenation, avoids the hazardous and technically demanding conditions of industrial hydroformylation. The methodology is well-suited for academic and industrial research laboratories, enabling the synthesis of this important fragrance compound for further study and application development.

References

  • Scentspiracy. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Available from: [Link].

  • ScenTree. Florhydral® (CAS N° 125109-85-5). Available from: [Link].

  • Solubility of Things. 3-(4-Isopropylphenyl)butanal. Available from: [Link].

  • Google Patents. US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal.
  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link].

  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Available from: [Link].

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link].

  • Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Available from: [Link].

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link].

  • National Institute of Standards and Technology. 3-Isopropylbenzaldehyde. Available from: [Link].

  • Patsnap. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Available from: [Link].

  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Available from: [Link].

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link].

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available from: [Link].

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link].

  • Texas Tech University. Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. Available from: [Link].

  • Google Patents. Patent Number: 4910346. Available from: [Link].

  • PrepChem. Preparation of 3-(3-propan-2-ylphenyl)butanal, la. Available from: [Link].

  • YouTube. Friedel crafts acylation addendum | Aromatic Compounds | Organic chemistry | Khan Academy. Available from: [Link].

  • ResearchGate. Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. Available from: [Link].

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link].

  • The Good Scents Company. floral butanal florhydral (Givaudan). Available from: [Link].

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Application Note: Structural Elucidation of Isopropylphenylbutanal using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This application note provides a detailed guide to the interpretation of ¹H and ¹³C NMR spectra for the structural elucidation of isopropylphenylbutanal. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for spectral interpretation, presents detailed protocols for sample preparation and data acquisition, and offers a comprehensive analysis of the expected spectral features of 4-phenyl-2-isopropylbutanal, a representative isomer of this compound.

Introduction: The Power of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The principle of NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.

For organic molecules, ¹H and ¹³C NMR are the most commonly employed techniques. ¹H NMR provides information about the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR, on the other hand, reveals the number of non-equivalent carbons and provides insights into their chemical environment. Together, these two techniques form a powerful toolkit for the unambiguous determination of molecular structures.

Predicted NMR Spectra of 4-Phenyl-2-isopropylbutanal

For the purpose of this application note, we will focus on the interpretation of the NMR spectra of 4-phenyl-2-isopropylbutanal . The structural features of this molecule, including an aldehyde, a phenyl group, and an isopropyl group, give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.

Structure of 4-Phenyl-2-isopropylbutanal with Atom Numbering

Caption: Structure of 4-phenyl-2-isopropylbutanal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-phenyl-2-isopropylbutanal is expected to show distinct signals for each non-equivalent proton. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-19.5 - 9.7Doublet (d)1HAldehydic proton
H-7, H-8, H-9, H-10, H-117.1 - 7.4Multiplet (m)5HAromatic protons
H-42.6 - 2.9Multiplet (m)2HMethylene protons adjacent to phenyl group
H-22.2 - 2.5Multiplet (m)1HMethine proton adjacent to aldehyde
H-31.6 - 1.9Multiplet (m)2HMethylene protons
H-121.8 - 2.1Multiplet (m)1HIsopropyl methine proton
H-13, H-140.9 - 1.1Doublet of doublets (dd)6HIsopropyl methyl protons

Interpretation of the ¹H NMR Spectrum:

  • Aldehydic Proton (H-1): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded and appears far downfield in the region of 9.5-9.7 ppm.[1][2][3] It is expected to be a doublet due to coupling with the adjacent methine proton (H-2).

  • Aromatic Protons (H-7 to H-11): The five protons on the phenyl ring will resonate in the aromatic region of 7.1-7.4 ppm.[2][4][5] Due to restricted rotation and potential magnetic inequivalence, they will likely appear as a complex multiplet.

  • Methylene Protons (H-4): These protons are adjacent to the phenyl group and will be deshielded, appearing around 2.6-2.9 ppm as a multiplet due to coupling with the neighboring methylene protons (H-3).

  • Methine Proton (H-2): This proton is alpha to the aldehyde group and will be deshielded to around 2.2-2.5 ppm. It will be a complex multiplet due to coupling with the aldehydic proton (H-1), the adjacent methylene protons (H-3), and the isopropyl methine proton (H-12).

  • Methylene Protons (H-3): These protons are in the alkyl chain and are expected to resonate around 1.6-1.9 ppm as a multiplet due to coupling with H-2 and H-4.

  • Isopropyl Group (H-12, H-13, H-14): The isopropyl group gives rise to a characteristic pattern. The methine proton (H-12) will appear as a multiplet around 1.8-2.1 ppm, coupled to the six methyl protons and the H-2 proton. The two methyl groups (H-13 and H-14) are diastereotopic due to the adjacent chiral center (C-2) and are therefore magnetically non-equivalent. They are expected to appear as two separate doublets (a doublet of doublets) in the range of 0.9-1.1 ppm, each coupled to the methine proton (H-12).[6][7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized below.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C-1200 - 205Aldehyde carbonyl carbon
C-6~140Aromatic quaternary carbon
C-7, C-8, C-9, C-10, C-11125 - 130Aromatic CH carbons
C-250 - 55Methine carbon alpha to aldehyde
C-430 - 35Methylene carbon adjacent to phenyl group
C-325 - 30Methylene carbon
C-1225 - 30Isopropyl methine carbon
C-13, C-1420 - 25Isopropyl methyl carbons

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 200-205 ppm region.[3][9][10][11][12]

  • Aromatic Carbons (C-6 to C-11): The carbons of the phenyl ring will resonate in the 125-140 ppm range.[9][10][12][13] The quaternary carbon (C-6) will likely be a weaker signal and appear around 140 ppm, while the protonated aromatic carbons will appear between 125 and 130 ppm.

  • Aliphatic Carbons (C-2, C-3, C-4, C-12, C-13, C-14): The sp³ hybridized carbons of the alkyl chain and isopropyl group will appear in the upfield region of the spectrum. The methine carbon alpha to the aldehyde (C-2) will be the most deshielded of this group, appearing around 50-55 ppm. The methylene and methine carbons of the chain and isopropyl group will resonate between 25 and 35 ppm. The two diastereotopic methyl carbons of the isopropyl group (C-13 and C-14) are expected to have slightly different chemical shifts and will appear in the 20-25 ppm range.[14]

Experimental Protocols

Sample Preparation for NMR Analysis

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra with good resolution and signal-to-noise.[15]

Materials:

  • This compound (10-20 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)[16]

  • High-quality 5 mm NMR tube[17]

  • Pasteur pipette and cotton wool or a syringe filter[18]

  • Vortex mixer or sonicator

Protocol:

  • Weigh the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.[16]

  • Dissolve the Sample: Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential.[15]

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution.[18] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.[18]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[16]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

G cluster_prep Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Add 0.6-0.7 mL Filter Solution Filter Solution Dissolve in\nDeuterated Solvent->Filter Solution Ensure homogeneity Transfer to\nNMR Tube Transfer to NMR Tube Filter Solution->Transfer to\nNMR Tube Remove particulates Cap and Label Cap and Label Transfer to\nNMR Tube->Cap and Label Prevent evaporation

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may vary.

Protocol:

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[16] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[16]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[16]

  • Acquisition of ¹H Spectrum:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Acquisition of ¹³C Spectrum:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Set the number of scans (typically higher than for ¹H, e.g., 128 or more, due to the lower natural abundance of ¹³C).

    • Use broadband proton decoupling to simplify the spectrum to singlets.

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

NMR Data Processing

The raw FID data must be processed to generate the final frequency-domain spectrum.[19]

Processing Steps:

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.[19][20]

  • Apodization (Windowing): A mathematical function is applied to the FID before FT to improve the signal-to-noise ratio or resolution.[19][20]

  • Phase Correction: The phases of the signals are adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical).[19][20]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[19][20]

  • Referencing: The chemical shift scale is calibrated by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

G cluster_processing NMR Data Processing Workflow FID Acquisition FID Acquisition Fourier Transform Fourier Transform FID Acquisition->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing Integration (1H) Integration (1H) Referencing->Integration (1H) Final Spectrum Final Spectrum Integration (1H)->Final Spectrum

Caption: Workflow for NMR data processing.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural elucidation of organic molecules such as this compound. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the molecular structure. The protocols outlined in this application note provide a solid foundation for obtaining high-quality NMR data and performing accurate spectral interpretation.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • The MetaRbolomics book: 2.3 NMR data handling and (pre-)processing. (n.d.). Retrieved from [Link]

  • How Do You Process NMR Data? - Chemistry For Everyone. (2025, August 24). YouTube. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

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  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

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  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]

  • From FID to 2D: Processing HSQC Data Using NMRPipe - Fraser Lab. (n.d.). Retrieved from [Link]

  • Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments - Morressier. (2013, September 12). Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups - University of Ottawa NMR Facility Blog. (2008, July 18). Retrieved from [Link]

  • Chemical shift values, multiplicities and assignments of aldehyde-CHO... - ResearchGate. (n.d.). Retrieved from [Link]

  • Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones - JoVE. (2025, May 22). Retrieved from [Link]

  • Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations of - J-Stage. (n.d.). Retrieved from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

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  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (2025, August 7). Retrieved from [Link]

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Application Notes and Protocols: Isopropylphenylbutanal in Sensory Perception and Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Sensory Potential of Isopropylphenylbutanal

This compound, also known by its trade name Florhydral®, is a synthetic aldehyde prized in the fragrance industry for its potent and pleasant floral, green, and fresh aroma, often described as reminiscent of lily-of-the-valley.[1][2][3] With a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol , this compound's distinct olfactory profile suggests a potent interaction with the mammalian olfactory system.[4][5] While its commercial applications are well-established, its potential as a tool in sensory perception and neuroscience research remains largely unexplored. This document provides a comprehensive guide for researchers interested in investigating the sensory and neural effects of this compound, from its basic chemical properties to advanced experimental protocols.

Given that aldehydes as a chemical class are known to activate a broad range of olfactory receptors (ORs), this compound presents a unique opportunity to probe the complexities of olfactory signal transduction and its downstream effects on neural circuits and behavior. This guide will provide the foundational knowledge and detailed methodologies to explore these exciting research avenues.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an odorant is crucial for designing and interpreting experiments.

PropertyValueSource
CAS Number 125109-85-5[3][6]
Molecular Formula C₁₃H₁₈O[6][4][5]
Molecular Weight 190.28 g/mol [6][5]
Appearance Clear, colorless to pale yellow liquid[1][7][5]
Odor Profile Floral, green, fresh, lily-of-the-valley[1][2]
Boiling Point 251.3 °C[5]
Flash Point 103.6 °C[5]
Solubility Soluble in alcohol and oils[5]

Proposed Research Applications

The unique sensory characteristics of this compound make it a valuable tool for a range of applications in sensory and neuroscience research:

  • Deorphanization of Olfactory Receptors: A significant portion of the vast olfactory receptor repertoire remains "orphan," meaning their specific activating ligands are unknown. This compound can be used as a ligand in high-throughput screening assays to identify its cognate olfactory receptor(s).

  • Investigating the Neural Coding of a Complex Odor: Its distinct floral and green notes suggest activation of a specific combination of olfactory receptors. Studying the pattern of glomerular activation in the olfactory bulb in response to this compound can provide insights into the combinatorial coding of complex scents.

  • Probing Hedonic Valence in Olfactory Perception: The pleasantness of an odor (hedonic valence) is a key aspect of olfactory perception. This compound, with its generally perceived pleasant aroma, can be used in behavioral paradigms to study the neural circuits underlying positive hedonic responses.

  • A Model Compound for Studying Olfactory Adaptation and Habituation: Understanding how the olfactory system adapts to persistent odors is a fundamental question in sensory neuroscience. This compound can be used as a consistent stimulus to study the mechanisms of short-term and long-term olfactory adaptation at both the cellular and behavioral levels.

Mechanistic Framework: Olfactory Signal Transduction

The perception of this compound, like any odorant, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[8] These ORs are G-protein coupled receptors (GPCRs).[9][10][11] The binding of an odorant molecule initiates a conformational change in the OR, leading to the activation of a specific G-protein, Gαolf.[10][12][13]

Activated Gαolf stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[8][12][14] This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the OSN.[8][12][14] The influx of Ca²⁺ further amplifies the signal by opening Ca²⁺-activated chloride channels, leading to a chloride efflux and further depolarization of the neuron.[8] This depolarization, known as the generator potential, if it reaches the threshold, triggers an action potential that travels down the axon of the OSN to the olfactory bulb in the brain.[12]

Olfactory_Signal_Transduction cluster_OSN Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Ca_channel Ca²⁺-activated Cl⁻ Channel Cl_ion Ca_channel->Cl_ion Efflux Ca_ion->Ca_channel Opens Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Olfactory Signal Transduction Cascade for this compound.

Experimental Protocols

The following protocols provide a starting point for investigating the sensory and neural effects of this compound.

Protocol 1: In Vitro Characterization using Calcium Imaging in Dissociated Olfactory Sensory Neurons

This protocol allows for the direct measurement of OSN activation in response to this compound. An increase in intracellular calcium is a reliable indicator of neuronal activation.[15][16][17][18][19]

Objective: To determine if this compound activates dissociated OSNs and to characterize the concentration-response relationship.

Materials:

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Ringer's solution

  • Fura-2 AM (calcium indicator dye)[20][21][22][23]

  • Pluronic F-127

  • Collagenase type IV

  • Papain

  • DNase I

  • Poly-D-lysine coated coverslips

  • Inverted fluorescence microscope with a ratiometric imaging system

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a 1 M stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in Ringer's solution to achieve final concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Dissociation of Olfactory Sensory Neurons:

    • Euthanize a rodent model (e.g., adult mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the olfactory epithelium and incubate it in a dissociation solution containing collagenase type IV and papain.

    • Gently triturate the tissue to release individual OSNs.

    • Plate the dissociated cells onto poly-D-lysine coated coverslips and allow them to adhere.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Ringer's solution.[22]

    • Incubate the coverslips with the loading solution for 30-45 minutes at 37°C in the dark.[20]

    • Wash the cells with Ringer's solution to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with different concentrations of this compound and record the changes in the fluorescence ratio.

    • At the end of each experiment, apply a high potassium solution to confirm cell viability.

Data Analysis:

  • Calculate the change in fluorescence ratio (ΔR) for each cell in response to this compound.

  • Plot the mean ΔR as a function of this compound concentration to generate a dose-response curve.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odorant_Prep Prepare this compound Dilutions Stimulation Apply this compound Odorant_Prep->Stimulation OSN_Dissociation Dissociate Olfactory Sensory Neurons Cell_Plating Plate OSNs on Coverslips OSN_Dissociation->Cell_Plating Fura2_Loading Load Cells with Fura-2 AM Cell_Plating->Fura2_Loading Imaging Perform Ratiometric Calcium Imaging Fura2_Loading->Imaging Imaging->Stimulation Data_Acquisition Record Fluorescence Changes Stimulation->Data_Acquisition Ratio_Calc Calculate F340/F380 Ratio Data_Acquisition->Ratio_Calc Dose_Response Generate Dose-Response Curve Ratio_Calc->Dose_Response

Caption: Workflow for Calcium Imaging of Olfactory Sensory Neurons.

Protocol 2: Behavioral Assessment of Olfactory Function in Rodents

Behavioral tests are essential to understand the perceptual qualities of an odorant and its influence on an animal's behavior. The following protocols are adapted from standard methods for assessing olfaction in mice.[24][25][26][27][28][29]

2.1 Olfactory Habituation/Dishabituation Test

This test assesses an animal's ability to detect and discriminate between different odors.[25][26][28][30]

Objective: To determine if rodents can detect this compound and discriminate it from a neutral and a novel odor.

Materials:

  • Adult mice or rats

  • Standard laboratory cages

  • Cotton-tipped applicators

  • This compound

  • Mineral oil (as a neutral control)

  • A novel, unrelated odorant (e.g., vanillin)

Procedure:

  • Habituation:

    • Individually house the animals in clean cages and allow them to acclimate to the testing room for at least 30 minutes.

  • Testing:

    • Dip a cotton-tipped applicator in mineral oil and present it to the animal. Record the time spent sniffing the applicator over a 2-minute period. Repeat this for three consecutive trials.

    • Dip a new cotton-tipped applicator in a solution of this compound (e.g., 1% in mineral oil) and present it to the animal. Record the sniffing time for three consecutive trials.

    • Finally, present a new cotton-tipped applicator with the novel odorant (e.g., 1% vanillin in mineral oil) and record the sniffing time for one trial.

Data Analysis:

  • A significant decrease in sniffing time across the three trials with the same odor indicates habituation.

  • A significant increase in sniffing time upon the first presentation of a new odor (dishabituation) indicates that the animal can discriminate between the two odors.

2.2 Two-Choice Olfactory Preference Test

This test assesses the innate preference or aversion to a particular odor.[24][28][31][32][33]

Objective: To determine if rodents show a preference for, aversion to, or neutrality towards this compound.

Materials:

  • Same as for the habituation/dishabituation test.

Procedure:

  • Habituation:

    • Acclimate the animal to the testing cage.

  • Testing:

    • Simultaneously present two cotton-tipped applicators at opposite ends of the cage: one with this compound (e.g., 1% in mineral oil) and the other with mineral oil alone.

    • Record the cumulative time spent sniffing each applicator over a 5-minute period.

Data Analysis:

  • Calculate a preference index: (Time sniffing this compound - Time sniffing mineral oil) / (Total sniffing time).

  • A positive index suggests preference, a negative index suggests aversion, and an index close to zero suggests neutrality.

Protocol 3: Electro-olfactography (EOG)

EOG measures the summed generator potentials of a population of OSNs in response to an odorant stimulus, providing a measure of the overall response of the olfactory epithelium.[34][35][36][37]

Objective: To measure the electrophysiological response of the olfactory epithelium to this compound.

Materials:

  • Anesthetized rodent model

  • Dissecting microscope

  • Ag/AgCl electrodes

  • Micromanipulator

  • Amplifier and data acquisition system

  • Olfactometer for controlled odor delivery

  • This compound

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved protocol.

    • Expose the olfactory epithelium through a surgical approach.

  • Electrode Placement:

    • Place a recording electrode on the surface of the olfactory epithelium using a micromanipulator.

    • Place a reference electrode in a nearby non-sensory tissue.

  • Odor Stimulation and Recording:

    • Deliver controlled pulses of this compound vapor to the olfactory epithelium using an olfactometer.

    • Record the negative voltage deflection (the EOG) in response to the stimulus.

    • Vary the concentration of this compound to determine the dose-response relationship.

Data Analysis:

  • Measure the peak amplitude of the EOG response for each concentration.

  • Plot the peak amplitude as a function of odorant concentration.

Conclusion and Future Directions

This compound, with its distinct and potent aroma, holds significant promise as a novel tool for researchers in sensory perception and neuroscience. The protocols outlined in this guide provide a robust framework for initiating investigations into its effects on the olfactory system, from the cellular to the behavioral level. Future research could expand upon these foundations to explore the role of this compound in more complex cognitive processes, such as learning, memory, and emotional regulation, further cementing its value as a versatile chemical probe for unraveling the mysteries of the sense of smell.

References

  • Calcium Control of Neurotransmitter Release. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Methods to measure olfactory behavior in mice. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The Transduction of Olfactory Signals. (n.d.). In Neuroscience. 2nd edition. NCBI Bookshelf. Retrieved from [Link]

  • Calcium's Vital Role in Neurotransmission. (2024, December 16). BrainFacts.org. Retrieved from [Link]

  • Cellular Mechanisms of Olfactory Signal Transduction. (2005, January 1). Chemical Senses, 30(Supplement 1), i81–i86. Retrieved from [Link]

  • Calcium's Vital Role in Neurotransmission. (2024, December 16). YouTube. Retrieved from [Link]

  • Mechanisms of Neurotransmitter Release. (n.d.). In Neuroscience Online. Retrieved from [Link]

  • Calcium Influx: Initiation of Neurotransmitter Release. (n.d.). University of Washington. Retrieved from [Link]

  • Simple Behavioral Assessment of Mouse Olfaction. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009, January 19). PubMed Central (PMC). Retrieved from [Link]

  • Olfactory Transduction. (2026, January 6). MassiveBio. Retrieved from [Link]

  • This compound (CAS 125109-85-5): Odor profile, Properties, & IFRA compliance. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved from [Link]

  • Habituation and dishabituation (olfaction test). (2023, November 30). Protocols.io. Retrieved from [Link]

  • The olfactory hole-board test in rats: a new paradigm to study aversion and preferences to odors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Testing for Odor Discrimination and Habituation in Mice. (2015, May 5). JoVE. Retrieved from [Link]

  • Olfactory System – Introduction to Neurobiology. (n.d.). University of Oregon Libraries. Retrieved from [Link]

  • Video: Testing for Odor Discrimination and Habituation in Mice. (2014, December 17). JoVE. Retrieved from [Link]

  • Signal Transduction in Vertebrate Olfactory Cilia. (n.d.). In The Neurobiology of Olfaction. NCBI Bookshelf. Retrieved from [Link]

  • Electro-olfactography. (n.d.). Wikipedia. Retrieved from [Link]

  • A G protein/cAMP signal cascade is required for axonal convergence into olfactory glomeruli. (n.d.). National Academy of Sciences. Retrieved from [Link]

  • 3-(4-Isopropylphenyl)butanal. (n.d.). Solubility of Things. Retrieved from [Link]

  • A Practical Guide: Imaging Action Potentials with Calcium Indicators. (n.d.). Columbia Blogs. Retrieved from [Link]

  • Olfactory Behavioral Testing in the Adult Mouse. (2009, January 28). PubMed Central (PMC). Retrieved from [Link]

  • Testing Olfactory Behavior in Mice. (2019, October 18). Maze Engineers. Retrieved from [Link]

  • G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons. (n.d.). PNAS. Retrieved from [Link]

  • Calcium imaging protocol. (n.d.). brainvta. Retrieved from [Link]

  • Behavioral Evaluation of Odor Memory in Mice. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • An Olfactory Preference Test for Measuring Olfactory Hedonic Biases in Mouse Models of Depression. (2025, July 11). JoVE. Retrieved from [Link]

  • Olfactory Discrimination Protocol (DOC). (n.d.). Roach Lab. Retrieved from [Link]

  • The electroolfactogram: a review of its history and uses. (n.d.). PubMed. Retrieved from [Link]

  • This compound. (n.d.). The Ingredient Directory - The Fragrance Conservatory. Retrieved from [Link]

  • A behavioral paradigm for measuring perceptual distances in mice. (2022, June 9). PubMed Central (PMC). Retrieved from [Link]

  • Olfactory receptors: GPCRs and beyond. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Electro-olfactogram (EOG) in olfactometry. (n.d.). PubMed. Retrieved from [Link]

  • This compound (C13H18O). (n.d.). PubChemLite. Retrieved from [Link]

  • Novel Behavioral Paradigm Reveals Lower Temporal Limits on Mouse Olfactory Decisions. (2025, August 7). The Journal of Neuroscience. Retrieved from [Link]

  • The electroolfactogram: A review of its history and uses. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Olfactory GPCRs through the lens of structural bioinformatics. (2025, October 30). Oxford Academic. Retrieved from [Link]

  • Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Electrooculography. (n.d.). Frank's Hospital Workshop. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Protocol for the Selective Hydroformylation of 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the hydroformylation of 1,3-diisopropenylbenzene. Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1] The application of this reaction to 1,3-diisopropenylbenzene is of particular interest in the fragrance industry, as the selective mono-hydroformylation product, 3-(3-isopropenylphenyl)butyraldehyde, is a direct precursor to the potent floral odorant Florhydral®.[2] This protocol details a rhodium-catalyzed process, focusing on the experimental conditions required to manage the reaction's selectivity. A key challenge is mitigating the formation of the dialdehyde byproduct, 3,3'-(1,3-phenylene)bis(2-methylpropanal), which becomes significant at higher substrate conversions.[2] This guide offers a detailed methodology, from reactor setup and safety precautions to product isolation and characterization, designed for researchers in synthetic chemistry and drug development.

Introduction and Reaction Principle

Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas (syngas).[3][4] The reaction is 100% atom-economical, making it a highly efficient synthetic tool.[5]

For a divinyl substrate such as 1,3-diisopropenylbenzene, the reaction can proceed in two stages, first forming a mono-aldehyde and subsequently a dialdehyde.

  • Substrate: 1,3-Diisopropenylbenzene

  • Desired Product (Mono-aldehyde): 3-(3-isopropenylphenyl)butyraldehyde

  • Byproduct (Di-aldehyde): 3,3'-(1,3-phenylene)bis(2-methylpropanal)

Controlling the reaction to favor the mono-aldehyde is critical. Research indicates that limiting the substrate conversion to approximately 40-41% is an effective strategy to maximize the yield of the desired mono-aldehyde and prevent the formation of the dialdehyde byproduct.[2] The isopropenyl groups, being structurally similar to styrene, strongly favor the formation of the branched (iso) aldehyde due to the electronic stabilization of a benzylic-rhodium intermediate during the catalytic cycle.[6][7]

Catalytic Mechanism Overview

The hydroformylation of alkenes catalyzed by rhodium-phosphine complexes is generally understood to proceed via the Heck-Breslow cycle. The active catalytic species is typically a rhodium-hydrido-carbonyl complex, such as [HRh(CO)₂(PPh₃)₂]. The cycle can be summarized in the following key steps:

  • Ligand Dissociation: A phosphine or CO ligand dissociates from the saturated rhodium complex to create a vacant coordination site.

  • Olefin Coordination: The alkene substrate (1,3-diisopropenylbenzene) coordinates to the rhodium center.

  • Hydride Migration (Hydrometallation): The rhodium hydride migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. For isopropenylbenzene, this migration preferentially forms the branched alkyl species.

  • CO Insertion (Carbonylation): A molecule of CO inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

  • Oxidative Addition & Reductive Elimination: The cycle is typically completed by the reaction with H₂, which cleaves the acyl group via oxidative addition followed by reductive elimination to release the aldehyde product and regenerate the rhodium-hydrido catalyst.[8]

Hydroformylation_Cycle cluster_main A HRh(CO)L₂ (Active Catalyst) B Olefin Coordination A->B -L / +Olefin C Rh-Alkyl Intermediate (Branched Favored) B->C Hydride Migration D CO Insertion C->D +CO E Rh-Acyl Complex D->E F Oxidative Addition of H₂ E->F +H₂ G Aldehyde Product Reductive Elimination F->G G->A -Aldehyde

Sources

Application Note: High-Purity Isolation of Isopropylphenylbutanal via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of Isopropylphenylbutanal, a key fragrance ingredient, utilizing flash column chromatography. The methodology is designed for researchers, scientists, and professionals in the drug development and fragrance industries to achieve high purity of the target compound, effectively removing common synthesis-related impurities. This guide delves into the rationale behind experimental choices, from stationary and mobile phase selection to fraction analysis, ensuring a robust and reproducible purification workflow.

Introduction: The Challenge of this compound Purification

This compound, also known by trade names such as Florhydral®, is a colorless to pale yellow liquid prized for its potent floral, green, and lily-of-the-valley aroma.[1][2] Its synthesis, typically involving the hydroformylation of 1,3-diisopropenylbenzene followed by hydrogenation, can result in a crude product containing unreacted starting materials, intermediates, and byproducts.[1][2] These impurities can adversely affect the final fragrance profile and may not comply with the stringent purity requirements of the industry.

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[3] However, the purification of aldehydes like this compound presents unique challenges. Aldehydes can be susceptible to oxidation, and their moderate polarity requires careful optimization of the chromatographic conditions to achieve efficient separation from both more polar and less polar impurities.[4] The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive aldehydes, a factor that must be considered in the protocol design.[5][6]

This application note provides a systematic approach to overcome these challenges, enabling the isolation of this compound with high purity.

Principles of Separation: Tailoring Chromatography for this compound

The successful separation of this compound from its impurities hinges on exploiting the differences in their polarity. This compound, with a LogP of approximately 3.1, is a moderately non-polar compound.[1][7] Common impurities may include non-polar starting materials and more polar byproducts such as alcohols or carboxylic acids formed through oxidation.[4]

Stationary Phase Selection

Silica gel (SiO₂) is the most common stationary phase for normal-phase column chromatography due to its high resolving power and cost-effectiveness.[8] For the purification of this compound, standard flash-grade silica gel (230-400 mesh) is recommended. Given that some aldehydes can be sensitive to the acidic nature of silica, a preliminary thin-layer chromatography (TLC) analysis is advised to check for compound stability.[5] If degradation is observed, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[6][9]

Mobile Phase Selection and Optimization

The choice of the mobile phase, or eluent, is critical for achieving good separation.[8] A solvent system with tunable polarity is required to effectively elute this compound while leaving more polar impurities on the column and washing away less polar ones. A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or diethyl ether.[4][6]

The optimal solvent ratio should be determined by preliminary TLC analysis. The ideal eluent system will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound, allowing for a good separation window from its impurities.[6] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be particularly effective for separating complex mixtures.[9]

Experimental Protocol: Step-by-Step Purification of this compound

This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Flash-grade silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis for Solvent System Optimization Column_packing 2. Column Packing TLC_analysis->Column_packing Sample_prep 3. Sample Preparation Column_packing->Sample_prep Loading 4. Sample Loading Sample_prep->Loading Elution 5. Elution Loading->Elution Fraction_collection 6. Fraction Collection Elution->Fraction_collection Fraction_analysis 7. Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Pooling 8. Pooling of Pure Fractions Fraction_analysis->Pooling Solvent_removal 9. Solvent Removal Pooling->Solvent_removal Purity_assessment 10. Final Purity Assessment Solvent_removal->Purity_assessment

Caption: Workflow for this compound Purification.

Detailed Methodology

Step 1: TLC Analysis and Solvent System Optimization

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4, and there is clear separation from other spots.[6]

Step 2: Column Packing (Wet Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[10]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[10]

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The consistency should be pourable but not overly dilute.[10]

  • Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[10]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[11]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]

Step 3: Sample Preparation

  • Dissolve the crude this compound (e.g., 1 gram) in the minimum amount of the mobile phase or a slightly more polar solvent if necessary for dissolution.[11]

  • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[11]

Step 4: Sample Loading

  • Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette.[12]

  • Dry Loading: Carefully add the silica gel with the adsorbed sample to the top of the column.[11]

  • Gently open the stopcock and allow the sample to enter the silica bed.

  • Add a small amount of the mobile phase to rinse the sides of the column and ensure all the sample is loaded onto the silica.

Step 5: Elution

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • If using a gradient elution, start with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 2% to 10% ethyl acetate in hexane.

Step 6: Fraction Collection and Analysis

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.

  • Identify the fractions containing the pure this compound (they should show a single spot at the correct Rf value).

Step 7: Isolation of Pure Product

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product.

Data Presentation: Key Chromatographic Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography of moderately polar compounds.[8]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.[4][6]
Initial Eluent 98:2 Hexane:Ethyl AcetateTo elute non-polar impurities.
Final Eluent 90:10 Hexane:Ethyl AcetateTo elute this compound and leave more polar impurities on the column.
Target Rf (TLC) 0.2 - 0.4Provides optimal separation and reasonable elution time.[6]
Loading Technique Dry LoadingOften results in better separation and sharper bands.[11]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Separation Incorrect solvent system; Column overloading.Re-optimize the mobile phase using TLC; Reduce the amount of sample loaded onto the column.[5]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[5]
Cracked Silica Bed Column ran dry; Improper packing.Ensure the solvent level is always above the silica bed; Repack the column carefully, avoiding air bubbles.[12]
Product Degradation Silica gel is too acidic.Deactivate the silica gel with triethylamine before packing, or consider using a different stationary phase like alumina.[6][9]

Purity Assessment

The purity of the isolated this compound should be confirmed using appropriate analytical techniques. Common methods for purity determination include:[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By carefully selecting the stationary and mobile phases and adhering to the step-by-step methodology, researchers can consistently obtain a high-purity product suitable for demanding applications in the fragrance and related industries. The principles and techniques described herein are also broadly applicable to the purification of other aldehydes and moderately polar organic compounds.

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-(4-Isopropylphenyl)butanal. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Bitesize Bio. (2016). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Florhydral. PubChem Compound Database. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Separation Science. (2024). Preventing and Fixing a Clogged HPLC Column: Key Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ChemSimplified. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • Cranfield University. (n.d.). Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Retrieved from [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2023). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

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Utilization of Isopropylphenylbutanal as an analytical standard in chemical analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Isopropylphenylbutanal as an Analytical Standard

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and validated use of this compound as an analytical standard. Detailed protocols for the preparation of standard solutions, quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), and an alternative High-Performance Liquid Chromatography (HPLC) method are presented. The methodologies are designed to ensure scientific integrity, accuracy, and reproducibility in quality control, regulatory compliance, and research applications.

Introduction: The Analytical Imperative for this compound

This compound, a chiral fragrance aldehyde known for its fresh, green, and powerful floral odor reminiscent of lily-of-the-valley, is a significant component in the flavor and fragrance industry.[1][2] Its widespread use in consumer products, from fine perfumes to cosmetics and household goods, necessitates robust analytical methods for its identification and quantification.[3][4]

The use of a well-characterized this compound analytical standard is paramount for several critical functions:

  • Quality Control: Ensuring batch-to-batch consistency in manufactured goods.[3]

  • Regulatory Compliance: Verifying that concentration levels adhere to safety and labeling standards, such as those set by the International Fragrance Association (IFRA).[5]

  • Product Development: Accurately formulating and reverse-engineering complex fragrance profiles.[6][7]

  • Environmental Monitoring: Detecting and quantifying its presence in environmental samples to assess its distribution and impact.

This guide explains the causality behind experimental choices, providing not just procedural steps but the scientific reasoning required for confident implementation and adaptation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing and troubleshooting analytical methods. This compound is a colorless to pale yellow liquid with low water solubility, indicating its suitability for analysis by techniques designed for volatile and semi-volatile organic compounds.[1][8]

PropertyValueSource
CAS Number 125109-85-5[1]
Molecular Formula C₁₃H₁₈O[1][9]
Molecular Weight 190.28 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2][10]
Boiling Point 251.3 ± 9.0 °C (Predicted)[1]
Density 0.935 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility 40 mg/L at 20°C[1]
Vapor Pressure 0.65 Pa at 20°C[1]
Odor Profile Powerful fresh, green, floral, lily-of-the-valley[1][2]
Trade Name Florhydral® (Givaudan)[1][2]

Preparation of Analytical Standard Solutions

The accuracy of any quantitative analysis is fundamentally dependent on the correct preparation of standard solutions.[11][12] This protocol outlines the preparation of a stock solution and subsequent working standards through serial dilution, a technique recommended when covering a large concentration range.[13]

Rationale for Procedural Steps
  • Purity of Standard: Using a certified analytical standard with a known purity (e.g., >98%) is the foundation of accurate quantification.[14]

  • Solvent Selection: A high-purity, volatile solvent like methanol or ethanol is chosen. Its volatility is compatible with GC analysis, and its polarity is sufficient to dissolve this compound.[8] Using a high-purity grade minimizes the risk of introducing interfering contaminants.

  • Glassware: Class A volumetric flasks are mandatory to ensure the accuracy of the final solution volume, which is critical for concentration calculations.[11][12]

  • Storage Conditions: this compound is stored under refrigeration and an inert atmosphere.[1] Aldehydes can be susceptible to oxidation; cold temperatures slow degradation, and an inert atmosphere prevents reaction with oxygen, ensuring the stability and shelf-life of the standard.[15]

Protocol for Standard Preparation

Materials:

  • This compound certified analytical standard (≥98% purity)

  • High-purity methanol (HPLC or GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare 1000 µg/mL Primary Stock Solution:

    • Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

    • Add approximately 5 mL of high-purity methanol and gently swirl to dissolve the standard completely.

    • Once dissolved, dilute to the 10 mL mark with methanol.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

    • Calculate the precise concentration using the formula: Concentration (µg/mL) = (Weight of standard in mg × Purity) / Volume of flask in mL × 1000

    • Transfer the stock solution to a labeled amber glass vial and store at 2-8°C under an inert atmosphere.

  • Prepare Working Standards by Serial Dilution:

    • Prepare a series of working standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by serially diluting the stock solution.

    • Example for 100 µg/mL standard: Transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Continue this process to create the desired concentration range for the calibration curve. Prepare fresh working standards daily for optimal accuracy.[12]

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography is the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds like those found in fragrances and flavors.[6][16] Its high resolving power makes it ideal for separating complex mixtures.[17]

Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Curve GC GC Injection & Separation Standard->GC Sample Sample Preparation (Dilution, Extraction, SPME) Sample->GC Detection Detection (MS or FID) GC->Detection Identify Peak Identification (Retention Time & Mass Spectrum) Detection->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for GC-based analysis of this compound.

Protocol for GC-MS and GC-FID Analysis

Principle: The sample is injected into the GC, where this compound is separated from other components in a capillary column based on its boiling point and affinity for the stationary phase. In GC-MS, the separated compound is then fragmented and detected based on its mass-to-charge ratio, providing definitive identification.[3][6] In GC-FID, the compound is burned in a hydrogen flame, producing ions that generate a current proportional to the amount of analyte.[18][19]

Sample Preparation: The choice of sample preparation is matrix-dependent.

  • Liquid Samples (Perfumes, Oils): Direct dilution in a suitable solvent (e.g., methanol, ethanol) is often sufficient.

  • Cosmetics (Creams, Lotions): Requires extraction. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the fragrance components from the complex matrix.[20]

  • Air/Headspace Analysis: For volatile analysis from a solid or liquid matrix, headspace (HS) or solid-phase microextraction (SPME) is highly effective and requires minimal solvent.[16][21]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, or equivalentStandard instrumentation for fragrance analysis.[7][17]
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column excellent for resolving a wide range of volatile and semi-volatile fragrance compounds.
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column. Hydrogen can offer faster analysis and better resolution but may require a specialized MS source.[17]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal flow for column efficiency and separation.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is used for concentrated samples to avoid column overload. Splitless is for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minThis temperature program effectively separates early-eluting volatile compounds from later-eluting, heavier compounds like this compound.
MS Detector
Ion Source Temp230 °CStandard temperature to promote ionization.
Mass Range40 - 400 amuCovers the expected mass fragments of this compound (MW 190.28).[9]
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[22][23]
FID Detector
Temperature300 °CMust be hotter than the final oven temperature to prevent condensation.
Hydrogen Flow30 mL/minOptimized for flame stability and sensitivity.
Air Flow300 mL/minOptimized for flame stability and sensitivity.

Data Analysis and Quantification:

  • Identification: Confirm the identity of this compound by matching its retention time with that of the injected analytical standard. For GC-MS, further confirm by comparing the acquired mass spectrum with a reference library (e.g., NIST).[22]

  • Calibration: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration for the series of prepared working standards.

  • Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

Alternative Method: HPLC with UV Detection

While GC is the preferred method, HPLC can be used for aldehyde analysis, particularly for less volatile aldehydes or in matrices unsuitable for GC.[24] Aldehydes like this compound lack a strong chromophore, making direct UV detection insensitive.[25] Therefore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to form a hydrazone derivative that is highly responsive to UV detection at ~360 nm.[25][26]

Workflow for HPLC Analysis (with Derivatization)

HPLC_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standards Deriv DNPH Derivatization of Standards & Samples Standard->Deriv Sample Sample Preparation (Dilution/Extraction) Sample->Deriv HPLC HPLC Injection & Separation Deriv->HPLC Detect UV Detection (~360 nm) HPLC->Detect Quantify Quantification of DNPH-Derivative Detect->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for HPLC-UV analysis via DNPH derivatization.

Protocol for HPLC-UV Analysis

Principle: this compound standards and samples are reacted with DNPH in an acidic solution to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are then separated using reversed-phase HPLC and quantified with a UV detector.[24][26][27]

Protocol:

  • Derivatization:

    • To an aliquot of the standard or sample extract in acetonitrile, add an excess of a solution of 2,4-DNPH in acidified acetonitrile.

    • Allow the reaction to proceed in a warm water bath (e.g., 40-60°C) for 30-60 minutes.

    • Cool the solution and dilute as necessary with the mobile phase to prepare for injection.

  • Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Waters ACQUITY UPLC, Agilent 1200 series, or equivalentStandard instrumentation for reversed-phase chromatography.
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for the non-polar DNPH derivatives.[26]
Mobile Phase Acetonitrile and WaterA common solvent system for reversed-phase HPLC. A gradient elution (e.g., starting at 60% acetonitrile and increasing) may be needed to resolve different aldehyde derivatives.[24][26]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.[26]
Injection Volume 20 µLStandard injection volume.
Detector UV/Vis or Diode Array Detector (DAD)
Wavelength360 nmThis is the wavelength of maximum absorbance for most aldehyde-DNPH derivatives.[26]
  • Data Analysis and Quantification:

    • Create a calibration curve using the derivatized this compound standards.

    • Identify the this compound-DNPH derivative peak in the sample chromatogram based on retention time.

    • Quantify the derivative using the calibration curve and back-calculate the concentration of the original this compound.

Method Validation and System Suitability

For any analytical protocol to be trustworthy, it must be validated.[28] Validation demonstrates that the method is suitable for its intended purpose.[29][30] Key parameters to assess according to established guidelines (e.g., ICH Q2(R2), FDA) include:[30][31][32]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Logical Framework for Method Selection

The choice between GC and HPLC is dictated by the analytical objective, sample matrix, and available instrumentation.

Caption: Decision tree for selecting the appropriate analytical method.

References

  • This compound CAS#: 125109-85-5. ChemicalBook.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • This compound | 125109-85-5. ChemicalBook.
  • GC-MS: A Key Tool for Flavor and Fragrance Analysis.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. Conquer Scientific.
  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.
  • Fragrance And Flavor Component Analysis: Techniques And Applic
  • Standard Solution Preparation: A Comprehensive Guide. News-Medical.net.
  • Fragrance Analysis by GCMS. The Perfumers Apprentice.
  • Analysis of 2,4-DNPH-Deriv
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies.
  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chrom
  • 3-(4-Isopropylphenyl)butanal. Solubility of Things.
  • 5.1: Analytical Signals. Chemistry LibreTexts.
  • This compound (CAS 125109-85-5): Odor profile, Properties, & IFRA compliance. Good Scents Company.
  • This compound | 125109-85-5. ChemicalBook.
  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PubMed Central.
  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online.
  • Fragrance Analysis in Cosmetics. Scribd.
  • Validation of analytical methods and laboratory procedures for chemical measurements.
  • How To Make A Standard Solution. The Chemistry Blog.
  • Sampling and sample preparation for analysis of aromas and fragrances.
  • Valid
  • A Guide to Using Analytical Standards. Lab Manager.
  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALID
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central.
  • This compound (C13H18O). PubChemLite.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • The Proper Storage and Handling of Vol
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Isopropyl phenyl ketone. NIST WebBook.
  • Analytical standards. Santa Cruz Biotechnology.
  • Fast Analysis of Alcohol-Based Sanitizers by GC-FID using Zebron™ ZB-WAXPLUS™ GC Columns. Phenomenex.
  • Nitrothal-isopropyl PESTANAL®, analytical standard. Sigma-Aldrich.
  • A Comparative Guide to the Validation of GC-FID and Alternative Methods for Airborne Butanal Oxime Detection. Benchchem.
  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare.
  • 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. NIST WebBook.
  • Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. FDA.
  • Isopropyl palmitate Pharmaceutical Secondary Standard; Certified Reference M
  • Typical GC-FID chromatogram of a gas sample
  • MSBNK-Fac_Eng_Univ_Tokyo-JP007108. MassBank.
  • EPA/NIH Mass Spectral D

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Application Note: Quantitative Air Sampling of Isopropylphenylbutanal using Solid Phase Microextraction (SPME) with On-Fiber Derivatization and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive protocol for the quantitative analysis of Isopropylphenylbutanal (CAS: 125109-85-5), a significant fragrance ingredient, in air samples.[1][2][3][4] The methodology utilizes Solid Phase Microextraction (SPME) in headspace mode, coupled with on-fiber derivatization to enhance the stability and chromatographic performance of the target analyte. Subsequent analysis is performed by thermal desorption Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive walkthrough of the entire workflow, from fiber selection and sample collection to data analysis, offering field-proven insights to ensure accuracy and reproducibility for researchers in environmental monitoring, occupational safety, and fragrance science.

Introduction: The Rationale for SPME in Air Sampling

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step.[5][6] For the analysis of volatile and semi-volatile organic compounds (VOCs) like this compound from air, headspace SPME (HS-SPME) is the preferred approach.[5][7] It involves exposing a polymer-coated fused silica fiber to the headspace above a sample or directly to the ambient air.[7][8] The analytes partition from the gaseous phase into the fiber coating until equilibrium is reached, or for a predetermined time in non-equilibrium conditions.[9][10] The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[7][11]

Why SPME for this compound?

  • Sensitivity: SPME provides pre-concentration of the analyte, enabling the detection of trace levels of this compound in air.[12]

  • Minimal Sample Preparation: As a solvent-free technique, it reduces the risk of contamination and analyte loss associated with traditional methods.[5]

  • Versatility: The methodology can be adapted for both grab sampling (short-term) and time-weighted average (TWA) sampling for long-term exposure monitoring.[13][14][15]

A key challenge in the analysis of aldehydes is their reactivity and potential for poor chromatographic peak shape. To overcome this, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed.[16][17][18] This reaction converts the aldehyde into a more stable and less polar oxime derivative, improving its thermal stability and chromatographic behavior.[16][18][19]

The Science Behind the Method: Key Principles and Choices

A successful SPME protocol hinges on the careful selection of experimental parameters. This section delves into the causality behind these choices.

SPME Fiber Selection: A Critical Decision

The choice of SPME fiber coating is paramount as it dictates the extraction efficiency based on the analyte's properties. This compound is a moderately polar compound with a molecular weight of 190.28 g/mol .[1][2][3]

For aldehydes, a Divinylbenzene/Polydimethylsiloxane (PDMS/DVB) fiber is often recommended.[18][20] The reasoning is twofold:

  • Mixed Polarity: The PDMS provides a non-polar character, while the DVB offers a porous structure with some polarity, making it suitable for a broad range of analytes, including aldehydes.

  • Adsorptive Mechanism: The porous DVB particles provide a large surface area for the adsorption of volatile compounds.

In this protocol, a 65 µm PDMS/DVB fiber is selected for its proven efficacy in trapping moderately polar and volatile compounds.[20]

On-Fiber Derivatization with PFBHA

The derivatization of this compound with PFBHA is a critical step to ensure analytical robustness.[18][19] The reaction, which occurs directly on the SPME fiber, converts the aldehyde into its corresponding PFB-oxime.[16]

Advantages of PFBHA Derivatization:

  • Enhanced Stability: The resulting oxime is more thermally stable than the parent aldehyde, preventing degradation in the hot GC inlet.[18]

  • Improved Chromatography: The derivative is less polar, leading to better peak shape and resolution.

  • Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive for detection by Electron Capture Detection (ECD) or Mass Spectrometry in Negative Chemical Ionization (NCI) mode, although Electron Ionization (EI) is sufficient for this protocol.

The derivatization reaction is typically rapid, often considered instantaneous for most carbonyl compounds.[17]

Experimental Workflow and Diagrams

The overall workflow for the air sampling and analysis of this compound using SPME-GC-MS is depicted below.

SPME_Workflow cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sampling & Derivatization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing fiber_prep SPME Fiber Conditioning sampling Air Sampling (Headspace) fiber_prep->sampling Conditioned Fiber reagent_prep PFBHA Reagent Preparation derivatization On-Fiber Derivatization sampling->derivatization Analyte Adsorption desorption Thermal Desorption in GC Inlet derivatization->desorption Derivatized Fiber separation GC Separation desorption->separation Desorbed Analytes detection MS Detection separation->detection Separated Analytes quantification Quantification detection->quantification Mass Spectra reporting Reporting quantification->reporting Concentration Data

Caption: High-level workflow for this compound analysis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the entire process.

Materials and Reagents
Material/ReagentSupplier Recommendation
SPME Fiber Holder (Manual)Supelco/Merck
65 µm PDMS/DVB SPME Fiber AssemblySupelco/Merck
20 mL Headspace Vials with PTFE/Silicone SeptaAgilent Technologies
Gas Chromatograph with Mass Spectrometer (GC-MS)Agilent, Shimadzu, etc.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Sigma-Aldrich/Merck
This compound StandardGivaudan (Florhydral®)
Methanol (HPLC Grade)Fisher Scientific
Saturated Sodium Chloride (NaCl) SolutionPrepared in-house
Protocol Steps

Step 1: SPME Fiber Conditioning

  • Rationale: To remove any contaminants from the fiber coating that could interfere with the analysis.

  • Procedure:

    • Install the new PDMS/DVB fiber into the SPME holder.

    • Insert the fiber into the GC injection port set at 250°C.

    • Condition the fiber for 30-60 minutes under a flow of helium carrier gas.

    • Retract the fiber and allow it to cool before use.

Step 2: Preparation of PFBHA Derivatizing Solution

  • Rationale: To prepare the reagent that will convert the aldehyde to a stable oxime.

  • Procedure:

    • Prepare a 10-20 mg/mL solution of PFBHA in deionized water. This solution can be stored in a refrigerator for several weeks.

Step 3: On-Fiber Loading of Derivatizing Agent

  • Rationale: To coat the SPME fiber with the PFBHA reagent prior to air sampling.

  • Procedure:

    • Place 5 mL of the PFBHA solution into a 20 mL headspace vial and seal it.

    • Expose the conditioned SPME fiber to the headspace of the PFBHA solution for 5 minutes at room temperature. This allows the PFBHA to adsorb onto the fiber coating.

Step 4: Air Sampling (Headspace Mode)

  • Rationale: To extract this compound from the air sample onto the PFBHA-loaded fiber.

  • Procedure:

    • For static air sampling, expose the PFBHA-loaded fiber directly to the ambient air for a defined period (e.g., 15-30 minutes). The sampling time should be optimized based on the expected concentration.

    • Alternatively, for a defined air volume, use a gas-tight syringe to transfer a known volume of air into a sealed, empty 20 mL headspace vial.

    • Immediately insert the PFBHA-loaded SPME fiber into the vial and expose it to the headspace for 15-30 minutes at a controlled temperature (e.g., 40°C) with agitation to facilitate equilibrium.

SPME_Sampling cluster_setup SPME Headspace Sampling Setup Vial Sealed Headspace Vial Headspace Air Sample (Headspace) containing this compound SPME_Holder SPME Fiber Holder Fiber PFBHA-loaded PDMS/DVB Fiber SPME_Holder->Fiber Exposes fiber Fiber->Headspace Analyte Adsorption & On-fiber Derivatization

Caption: Diagram of the HS-SPME sampling and derivatization process.

Step 5: Thermal Desorption and GC-MS Analysis

  • Rationale: To thermally release the derivatized analyte from the SPME fiber into the GC-MS system for separation and detection.

  • Procedure:

    • Immediately after sampling, retract the fiber into the needle and transfer it to the GC injection port.

    • Desorb the analytes for 2-5 minutes at 250°C in splitless mode to ensure complete transfer to the GC column.

    • After desorption, remove the fiber and bake it out at 270°C for 5 minutes in a separate bake-out station or the GC inlet to prepare for the next sample.[21]

Recommended GC-MS Parameters
ParameterRecommended Setting
GC System
Injection Port Temp.250°C
Injection ModeSplitless (2 min)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification
Target Ions (SIM) To be determined from the mass spectrum of the this compound-PFB-oxime derivative (quantifier and qualifiers).

Data Analysis, Quantification, and Quality Control

Trustworthiness through Self-Validation

A robust analytical method requires a system of self-validation. This is achieved through careful calibration and quality control.

  • Calibration: For quantitative analysis, a calibration curve must be generated. This is done by preparing standard gas-phase concentrations of this compound in Tedlar bags or by injecting known amounts of a methanolic standard into sealed headspace vials. The entire SPME and derivatization procedure is then performed on these standards.

  • Internal Standard: To correct for variations in fiber performance and injection volume, an internal standard can be used. A deuterated aldehyde analog, if available, would be ideal.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines. The LOD for similar aldehyde analyses using this technique can be as low as 0.5 µg/m³.[17][22]

  • Blanks: A blank sample (a vial containing only air that has undergone the entire process) should be run with each batch of samples to check for contamination and carryover.

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in air using HS-SPME with on-fiber derivatization. By understanding the principles behind each step—from the crucial choice of the PDMS/DVB fiber to the stabilizing effect of PFBHA derivatization—researchers can achieve reliable and sensitive measurements.

Key Takeaways for Success:

  • Fiber Conditioning is Non-Negotiable: Always condition new fibers and bake them out between analyses to prevent carryover.

  • Control Your Variables: Temperature, sampling time, and agitation are key parameters that influence extraction efficiency. Keep them consistent across all samples and standards.

  • Derivatization is Your Friend: For challenging analytes like aldehydes, derivatization is a powerful tool to improve stability and chromatographic performance.[18][19]

  • Validate Your Method: A thorough method validation is essential to ensure the trustworthiness and scientific integrity of your results.

By following this detailed guide, researchers, scientists, and drug development professionals can confidently implement this powerful technique for the accurate quantification of this compound in various air matrices.

References

  • The Good Scents Company. This compound (CAS 125109-85-5). Retrieved from [Link]

  • Korea Science. (n.d.). Headspace-based approaches for volatile analysis: A review. Retrieved from [Link]

  • MDPI. (2018, September 10). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Static headspace sampling with a solid phase microextraction (SPME) device. Retrieved from [Link]

  • PubMed. (2008, October). Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Development of headspace SPME method for analysis of volatile organic compounds present in human biological specimens. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(3-Isopropylphenyl)butanal. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Validation of Portable SPME Devices for Rapid Field Air Sampling and Diffusion-Based Calibration. Retrieved from [Link]

  • PubMed. (n.d.). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Retrieved from [Link]

  • PubMed Central. (2023, July 16). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Retrieved from [Link]

  • MDPI. (n.d.). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Air Sampling with Porous Solid-Phase Microextraction Fibers. Retrieved from [Link]

  • ACS Publications. (2001). Field Sampling and Determination of Formaldehyde in Indoor Air with Solid-Phase Microextraction and On-Fiber Derivatization. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction for the Analysis of Human Breath. Retrieved from [Link]

  • Technology Networks. (n.d.). DETERMINATION OF C2-C12 ALDEHYDES IN WATER BY SPME ARROW ON-FIBER DERIVATIZATION AND GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Air sampling with porous solid-phase microextraction fibers. Retrieved from [Link]

  • MDPI. (n.d.). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Selected Aldehydes in Packaged Beer by Solid-Phase Microextraction (SPME)-Gas Chromatography (GC)-Negative Chemical Ionization Mass Spectrometry (NCIMS). Retrieved from [Link]

  • PubMed. (n.d.). Field sampling and determination of formaldehyde in indoor air with solid-phase microextraction and on-fiber derivatization. Retrieved from [Link]

  • Journal of Environmental Monitoring (RSC Publishing). (n.d.). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Trace Aldehydes and Ketones in Seawater Using a Derivatization-Solid- Phase Microextraction (SPME) Method. Retrieved from [Link]

  • Agilent. (n.d.). VOC SVOC analysis by GC thermal desorption. Retrieved from [Link]

  • LCGC International. (2016, January 1). Thermal Desorption Sampling. Retrieved from [Link]

  • Scribd. (n.d.). SPME Fiber Selection and Applications. Retrieved from [Link]

  • Technology Networks. (2016, December 21). Determination of C2-C12 Aldehydes in Water by SPME Arrow On-Fiber Derivatization and GC/MS. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Analysis of Contaminants by Thermal Desorption GC-MS. Retrieved from [Link]

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Troubleshooting & Optimization

Strategies for improving the yield of Florhydral synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Florhydral® synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 3-(3-isopropylphenyl)butanal, commercially known as Florhydral®. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)
Q1: What is Florhydral® and what is its primary industrial synthesis route?

Florhydral®, or 3-(3-isopropylphenyl)butanal, is a synthetic aromatic aldehyde prized in the fragrance industry for its fresh, floral, and green scent, reminiscent of lily of the valley.[1][2][3] The predominant commercial synthesis pathway involves a two-step process starting from m-diisopropenylbenzene. The key step is a rhodium-catalyzed hydroformylation, followed by a selective hydrogenation.[1][4]

  • Step 1: Hydroformylation: One of the two isopropenyl groups on m-diisopropenylbenzene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst. This selectively forms an aldehyde group, yielding an intermediate, 3-(3-isopropenylphenyl)butyraldehyde.[1]

  • Step 2: Hydrogenation: The remaining double bond on the intermediate is catalytically reduced to yield the final product, Florhydral®.[1]

Q2: Why is the hydroformylation step critical for yield and purity?

The hydroformylation step is the cornerstone of this synthesis. Its efficiency and selectivity directly dictate the overall yield and purity of the final product. The primary challenge is to selectively formylate only one of the two reactive double bonds on the starting material and to control the regioselectivity to favor the desired branched aldehyde structure over a linear one. Poor control at this stage can lead to a complex mixture of byproducts, including diformylated compounds, isomers, and reduced alcohols, which complicates purification and significantly lowers the yield of the target molecule.

Q3: What are the key parameters that influence the hydroformylation reaction?

The success of the rhodium-catalyzed hydroformylation is highly sensitive to several interconnected parameters. Each must be carefully controlled to maximize yield and selectivity. The most critical factors include:

  • Catalyst System: The choice of rhodium precursor and, crucially, the phosphine ligands.

  • Temperature: Influences reaction rate and side reactions.

  • Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical.

  • Syngas (CO/H₂) Ratio: Affects selectivity and catalyst stability.[1]

  • Solvent: Must solubilize reactants and catalyst without interfering with the reaction.

  • Substrate Purity: Contaminants in the m-diisopropenylbenzene can poison the catalyst.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues encountered during Florhydral® synthesis in a practical, question-and-answer format.

Q4: My overall yield is consistently below 50%. What are the most common areas for product loss?

Low yield is a frequent issue stemming from multiple potential causes throughout the experimental workflow. A systematic approach is essential for diagnosis.[5][6]

Causality: Product loss can occur during the reaction itself (due to side reactions or incomplete conversion), during the workup (e.g., inefficient extraction), or during purification (e.g., decomposition on silica).[7][8]

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the m-diisopropenylbenzene can inhibit or poison the catalyst. Confirm purity using GC or NMR before starting.

  • Analyze Reaction Intermediates: Take aliquots during the reaction and after the hydroformylation step. Analyze them by GC-MS to assess conversion rates and identify major byproducts. This will pinpoint whether the issue lies in the hydroformylation or hydrogenation step.

  • Check Catalyst Activity: If conversion is low, the catalyst may be the culprit. Ensure the rhodium complex and ligands are handled under inert conditions to prevent oxidation. Consider using a fresh batch of catalyst.

  • Optimize Workup Procedure: Ensure phase separation is clean during aqueous washes. Perform multiple extractions with the organic solvent to ensure all product is recovered from the aqueous layer. Remember to rinse all glassware used for transfers.[5]

  • Re-evaluate Purification: Florhydral®, as an aldehyde, can be sensitive to acidic conditions. If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a triethylamine solution to prevent product degradation.

Below is a logical flowchart to guide your troubleshooting process for low yield.

Low_Yield_Troubleshooting start Low Yield (<50%) Detected check_sm 1. Analyze Starting Material (m-diisopropenylbenzene) by GC/NMR start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify Starting Material via Distillation or Chromatography sm_ok->purify_sm No check_reaction 2. Monitor Reaction Progress (TLC, GC). Check Conversion. sm_ok->check_reaction Yes purify_sm->check_sm reaction_complete Full Conversion? check_reaction->reaction_complete troubleshoot_reaction Proceed to Reaction Condition Troubleshooting (See Q6 & Q7) reaction_complete->troubleshoot_reaction No check_workup 3. Review Workup & Purification Protocol reaction_complete->check_workup Yes end_node Yield Improved troubleshoot_reaction->end_node workup_ok Losses Identified? check_workup->workup_ok optimize_workup Action: Optimize Extraction, Neutralize Silica Gel, Minimize Transfers workup_ok->optimize_workup Yes workup_ok->end_node No optimize_workup->end_node

Caption: Troubleshooting flowchart for low yield in Florhydral® synthesis.

Q5: I'm observing significant byproduct formation, including the fully hydrogenated starting material and a di-aldehyde. How can I improve selectivity?

This indicates a problem with chemoselectivity (formylation vs. hydrogenation) and controlling the reaction stoichiometry.

Causality:

  • Di-aldehyde formation: The mono-formylated product is reacting a second time. This can happen if the reaction is run for too long or at too high a temperature.

  • Alkane formation: Direct hydrogenation of the starting material occurs when the H₂ partial pressure is too high relative to the CO partial pressure, or if the catalyst system favors hydrogenation.

Troubleshooting Steps:

  • Adjust the Syngas Ratio (CO:H₂): A 1:1 ratio is a common starting point.[1] Increasing the partial pressure of CO can suppress the competing hydrogenation side reaction and often improves selectivity for aldehyde formation. However, excessively high CO pressure can inhibit the catalyst.

  • Modify Ligands: The electronic and steric properties of the phosphine ligands on the rhodium catalyst are paramount. Bulky phosphine ligands, such as triphenylphosphine (PPh₃) or its derivatives, are often used to control selectivity in hydroformylation.[1] Experimenting with different ligands can dramatically alter the outcome.

  • Control Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed and a maximum concentration of the desired mono-aldehyde is observed (via GC), quench the reaction to prevent the formation of the di-aldehyde.

  • Optimize Temperature: Lowering the reaction temperature can often increase selectivity by disfavoring the higher activation energy pathways of side reactions. The trade-off is a slower reaction rate.

ParameterTypical Starting Point[1]Effect of IncreaseEffect of Decrease
Temperature 140°CFaster rate, potential for lower selectivity and catalyst degradation.Slower rate, often improved selectivity.
Syngas Pressure 17 atmFaster rate, may increase hydrogenation byproducts if H₂ is high.Slower rate, may reduce catalyst activity if too low.
CO:H₂ Ratio 1:1Suppresses hydrogenation, favors aldehyde. Can inhibit catalyst.Favors hydrogenation. Can lead to alkane/alcohol byproducts.
Catalyst Loading 0.01 - 0.1 mol%Faster rate. Increases cost.Slower rate. May be insufficient for full conversion.
Caption: Table of key reaction parameters for hydroformylation.
Q6: My rhodium catalyst appears to be deactivating. The reaction starts well but then stalls. What could be the cause?

Catalyst deactivation is a critical issue in transition metal catalysis. The rhodium center is susceptible to poisoning and degradation.

Causality:

  • Oxidative Deactivation: Exposure to air (oxygen) can oxidize the active Rh(I) species to inactive Rh(II) or Rh(III).

  • Poisoning: Sulfur, halides, or other coordinating species present as impurities in the solvent or starting materials can irreversibly bind to the rhodium center, blocking the catalytic cycle.

  • Thermal Degradation: Excessively high temperatures can lead to the formation of inactive rhodium clusters or decomposition of the essential phosphine ligands.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques for all manipulations of the catalyst and ligands. Deoxygenate all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) prior to use.

  • Purify Reagents and Solvents: If catalyst poisoning is suspected, purify the m-diisopropenylbenzene by passing it through a column of activated alumina to remove polar impurities. Use high-purity, anhydrous solvents.

  • Check Temperature Control: Ensure the reaction vessel's temperature is uniform and does not have "hot spots." Overheating is a common cause of catalyst and ligand degradation.

  • Ligand Stability: Ensure the phosphine ligand is stable under the reaction conditions. Some ligands can degrade at high temperatures, leaving the rhodium center unprotected and prone to clustering.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis of Florhydral®, highlighting the critical control points discussed in this guide.

Florhydral_Workflow cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Hydrogenation cluster_2 Workup & Purification A Charge Reactor: - m-diisopropenylbenzene - Rh/Phosphine Catalyst - Anhydrous Solvent B Pressurize with Syngas (CO/H₂, e.g., 1:1 ratio) A->B C Heat to Reaction Temp (e.g., 140°C) B->C D Monitor Reaction (GC, TLC) for Mono-aldehyde C->D E Cool & Vent Reactor D->E F Introduce Hydrogenation Catalyst (e.g., Pd/C) E->F G Pressurize with H₂ F->G H Monitor Reaction (GC) for disappearance of remaining double bond G->H I Catalyst Filtration H->I J Aqueous Wash/ Extraction I->J K Drying & Solvent Removal J->K L Final Purification (e.g., Vacuum Distillation) K->L M Final Product: Florhydral® L->M

Caption: General experimental workflow for Florhydral® synthesis.

References
  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Available at: [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed, National Institutes of Health. Available at: [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

  • Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved from [Link]

  • Google Patents. (2015). WO2015089811A1 - Fragrance.
  • Request PDF. (2004). Biocatalysed synthesis of the enantiomers of the floral odorant Florhydral®. Available at: [Link]

  • Google Patents. (2016). US9469590B2 - Organic compounds.
  • Google Patents. (2012). US20120184513A1 - Organic Compounds.
  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available at: [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, National Institutes of Health. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]

  • ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • Justia Patents. (2018). Organic compounds. Available at: [Link]

  • Google Patents. (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • ResearchGate. (n.d.). Synthesis of florhydral® (7). Available at: [Link]

  • MySkinRecipes. (n.d.). Florhydral (Floral Butanal) - Watery Green Muguet. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available at: [Link]

  • Justia Patents. (2021). Fragrance compositions. Available at: [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield? Available at: [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield? r/chemistry. Available at: [Link]

  • Givaudan. (n.d.). Florhydral™. Retrieved from [Link]

  • The Good Scents Company. (n.d.). floral butanal (Givaudan). Retrieved from [Link]

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC, National Institutes of Health. Available at: [Link]

  • Vollenweider, S., & Lacroix, C. (2004). 3-Hydroxypropionaldehyde. Research Collection, ETH Zurich. Available at: [Link]

  • ResearchGate. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Available at: [Link]

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Technical Support Center: Investigating Isopropylphenylbutanal Degradation Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers investigating the degradation pathways of Isopropylphenylbutanal under oxidative stress. This compound, a key component in many fragrances, is susceptible to oxidative degradation, which can alter its aromatic properties and potentially lead to the formation of unknown, and possibly sensitizing, byproducts.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during these complex investigations. Our goal is to equip you with the knowledge to anticipate challenges, validate your findings, and ensure the scientific integrity of your results.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering insights grounded in established analytical chemistry and biochemistry principles.

Section 1: Conceptual & Experimental Planning FAQs

This section addresses foundational questions that are crucial to consider before embarking on your experimental work. Proper planning at this stage can prevent significant downstream issues.

Q1: What are the primary mechanisms by which this compound is likely to degrade under oxidative stress?

A1: Given its chemical structure—an aromatic aldehyde—this compound is susceptible to several oxidative degradation pathways. The most probable mechanisms involve the aldehyde functional group and the isopropyl substituent on the phenyl ring.

  • Oxidation of the Aldehyde Group: The aldehyde moiety is readily oxidized to a carboxylic acid, forming 3-(3-isopropylphenyl)butanoic acid. This is often the primary and most thermodynamically favorable degradation pathway.

  • Hydroperoxide Formation: Radical-initiated reactions, common under oxidative stress, can lead to the formation of hydroperoxides at the tertiary carbon of the isopropyl group or the benzylic position. These intermediates are unstable and can decompose into a variety of smaller molecules.

  • Ring Oxidation: While less common without strong catalysts, oxidation of the aromatic ring can occur, leading to the formation of phenolic derivatives.

Understanding these potential pathways is crucial for selecting the appropriate analytical methods to detect the expected degradation products.

Q2: How do I choose the right in vitro model to induce oxidative stress for my this compound sample?

A2: The choice of an oxidative stress model is critical and depends entirely on the research question. The goal is to use a system that is both reproducible and relevant to the conditions you are trying to mimic.

Oxidative Stress Model Mechanism of Action Advantages Common Pitfalls & Troubleshooting
Fenton-type Reactions (e.g., H₂O₂ + Fe²⁺) Generates highly reactive hydroxyl radicals (•OH) via the reaction of hydrogen peroxide with a transition metal catalyst.[5]Simple to implement, cost-effective, and produces a high flux of potent radicals.Pitfall: Reaction can be too aggressive and non-specific, leading to complex mixtures. Troubleshooting: Titrate the concentrations of H₂O₂ and Fe²⁺ carefully. Use a chelating agent like EDTA to control the reaction rate. Ensure pH is controlled, as it heavily influences the reaction.
Enzymatic Systems (e.g., Xanthine/Xanthine Oxidase) Generates superoxide radicals (O₂•⁻) and hydrogen peroxide.Mimics biological ROS production more closely. The reaction rate is controllable by substrate/enzyme concentration.Pitfall: Enzyme activity can be inhibited by the test compound or its degradation products. Troubleshooting: Run enzyme activity controls in the presence of this compound. Ensure the buffer system is optimal for enzyme function.
Chemical Oxidants (e.g., AAPH, AMVN) Thermal decomposition generates peroxyl radicals at a known, constant rate.Excellent for kinetic studies due to predictable radical flux.Pitfall: Requires precise temperature control. The solvent can influence the decomposition rate. Troubleshooting: Use a calibrated, stable water bath or heating block. Perform control experiments in the chosen solvent system to validate the decomposition rate.
Photochemical Systems (e.g., Riboflavin + Light) Generates singlet oxygen (¹O₂) and other reactive species upon light exposure.[6]Offers temporal and spatial control of ROS generation.Pitfall: The test compound itself might be photosensitive, leading to direct photolytic degradation. Troubleshooting: Run dark controls (sample with riboflavin but no light) and light controls (sample with light but no riboflavin) to isolate the effects of photochemical oxidation.

It is essential to select a model that generates the specific reactive oxygen species (ROS) relevant to your hypothesis.[7][8]

Section 2: Analytical Methodology & Troubleshooting

The accurate detection and quantification of this compound and its degradation products are paramount. Aldehydes are notoriously challenging to analyze due to their volatility and reactivity.[9]

Q3: I am not getting reproducible results with my GC-MS analysis. What are the common causes?

A3: Reproducibility issues in GC-MS analysis of aldehydes often stem from sample preparation, derivatization, or injection technique.

  • Analyte Adsorption: Aldehydes are polar and can adsorb to active sites in the GC inlet liner, column, or transfer lines, leading to peak tailing and poor recovery.

    • Solution: Use deactivated liners and columns. A splitless injection with a rapid oven ramp can help minimize interaction time in the inlet.

  • Inconsistent Derivatization: Derivatization is often necessary to improve the stability and chromatographic behavior of aldehydes.[9][10][11] A common agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

    • Problem: Incomplete or variable derivatization yields will lead to inconsistent quantification.

    • Solution: Optimize the reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent, as water can interfere with the reaction. Use a deuterated internal standard of a similar aldehyde to correct for variability.[9]

  • Thermal Degradation: this compound or its degradation products might be thermally labile and degrade in a hot GC inlet.

    • Solution: Lower the inlet temperature in increments of 10-20°C to see if peak shape and response improve. Consider using a programmable temperature vaporization (PTV) inlet for a gentler injection.

Q4: My HPLC-UV/MS analysis is showing multiple, unexpected small peaks. Are these all degradation products?

A4: Not necessarily. While some may be degradation products, other sources are common and must be ruled out. HPLC-MS is a powerful tool for analyzing less volatile aldehyde derivatives.[12][13][14][15]

  • Solvent Impurities: Aldehydes can be present as impurities in common HPLC solvents like methanol and acetonitrile.

    • Troubleshooting: Run a blank gradient (no injection) to identify peaks originating from your mobile phase. Use high-purity, HPLC-grade or MS-grade solvents.

  • Derivatization Artifacts: Derivatizing agents, like 2,4-Dinitrophenylhydrazine (DNPH), can produce side-reaction products or exist as different isomers, each giving a peak.

    • Troubleshooting: Analyze a "reagent blank" (derivatizing agent + solvent, no analyte) to identify all agent-related peaks.

  • In-Source Fragmentation/Adduct Formation (MS): In the mass spectrometer's ion source, your parent molecule or degradation products might fragment or form adducts with solvent ions (e.g., +Na, +K, +CH₃CN).

    • Troubleshooting: Examine the mass spectra of the unexpected peaks. If a peak's mass corresponds to a known adduct or a logical fragment of a larger identified peak, it is likely an artifact of the analysis rather than a distinct degradation product in the sample.

Section 3: Data Interpretation & Mechanistic Insights

Q5: I've identified several potential degradation products. How can I confirm their structures and build a degradation pathway?

A5: Confirming structures and proposing a pathway requires a combination of analytical techniques and logical deduction.

  • Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF, Orbitrap) provides accurate mass measurements, allowing you to propose elemental compositions for your degradation products. MS/MS fragmentation patterns provide structural clues. For example, the loss of a propyl group (43 Da) or a carbonyl group (28 Da) can help piece together the structure.

  • Reference Standards: The most definitive way to confirm a structure is to obtain or synthesize a reference standard of the suspected degradation product and compare its retention time and mass spectrum to your unknown peak.

  • Logical Pathway Construction: Arrange the identified products in a way that follows chemically plausible reaction mechanisms (oxidation, cleavage, etc.). For instance, the primary alcohol resulting from the reduction of the carboxylic acid is a plausible, albeit minor, product in some systems. The presence of both the carboxylic acid and the alcohol strengthens the identification of both.

Below is a diagram illustrating a potential degradation pathway and an experimental workflow for its investigation.

G cluster_pathway Hypothetical Degradation Pathway A This compound B Peroxy Radical Intermediate A->B + O2, H-abstraction D Hydroperoxide Intermediate (on Isopropyl Group) A->D + •OH C 3-(3-isopropylphenyl)butanoic acid (Major Product) B->C Oxidation E Acetone + 3-phenylbutanal D->E Hock Rearrangement

Caption: Hypothetical oxidative degradation pathway of this compound.

G cluster_workflow Analytical Workflow prep Sample Preparation (this compound in buffer) stress Induce Oxidative Stress (e.g., Fenton Reaction) prep->stress quench Quench Reaction (e.g., add Catalase/Scavenger) stress->quench deriv Derivatization (e.g., PFBHA for GC, DNPH for HPLC) quench->deriv analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) deriv->analysis data Data Processing (Peak Integration, Library Search) analysis->data confirm Structure Confirmation (HR-MS, MS/MS, Standards) data->confirm

Caption: General experimental workflow for analyzing degradation products.

Q6: I see a decrease in the parent compound, but I can't account for it with the degradation products I've identified. Where could the missing mass be?

A6: This "mass balance" issue is a common challenge in degradation studies.

  • Formation of Volatiles: Highly volatile degradation products (like acetone, as suggested in the pathway diagram) may be lost during sample preparation, especially if heating or vacuum steps are involved.[16] Headspace GC-MS is a suitable technique for capturing and analyzing these compounds.[17]

  • Polymerization/Adduct Formation: Aldehydes can undergo self-polymerization or form adducts with other molecules in the matrix, creating high molecular weight species that may not elute from your column or may be outside your mass detection range. Techniques like Gel Permeation Chromatography (GPC) can be used to look for these larger oligomers.

  • Formation of Non-UV Active or Poorly Ionizing Products: Your detection method may be blind to certain degradation products. For example, if you are using a UV detector set to a wavelength specific for aromatic compounds, you will miss aliphatic degradation products that lack a chromophore. Similarly, some products may not ionize well under your MS conditions. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your MS.

By systematically addressing these common experimental and interpretative challenges, researchers can build a robust and defensible understanding of how this compound degrades under oxidative stress.

References

  • Benchchem. (n.d.). Quantitative Analysis of Volatile Aldehydes in Complex Matrices Using Deuterated Internal Standards and GC-MS.
  • ChemicalBook. (n.d.). This compound CAS#: 125109-85-5.
  • ChemicalBook. (n.d.). This compound | 125109-85-5.
  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences.
  • Voinov, V. G., et al. (1995).
  • Solubility of Things. (n.d.). 3-(4-Isopropylphenyl)butanal.
  • Scent & Chemistry. (n.d.). This compound (CAS 125109-85-5): Odor profile, Properties, & IFRA compliance.
  • ChemicalBook. (n.d.). This compound | 125109-85-5.
  • Benchchem. (n.d.). Application Notes and Protocols for Inducing Oxidative Stress in vitro using a Putative Asenapine Metabolite.
  • UPCommons. (n.d.). Detection of volatile organic compounds in airtight exhibition spaces by GC-MS using two complementary injection techniques.
  • Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System.
  • O'Brien-Coker, I., & Mallet, A. I. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • Preprints.org. (2023).
  • Williams, C. R., et al. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Analytical Chemistry.
  • Al-Daghri, N. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • MDPI. (n.d.). An In Vitro Oxidative Stress Model of the Human Inner Ear Using Human-Induced Pluripotent Stem Cell-Derived Otic Progenitor Cells.
  • ResearchGate. (n.d.). In vitro sources of oxidative stress. During in vitro fertilization....
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting ROS Detection Assays in the Presence of Novel Compounds.
  • Cayman Chemical. (n.d.). Stressed about Picking an Oxidative Damage Assay.
  • ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF.
  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS.
  • ResearchGate. (n.d.). Troubleshooting guide for comet assay | Download Scientific Diagram.
  • Elabscience. (n.d.). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes.
  • Sapphire Bioscience. (n.d.). Stressed about Picking an Oxidative Damage Assay?.
  • MDPI. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro).
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • ResearchGate. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF.

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Methods for preventing the auto-oxidation of 3-(3-Isopropylphenyl)butanal during long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-Isopropylphenyl)butanal (CAS 125109-85-5), a key aromatic aldehyde also known by its trade name, Florhydral®. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its auto-oxidation during long-term storage. While 3-(3-Isopropylphenyl)butanal is noted for its relative stability compared to other aliphatic aldehydes, proactive measures are crucial to ensure its purity and integrity over extended periods. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation risks.

Understanding the Challenge: Auto-oxidation of Aldehydes

Aldehydes are susceptible to auto-oxidation, a process where they react with atmospheric oxygen to form carboxylic acids and other degradation products. This is a free-radical chain reaction that can be initiated by light, heat, and the presence of metal ion contaminants. While 3-(3-Isopropylphenyl)butanal is reported to have good resistance to auto-oxidation under normal storage conditions, long-term storage necessitates preventative measures to maintain its specified purity[1].

The primary degradation product of 3-(3-Isopropylphenyl)butanal auto-oxidation is 3-(3-Isopropylphenyl)butanoic acid. The presence of this and other impurities can significantly impact experimental outcomes, particularly in sensitive applications such as fragrance development and pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: Is an antioxidant necessary for storing 3-(3-Isopropylphenyl)butanal?

For short-term storage under ideal conditions (cool, dark, sealed container), an antioxidant may not be strictly necessary as the compound exhibits good oxidative stability. However, for long-term storage (greater than 6 months), the addition of a suitable antioxidant is a recommended precautionary measure to inhibit the initiation of radical chain reactions.

Q2: What are the initial signs of degradation in my 3-(3-Isopropylphenyl)butanal sample?

The first indication of degradation is often a change in the odor profile, with the emergence of a sharp, acidic note overlaying the characteristic floral scent. A more definitive method is to check the acidity of the sample; an increase in acidity points to the formation of the corresponding carboxylic acid. For quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify degradation products[2][3][4][5][6].

Q3: Can I store 3-(3-Isopropylphenyl)butanal in a clear glass bottle?

It is strongly advised to store 3-(3-Isopropylphenyl)butanal in an amber glass bottle or a container that protects it from light[1]. Light can provide the energy to initiate the free-radical chain reaction of auto-oxidation.

Q4: I've noticed a slight discoloration in my sample. Is it still usable?

Discoloration can be a sign of degradation or the presence of impurities from the synthesis process. It is recommended to re-analyze the purity of the sample using an appropriate analytical method like GC-MS before use. If significant degradation is detected, the sample should be purified or discarded.

Q5: What is the ideal temperature for long-term storage?

For long-term storage, it is recommended to keep 3-(3-Isopropylphenyl)butanal in a cool environment, ideally between 15-25°C[1]. Avoid exposure to high temperatures and direct sunlight[7][8].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Acidity Auto-oxidation to 3-(3-Isopropylphenyl)butanoic acid.1. Confirm the presence of the carboxylic acid using analytical techniques (e.g., GC-MS, NMR)[9][10][11]. 2. If the purity is no longer acceptable, consider purification by distillation. 3. For future storage, implement the preventative measures outlined in this guide.
"Off" Odor Onset of oxidation or contamination.1. Perform a GC-MS analysis to identify any volatile impurities. 2. Compare the results with a reference sample. 3. If degradation is confirmed, follow the steps for increased acidity.
Polymerization (unlikely but possible with aldehydes) Presence of acidic or basic impurities.1. 3-(3-Isopropylphenyl)butanal shows no strong tendency for polymerization[1]. However, if you observe increased viscosity or solidification, it could indicate polymerization. 2. Check the pH of the sample. 3. Ensure storage containers are neutral and free of contaminants.

Preventative Protocols

To ensure the long-term stability of 3-(3-Isopropylphenyl)butanal, a multi-faceted approach is recommended, focusing on controlling the storage atmosphere, temperature, light exposure, and the use of stabilizers.

Protocol 1: Storage under an Inert Atmosphere (Nitrogen Blanketing)

This is the most effective method for preventing auto-oxidation by minimizing contact with oxygen.

Objective: To replace the headspace in the storage container with an inert gas, such as high-purity nitrogen or argon.

Materials:

  • 3-(3-Isopropylphenyl)butanal

  • Amber glass storage bottle with a septum-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needles and tubing for gas purging

Procedure:

  • Transfer the desired amount of 3-(3-Isopropylphenyl)butanal into the amber glass storage bottle.

  • Insert a needle connected to the nitrogen/argon gas line through the septum, ensuring the needle tip is above the liquid level.

  • Insert a second needle through the septum to act as a vent for the displaced air.

  • Gently bubble the inert gas into the headspace for 2-5 minutes. The flow rate should be low to avoid splashing the liquid.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Seal the septum with laboratory film (e.g., Parafilm) for extra security.

  • Store the bottle in a cool, dark place.

Diagram: Inert Gas Blanketing Workflow

InertGasBlanketing cluster_setup Setup cluster_process Process cluster_storage Storage Aldehyde 3-(3-Isopropylphenyl)butanal Transfer Transfer Aldehyde to Bottle Aldehyde->Transfer Bottle Amber Bottle with Septum Bottle->Transfer InertGas Nitrogen/Argon Source Purge Purge Headspace with Inert Gas InertGas->Purge Transfer->Purge Seal Seal Bottle Purge->Seal Store Store in Cool, Dark Place Seal->Store

Caption: Workflow for storing 3-(3-Isopropylphenyl)butanal under an inert atmosphere.

Protocol 2: Use of Antioxidants

For an additional layer of protection, especially if frequent sampling is required, the use of a radical-scavenging antioxidant is recommended.

Objective: To add a small amount of a suitable antioxidant to inhibit the free-radical chain reaction of oxidation.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.

  • alpha-Tocopherol (Vitamin E): A natural antioxidant that is also effective.

Procedure:

  • Prepare a stock solution of the chosen antioxidant in a compatible, high-purity solvent (e.g., ethanol) if the antioxidant is a solid.

  • Add the antioxidant to the 3-(3-Isopropylphenyl)butanal to achieve a final concentration of 50-200 ppm (0.005-0.02% w/w).

  • Mix thoroughly to ensure homogeneity.

  • Transfer the stabilized aldehyde to a suitable storage container (amber glass).

  • For optimal protection, combine this protocol with inert gas blanketing (Protocol 1).

Table: Recommended Antioxidant Concentrations

AntioxidantRecommended Concentration (ppm)Notes
Butylated Hydroxytoluene (BHT)50 - 200A widely used and cost-effective synthetic antioxidant.
alpha-Tocopherol (Vitamin E)100 - 500A natural antioxidant, may be preferred for certain applications.

Diagram: Auto-oxidation Inhibition by a Radical Scavenger

AutoOxidationInhibition cluster_oxidation Auto-oxidation Cycle cluster_inhibition Inhibition by Radical Scavenger R_dot R• (Alkyl Radical) ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O₂ AH AH (Antioxidant) O2 O₂ ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H ROO_dot->AH Interruption of Cycle A_dot A• (Inactive Radical) RH R-H (Aldehyde) ROOH->R_dot → R• AH->A_dot Donates H•

Caption: A radical scavenger (AH) donates a hydrogen atom to the peroxy radical (ROO•), interrupting the auto-oxidation chain reaction.

References

  • Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet - ISOPROPYLPHENYLBUTANAL. (2023, May 12).
  • Florhydral® (CAS N° 125109-85-5) - ScenTree. (n.d.). Retrieved January 12, 2026, from [Link]

  • Florhydral (Giv) - Hekserij.nl. (n.d.).
  • 501126 FLORHYDRAL® SAFETY DATA SHEET. (2015, August 1).
  • floral butanal florhydral (Givaudan) - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]

  • FULL PUBLIC REPORT Florhydral - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Retrieved January 12, 2026, from [Link]

  • Florhydral SDS-6085 - The Perfumers Apprentice. (2024, April 16).
  • US Patent No. 4,910,346. (1990, March 20). 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal.
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 125109-85-5. (2016, October 19). Food and Chemical Toxicology, 97S, 47-56.
  • Florhydral (Giv) - Hekserij. (n.d.).
  • Patent Number: 4910346. (n.d.).
  • The Phenylpropanals—Floral Aromatic Aldehydes fragrance. (n.d.). Perfumer & Flavorist.
  • Florhydral | C13H18O | CID 86209 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analyzing Isobutane Oxidation Reaction Products Using GC–MS | LCGC International. (2025, June 20). Retrieved January 12, 2026, from [Link]

  • butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 12, 2026, from [Link]

  • An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. (2025, July 19).
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). Molecules, 28(20), 7196.
  • 3-(p-isopropylphenyl)propionaldehyde, CAS registry number 7775-00-0. (2024, March 13).
  • The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. (2016, June 3).
  • Analysis of Floral Scent Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.).
  • Structural Identification of Novel Degradation Impurities in Teriflunomide Drug Product Using NMR, IR, Mass Spectrometry, and Quantification by RP‐HPLC. (2025, November 11).
  • Isolation and Spectral Characterization of Degradation Impurity in Perampanel Drug Substance Using UPLC-MS and NMR Spectroscopy: Validation of Assay Method by UPLC. (2025, August 6).

Sources

Technical Support Center: Isopropylphenylbutanal Stability and Hydrolysis in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Isopropylphenylbutanal. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. We understand the challenges you may face regarding its stability and potential for hydrolysis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Introduction to this compound Stability

This compound, also known by its trade name Florhydral®, is a fragrance ingredient valued for its fresh, floral, and green aroma.[1] As an aldehyde, its chemical reactivity in aqueous media is a critical consideration for formulation, storage, and analytical method development. The aldehyde functional group is susceptible to various reactions, including hydration, oxidation, and other degradation pathways, particularly under stressful conditions such as extreme pH, elevated temperature, and exposure to light.[2][3]

This guide will walk you through the potential stability issues and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions our team receives regarding the handling and analysis of this compound in aqueous solutions.

Q1: Why is my this compound degrading in my aqueous formulation?

Aldehydes, including this compound, can undergo several degradation pathways in aqueous media. The most common is the reversible hydration to form a geminal-diol (gem-diol).[4] This equilibrium can be influenced by the pH of the solution, with both acid and base catalysis speeding up the reaction.[4] Additionally, oxidation to the corresponding carboxylic acid can occur, especially in the presence of dissolved oxygen or oxidizing agents.

Q2: I am seeing a decrease in the peak area of this compound in my HPLC analysis over time. What could be the cause?

A decreasing peak area over time is a strong indicator of degradation. Besides the chemical degradation pathways mentioned above, it's also possible that the compound is adsorbing to the surfaces of your storage containers or analytical vials. Ensure you are using inert materials for all sample handling and storage. For analytical troubleshooting, refer to our detailed guide below.

Q3: What are the likely degradation products of this compound?

Based on the chemistry of similar aldehydes like 3-phenylpropanal, the primary degradation products are likely to be:

  • Isopropylphenylbutanoic acid: Formed through oxidation of the aldehyde group.

  • The corresponding gem-diol: Formed through hydration of the aldehyde. While this is a reversible process, the equilibrium may shift under certain conditions.

Further degradation or side reactions could occur under more extreme stress conditions. A forced degradation study, as outlined in our protocols, is the best way to identify potential degradation products in your specific formulation.[5]

Q4: How can I prevent the degradation of this compound in my aqueous solutions?

To enhance the stability of this compound, consider the following:

  • pH Control: Buffer your aqueous solutions to a pH where the aldehyde is most stable, likely in the neutral to slightly acidic range. Avoid strongly acidic or basic conditions.

  • Inert Atmosphere: To prevent oxidation, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

  • Temperature Control: Store your solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil, as light can catalyze degradation.[3]

Troubleshooting Guide for Analytical Issues

Encountering analytical challenges is common when working with reactive molecules like aldehydes. This guide provides a structured approach to troubleshooting common issues.

Decision Tree for Troubleshooting HPLC Analysis

troubleshooting_hplc start Start: HPLC Issue Observed issue What is the issue? start->issue peak_broadening Peak Broadening/ Tailing issue->peak_broadening Shape peak_disappearance Peak Disappearance/ Decreasing Area issue->peak_disappearance Area ghost_peaks Ghost Peaks/ Carryover issue->ghost_peaks Extra Peaks check_column Check column health. Is it old or contaminated? peak_broadening->check_column check_stability Is the sample degrading? (See Stability Protocol) peak_disappearance->check_stability check_carryover Is there carryover from previous injections? ghost_peaks->check_carryover mobile_phase_ph Is mobile phase pH appropriate for analyte? check_column->mobile_phase_ph No replace_column Action: Replace or flush column. check_column->replace_column Yes sample_solvent Is sample solvent stronger than mobile phase? mobile_phase_ph->sample_solvent No adjust_ph Action: Adjust pH with non-reactive buffer. mobile_phase_ph->adjust_ph Yes match_solvent Action: Match sample solvent to mobile phase. sample_solvent->match_solvent Yes check_adsorption Is the analyte adsorbing to surfaces? check_stability->check_adsorption No stabilize_sample Action: Control pH, temp, and atmosphere. check_stability->stabilize_sample Yes use_inert_vials Action: Use silanized or polypropylene vials. check_adsorption->use_inert_vials Yes check_blank Are peaks present in a blank injection? check_carryover->check_blank No improve_wash Action: Implement a stronger needle wash solution. check_carryover->improve_wash Yes clean_system Action: Clean injector and flow path. Check solvent purity. check_blank->clean_system Yes

Caption: Troubleshooting Decision Tree for HPLC Analysis of this compound.

Experimental Protocols

To properly assess the stability of this compound, a systematic approach is required. The following protocols provide a framework for conducting a forced degradation study and for routine analysis.

Protocol 1: Forced Degradation Study of this compound

This study will expose this compound to various stress conditions to identify potential degradation products and pathways.[6]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC or GC-MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound at 60°C for 24 hours.

    • Prepare a solution at a concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample alongside a control sample stored in the dark.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or GC-MS method.

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method validation is essential for reliable results.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (gradient elution)
Gradient 50% Acetonitrile to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Visualizing Mechanisms and Workflows

Understanding the underlying chemical processes and experimental designs is crucial. The following diagrams illustrate key concepts.

Hydrolysis of this compound to its Gem-Diol

hydrolysis_mechanism cluster_reactants Reactants cluster_products Product aldehyde This compound (Aldehyde) gemdiol Gem-Diol (Hydrate) aldehyde->gemdiol Hydration (Reversible) H⁺ or OH⁻ catalysis water Water (H₂O) gemdiol->aldehyde Dehydration

Caption: Reversible hydration of this compound to its corresponding gem-diol.

Workflow for a Stability Study

stability_workflow start Start: Define Study Objectives protocol_dev Develop Stability Protocol start->protocol_dev stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->stress_testing method_dev Develop & Validate Stability-Indicating Method stress_testing->method_dev analysis Analyze Stressed Samples method_dev->analysis data_eval Evaluate Data: Identify Degradants, Determine Pathways analysis->data_eval report Generate Stability Report data_eval->report

Caption: General workflow for conducting a comprehensive stability study.

Summary of Expected Stability

Condition Expected Stability Potential Degradation Products
Neutral (pH 7) Relatively StableSlow oxidation to Isopropylphenylbutanoic acid
Acidic (pH < 4) Moderately StableAcid-catalyzed hydration to gem-diol
Basic (pH > 9) Less StableBase-catalyzed hydration to gem-diol, potential for other reactions
Oxidative UnstableIsopropylphenylbutanoic acid and other oxidative byproducts
Thermal Stable at moderate tempsDegradation at high temperatures
Photolytic Potentially UnstablePhotodegradation products (structure dependent on wavelength)

Disclaimer: This table provides an educated estimation of stability. It is imperative to conduct your own stability studies to confirm these findings for your specific formulation and storage conditions.

References

  • Forced Degrad
  • 3-Phenylpropanal. (n.d.). Santa Cruz Biotechnology.
  • Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. (2008). PMC.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Major Degradation Product Identified in Several Pharmaceutical Formul
  • HOW TO APPROACH A FORCED DEGRAD
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 125109-85-5. (2016). PubMed.
  • This compound CAS#: 125109-85-5. (n.d.). ChemicalBook.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (n.d.).
  • This compound (CAS 125109-85-5): Odor profile, Properties, & IFRA compliance. (n.d.).
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • Stability Testing. (n.d.). Eurofins.
  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. (n.d.).
  • 12.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.).
  • This compound | 125109-85-5. (n.d.). ChemicalBook.
  • 2-Hydroxy-3-phenylpropanal | C9H10O2 | CID 17761584. (n.d.). PubChem.
  • Experimental and Modeling Studies of the Reaction Kinetics of Alkaline-Catalyzed used Frying Oil Glycerolysis Using Isopropyl Alcohol as a Reaction Solvent. (n.d.).
  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. (n.d.). PubMed.

Sources

Overcoming challenges in the purification of beta-Methyl-3-(1-methylethyl)benzenepropanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Florhydral® Purification

Welcome to the technical support guide for the purification of beta-Methyl-3-(1-methylethyl)benzenepropanal, commercially known as Florhydral®. This resource is designed for researchers, process chemists, and drug development professionals who are working with this versatile aromatic aldehyde. Here, we address common challenges encountered during its purification, providing troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section is structured to provide solutions to specific experimental issues.

Q1: My final product has a low purity (<98%) after synthesis and initial workup, with a persistent impurity peak appearing in the GC-MS analysis. What is the likely cause and how can it be removed?

Probable Causes & Solutions:

Aromatic aldehydes like Florhydral®, which possesses a boiling point of approximately 257°C, are susceptible to several side reactions and degradation pathways that can introduce impurities.[1][2] The most common challenges are oxidation and thermal degradation during processing.[3][4]

  • Oxidation to Carboxylic Acid: The aldehyde group is easily oxidized to the corresponding carboxylic acid, especially when exposed to air, heat, or oxidizing agents. This impurity will have a significantly different polarity and can often be detected by a broad peak in GC analysis or by IR spectroscopy (C=O stretch of a carboxylic acid).

    • Solution: An aqueous wash with a mild base, such as 5% sodium bicarbonate (NaHCO₃) solution, is highly effective. The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the desired aldehyde in the organic phase. Ensure to follow up with a water wash to remove any residual base.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain. For instance, if synthesized via hydroformylation of 1,3-diisopropenylbenzene, unreacted alkene may be present.[1]

    • Solution: The primary purification method for removing non-polar starting materials with a different boiling point is fractional vacuum distillation. This technique is critical as it lowers the boiling point, preventing thermal decomposition of the target aldehyde.[5]

  • Thermal Degradation/Polymerization: At elevated temperatures, aldehydes can undergo polymerization or other decomposition reactions.[4] This is particularly a risk during distillation at atmospheric pressure.

    • Solution: Employ high-vacuum distillation (e.g., molecular or short-path distillation).[3][6] This method is ideal for thermally sensitive, high-boiling-point compounds as it allows distillation to occur at significantly lower temperatures, minimizing degradation and preserving the delicate aroma profile.[6][7]

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% NaHCO₃ solution, shake gently, and vent frequently.

  • Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC or a quick GC run).

  • Wash the organic layer with deionized water, followed by a brine wash to facilitate phase separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analyze a small aliquot of the washed product by GC-MS to confirm the removal of acidic impurities before proceeding to distillation.

Q2: I'm experiencing significant yield loss during vacuum distillation. What are the key parameters to optimize?

Probable Causes & Solutions:

Yield loss during distillation is often a result of improper setup or suboptimal parameters that lead to product degradation, incomplete condensation, or physical loss.

  • System Leaks: A poor vacuum will result in a higher-than-expected boiling point, increasing the risk of thermal degradation.[5]

    • Solution: Ensure all joints are properly sealed with high-vacuum grease. Check the entire apparatus for leaks before heating. A stable, low pressure (ideally <1 mmHg) is crucial.

  • Inefficient Condensation: If the condenser is not cold enough, the vaporized product will pass through without condensing, leading to loss into the vacuum pump.

    • Solution: Use a high-efficiency condenser (e.g., a Vigreux column followed by a Liebig or coiled condenser) with a coolant set to a low temperature (e.g., <5°C). For very high vacuum (molecular distillation), a cold trap between the receiving flask and the vacuum pump is essential to capture any volatile product.

  • Bumping/Foaming: Rapid, uncontrolled boiling can carry non-volatile impurities or the product itself into the collection flask.

    • Solution: Use a magnetic stir bar or boiling chips for smooth boiling. Heat the distillation flask slowly and evenly using an oil bath to maintain precise temperature control.

ParameterAtmospheric DistillationStandard Vacuum DistillationShort-Path Molecular Distillation
Operating Pressure ~760 mmHg1-10 mmHg<0.01 mmHg
Approx. Boiling Point ~257°C[1][2]Significantly < 257°CLowest possible temperature
Thermal Stress HighModerateMinimal[6]
Best For Not RecommendedRemoving non-volatile impuritiesHighest purity of thermally sensitive compounds[3]
Yield Potential Low (due to degradation)GoodExcellent

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for final purification of Florhydral® to achieve >99.5% purity?

For achieving high purity, short-path vacuum distillation is the industry standard for fragrance aldehydes.[3][6] This technique minimizes the distance vapor travels from the evaporation surface to the condensation surface, reducing the likelihood of decomposition and maximizing yield for high-boiling, thermally sensitive molecules.[6] For analytical or reference standard grades, preparative HPLC on a reverse-phase column could be employed for final polishing after distillation.

Q2: How should I properly store purified Florhydral® to maintain its stability?

Aldehydes are prone to slow oxidation upon storage. To ensure long-term stability:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Temperature: Keep in a cool, dark place. Refrigeration is recommended.

  • Container: Use a tightly sealed amber glass bottle to protect from light and air.

  • Additives: For long-term bulk storage, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be considered, though this may not be suitable for all applications.

Q3: What are the primary analytical techniques for assessing the purity and identity of beta-Methyl-3-(1-methylethyl)benzenepropanal?

A combination of techniques is necessary for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing purity, identifying impurities, and confirming the molecular weight (190.29 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure, including the specific substitution pattern on the benzene ring and the structure of the side chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key aldehyde functional group (strong C=O stretch around 1725 cm⁻¹) and the aromatic ring.

Visualized Workflows

Troubleshooting Decision Tree for Low Purity

This diagram outlines a logical approach to diagnosing and solving purity issues with your crude product.

Troubleshooting_Purity Start Low Purity (<98%) Detected by GC Analyze Analyze Impurity Profile (GC-MS, ¹H NMR) Start->Analyze Impurity_Type What is the nature of the main impurity? Analyze->Impurity_Type Acid Acidic Impurity (e.g., Carboxylic Acid) Impurity_Type->Acid Oxidized Product Starting_Material Unreacted Starting Material (e.g., Alkene) Impurity_Type->Starting_Material Precursor Polymer High MW / Baseline Noise (Polymer / Degradation) Impurity_Type->Polymer Thermal Product Solution_Wash Perform Aqueous Base Wash (e.g., 5% NaHCO₃) Acid->Solution_Wash Solution_Distill Perform Fractional Vacuum Distillation Starting_Material->Solution_Distill Solution_Short_Path Use Short-Path / Molecular Distillation at Low Temp Polymer->Solution_Short_Path End Re-analyze for Purity Solution_Wash->End Solution_Distill->End Solution_Short_Path->End

Caption: Decision tree for diagnosing and resolving purity issues.

General Purification Workflow

This diagram illustrates a standard, high-yield purification sequence for Florhydral® post-synthesis.

Purification_Workflow Crude Crude Product in Organic Solvent Wash Aqueous Wash (5% NaHCO₃, H₂O, Brine) Crude->Wash Dry Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Distill High Vacuum Distillation (Short-Path) Concentrate->Distill Analyze Purity Analysis (GC-MS, NMR) Distill->Analyze Final Purified Product (>99.5%) Analyze->Final

Caption: Standard workflow for purifying Florhydral®.

References

  • Title: Molecular Distillation for Essential Oils: Achieving High Purity and Aroma Retention Source: Google Cloud Vertex AI Search URL
  • Title: Aroma Recovery By Distillation & Evaporation Source: Vina Nha Trang URL
  • Title: What is Molecular Distillation in Perfume?
  • Title: Vacuum distillation Source: Wikipedia URL
  • Title: Florhydral (Floral Butanal)
  • Title: Aldehydes In Aroma: Key Ingredients For Impactful Scents Source: Chemical Bull URL
  • Title: Florhydral® (CAS N° 125109-85-5)
  • Title: Florhydral (Giv)
  • Title: Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives Source: PubMed URL
  • Title: Distillation in Perfumery: Process & Essential Oils Source: Sillages Paris URL
  • Title: Florhydral™ Source: Givaudan URL
  • Title: Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide Source: PubMed URL
  • Title: Phenyl propanaldehydes - Evaluation statement Source: Australian Government Department of Health and Aged Care URL
  • Title: Study: Impact of Aromatic Aldehydes on Fragrance Stability Source: Allan Chemical Corporation URL
  • Title: Aldehydes: What We Should Know About Them Source: MDPI URL

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Validation & Comparative

A Comparative Guide to Lily-of-the-Valley Aldehydes in Fragrance Science: Isopropylphenylbutanal in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure and Synthetic Challenge of a Mute Flower

The delicate, fresh, and green-floral scent of lily-of-the-valley (Convallaria majalis), known in perfumery as muguet, has been a cornerstone of fragrance creation for centuries.[1][2] Despite its popularity, lily-of-the-valley is a "mute" flower; its ephemeral scent cannot be captured through traditional extraction or distillation methods like many other botanicals.[1][3] This challenge has driven perfumers and chemists to the lab, leading to the synthesis of a family of aromatic aldehydes that masterfully recreate this beloved floral note.

This guide provides an in-depth comparison of key lily-of-the-valley aldehydes, with a particular focus on 3-(4-Isopropylphenyl)-2-methylpropanal, a compound often referred to by synonyms including Cyclamen Aldehyde and its structural descriptor, isopropylphenylbutanal.[4][5] We will objectively compare its performance and characteristics against other historically significant muguet aldehydes: p-tert-Butyl-alpha-methylhydrocinnamic aldehyde (Lilial) and 3-(4-tert-Butylphenyl)propanal (Bourgeonal). The analysis is grounded in their chemical properties, olfactory performance, receptor-level interactions, and the regulatory landscape that is reshaping the modern perfumer's palette.

Comparative Analysis of Key Muguet Aldehydes

The subtle variations in the molecular architecture of these aldehydes give rise to distinct olfactory nuances, performance characteristics, and biological interactions. While all share a substituted phenylpropanal backbone, differences in the alkyl substituents on the phenyl ring and the aliphatic chain are critical.

Chemical and Physical Properties

A foundational comparison begins with the fundamental chemical and physical properties that influence an aroma molecule's volatility, solubility, and stability.

PropertyThis compound (Cyclamen Aldehyde)Lilial (p-BMHCA)Bourgeonal
IUPAC Name 2-Methyl-3-(4-isopropylphenyl)propanal3-(4-tert-Butylphenyl)-2-methylpropanal3-(4-tert-Butylphenyl)propanal
CAS Number 103-95-7[4][5]80-54-6[6][7]18127-01-0[8]
Molecular Formula C₁₃H₁₈O[4][5][9]C₁₄H₂₀O[6][7]C₁₃H₁₈O[8]
Molar Mass 190.29 g/mol [4][5]204.31 g/mol 190.29 g/mol [8]
Appearance Colorless to pale yellow liquid[4][5]Colorless to pale yellow liquid[7][10]Pale yellow liquid[8]
Boiling Point ~270 °C[5]~274-276 °C~265 °C[8]
Log P (Octanol/Water) ~4.0[11]~4.2~4.1

Note: Some physical properties are estimates based on typical values for fragrance raw materials.

The structural similarity is evident, yet the substitution of an isopropyl group (in Cyclamen Aldehyde) versus a tert-butyl group (in Lilial and Bourgeonal) is a key differentiator. This subtle change impacts the molecule's overall shape and electron distribution, which are fundamental to its interaction with olfactory receptors.[12]

Olfactory Profile: Nuances in the Green-Floral Signature

While all are classified as muguet aldehydes, their scent profiles are distinct, allowing perfumers to create a range of effects from dewy freshness to rich floralcy.

AldehydeOlfactory Description
This compound (Cyclamen Aldehyde) A powerful, diffusive floral-green scent reminiscent of cyclamen flowers.[4][13] It possesses fresh, slightly rosy, and watery notes, often used to impart a crisp, invigorating top note brightness.[11][13]
Lilial A classic, rich, and intense floral muguet scent with watery, green, and powdery undertones.[7][14] It has been a cornerstone for creating powerful and substantive lily-of-the-valley accords.[15]
Bourgeonal A potent and diffusive fresh floral muguet character, distinguished by its watery, aldehydic, and ozonic green notes.[8][14] It is known for its remarkable strength and lift in fragrance compositions.

The choice between these molecules is causal; a perfumer seeking a bright, almost marine-like freshness might select Cyclamen Aldehyde, while one desiring a classic, deep floral with excellent longevity would have historically turned to Lilial.[11]

Regulatory and Safety Landscape: The Divergence

The trustworthiness of a fragrance ingredient is paramount. Recent regulatory actions have dramatically altered the usage of these aldehydes, making safety a primary point of comparison.

AldehydeRegulatory Status & Safety Insights
This compound (Cyclamen Aldehyde) Granted Generally Recognized As Safe (GRAS) status by FEMA in 1965 and approved for food use in the U.S.[5] It is subject to IFRA standards but is widely used.[9]
Lilial Banned for use in cosmetics in the European Union as of March 2022 due to its classification as a reproductive toxicant (Repr. 1B).[10][16] It is also identified as a potential skin sensitizer.[16][17] This ban has necessitated the reformulation of countless iconic fragrances.[3]
Bourgeonal Use is restricted by IFRA standards.[14] While not banned like Lilial, its use levels are carefully controlled.

The prohibition of Lilial in major markets represents a significant shift, elevating the importance of safer alternatives like this compound (Cyclamen Aldehyde) and driving innovation in the search for new muguet molecules.[3]

Mechanism of Action: The Olfactory Receptor OR1D2

The perception of lily-of-the-valley scents is strongly associated with a specific human olfactory receptor, OR1D2 (previously known as hOR17-4).[8][18] Olfactory receptors are G-protein coupled receptors (GPCRs) located in the membrane of olfactory sensory neurons. The binding of an odorant molecule to its receptor initiates a complex intracellular signaling cascade, culminating in a neural signal sent to the brain for processing as a specific scent.

Bourgeonal is recognized as a particularly potent agonist for the OR1D2 receptor.[8][18] This specific interaction is so biologically significant that the OR1D2 receptor is also expressed on human spermatozoa, where Bourgeonal acts as a chemo-attractant, guiding sperm toward the egg.[8][19] Studies have shown that males, on average, exhibit a higher sensitivity to Bourgeonal than females, potentially linked to this dual role of the OR1D2 receptor.[8]

The other muguet aldehydes also interact with this receptor, but with varying affinities, which partly explains their different perceived intensities and characters. Computational modeling and in-vitro assays are critical tools for predicting and confirming these molecular interactions.[20][21]

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Muguet Aldehyde (e.g., this compound) OR Olfactory Receptor (OR1D2) Odorant->OR 1. Binding G_Protein G-Protein (Gα_olf) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG 5. Gating Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na 6. Ion Flow Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Action Potential to Brain Depolarization->Signal 7. Signal Propagation

Caption: Generalized olfactory signal transduction pathway initiated by an odorant.

Experimental Protocols for Comparative Fragrance Evaluation

Objective comparison of fragrance materials relies on rigorous, validated experimental methodologies. The following protocols represent standard industry practices for characterizing and differentiating aroma molecules like this compound.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[22][23] It allows analysts to pinpoint which specific chemical compounds in a complex mixture are responsible for its aroma.

Objective: To determine the odor character and intensity of individual aldehydes as they elute from the GC column.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1% to 1% in ethanol) of this compound, Lilial, and Bourgeonal.

  • Instrumentation: Utilize a gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column). The column effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated olfactory detection port (ODP).[22]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 8°C/min to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 50:1 (adjust as needed).

  • Olfactometry: A trained sensory panelist (or a panel of assessors, taking turns) sniffs the effluent from the ODP. The panelist records the time, intensity, and a detailed description of any odor detected using specialized software.

  • Data Analysis: The resulting "aromagram" is correlated with the chromatogram from the FID/MS detector. This allows for the precise alignment of a specific chemical peak with its perceived odor, confirming the purity and characteristic scent profile of each aldehyde.

GCO_Workflow Sample Aldehyde Sample (in solvent) Injector GC Injector Sample->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS Detector (FID/MS) Splitter->FID_MS ODP Olfactory Detection Port (Sniffing Port) Splitter->ODP Chromatogram Chromatogram (Chemical Data) FID_MS->Chromatogram Assessor Trained Assessor ODP->Assessor Aromagram Aromagram (Sensory Data) Assessor->Aromagram Analysis Data Correlation & Analysis Chromatogram->Analysis Aromagram->Analysis

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Protocol 2: Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel

QDA is an objective sensory method that uses a highly trained panel to document the qualitative and quantitative sensory attributes of a product.[24]

Objective: To create detailed, quantitative sensory profiles of the different muguet aldehydes and statistically compare them.

Methodology:

  • Panel Selection & Training: Select 10-12 individuals based on their sensory acuity and ability to articulate perceptions. Train them extensively on a lexicon of aroma descriptors relevant to floral and green scents (e.g., "muguet," "watery," "green," "powdery," "aldehydic," "rosy").

  • Sample Preparation: Prepare solutions of each aldehyde at an iso-intense concentration (determined in preliminary tests) on fragrance blotters. Samples should be coded with random three-digit numbers to blind the panel.

  • Evaluation: In a controlled, odor-free environment, panelists evaluate each sample.[25] They rate the intensity of each descriptor from the agreed-upon lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Collection: Each panelist performs the evaluation in triplicate over several sessions to ensure reproducibility.

  • Statistical Analysis: The collected data is analyzed using statistical methods like Analysis of Variance (ANOVA) to identify significant differences in the sensory profiles of the aldehydes. The results are often visualized using spider or radar plots for easy comparison.

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Panel Selection & Training Lexicon Lexicon Development Panel->Lexicon Samples Sample Preparation (Blinded & Coded) Evaluation Individual Booth Evaluation (Rating on Scales) Samples->Evaluation Data Data Acquisition Evaluation->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Viz Data Visualization (e.g., Spider Plots) Stats->Viz Report Final Sensory Profile & Comparison Viz->Report

Caption: Workflow for a Quantitative Descriptive Analysis (QDA) sensory panel.

Conclusion and Future Outlook

The comparative analysis reveals that this compound (Cyclamen Aldehyde) is a powerful, stable, and safe alternative in the palette of lily-of-the-valley aldehydes.[5][11] While it shares the core muguet character with molecules like Lilial and Bourgeonal, its distinct fresh, green, and watery profile provides perfumers with a unique creative tool.[13]

The regulatory ban on Lilial has acted as a catalyst for change, forcing a re-evaluation of classic formulas and accelerating the search for novel, sustainable, and non-toxic muguet ingredients.[3] this compound, with its strong safety record and versatile scent profile, is well-positioned as a key component in modern perfumery. Future research will undoubtedly focus on discovering new agonists for the OR1D2 receptor that possess both desirable olfactory properties and impeccable safety profiles, ensuring the timeless scent of lily-of-the-valley continues to enchant for generations to come.

References

  • ScentSeeker. (n.d.). Cyclamen Aldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Lilial | C14H20O | CID 228987. National Institutes of Health. Retrieved from [Link]

  • Marketing Mix in Action. (2025, March 4). Sensory analysis: the measurement system (3/3). AI • Data • ROI. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Lilial - The Ingredient Directory. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Butylphenyl Methylpropional. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding mode of bourgeonal to human OR1D2. Retrieved from [Link]

  • Wikipedia. (n.d.). Bourgeonal. Retrieved from [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]

  • ScenTree. (n.d.). Lilial® (CAS N° 80-54-6). Retrieved from [Link]

  • PLOS ONE. (2014, April 2). Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome. Retrieved from [Link]

  • PubChem. (n.d.). Cyclamen aldehyde | C13H18O | CID 517827. National Institutes of Health. Retrieved from [Link]

  • Givaudan. (n.d.). Cyclamen Aldehyde Extra. Retrieved from [Link]

  • ResearchGate. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • Oxford Academic. (2015, December 18). Unravelling the Olfactory Sense: From the Gene to Odor Perception. Retrieved from [Link]

  • Ayton Global Research. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • Histoires de Parfums. (2022, April 30). A little air of Lily of the Valley. Retrieved from [Link]

  • Foreverest Resources Ltd. (2021, June 21). How to create Lily of the valley fragrance?. Retrieved from [Link]

  • Fragrenza. (n.d.). Lily of the valley in perfumery. Retrieved from [Link]

  • Phlur. (2023, April 3). Lily of the Valley Scent in Perfumery. Retrieved from [Link]

  • Oxford Academic. (2009, July 20). Odor Interaction between Bourgeonal and Its Antagonist Undecanal. Retrieved from [Link]

  • ACS Publications. (2025, June 3). A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions. ACS Omega. Retrieved from [Link]

  • PubMed. (2015, January 30). Olfactory threshold for bourgeonal and sexual desire in young adult males. Retrieved from [Link]

  • Boelens, M., & Boelens, H. (2003). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 28, 18-28.
  • ScienceDaily. (2007, April 20). Lily Of The Valley Fragrance: Determining Interactions With Scent Receptors. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Isopropylphenylbutanal (Florhydral®)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Isopropylphenylbutanal, commercially known as Florhydral®, is a key aroma chemical prized for its powerful and fresh lily-of-the-valley (muguet) scent profile.[1][2] Its application spans fine perfumery, cosmetics, and household products. The synthesis of this chiral fragrance molecule is a subject of significant industrial and academic interest, with various routes developed to optimize yield, cost-effectiveness, and environmental footprint. This guide provides a comparative assessment of the three primary synthetic pathways to this compound: the hydroformylation of m-diisopropenylbenzene, the crossed aldol condensation of p-isopropylbenzaldehyde and propanal, and a multi-step approach initiated by Friedel-Crafts acylation. We will delve into the mechanistic rationale, detailed experimental protocols, and a critical evaluation of each method's performance metrics to provide researchers and process chemists with a comprehensive framework for strategic decision-making.

Introduction: The Significance of this compound

3-(4-Isopropylphenyl)butanal is a synthetic aromatic aldehyde that has established itself as a valuable ingredient in the fragrance industry due to its distinct floral and fresh odor.[3] Structurally, it features a butanal backbone attached to a phenyl group substituted with an isopropyl group at the para position. This specific arrangement is crucial for its olfactory properties. As with many high-impact aroma chemicals, the efficiency and sustainability of its production are paramount. The choice of synthetic route can profoundly influence not only the economic viability of the final product but also its isomeric purity and environmental impact. This document aims to dissect the most relevant synthetic strategies, providing the technical depth required for informed process development and laboratory-scale synthesis.

Route 1: Hydroformylation of m-Diisopropenylbenzene

This route represents a direct and atom-economical approach, particularly favored in industrial settings. It leverages a commercially available starting material and converts it to the target aldehyde in a two-step sequence involving hydroformylation and subsequent hydrogenation.[4]

Mechanistic Rationale & Strategy

The core of this synthesis is the hydroformylation (or oxo-synthesis) reaction, which introduces a formyl group (CHO) and a hydrogen atom across one of the double bonds of m-diisopropenylbenzene. This reaction is typically catalyzed by rhodium or cobalt complexes. The subsequent step involves the selective hydrogenation of the remaining olefinic bond to yield the saturated alkyl side chain of the final product. The selectivity of the initial hydroformylation step is crucial to maximize the yield of the desired branched aldehyde over its linear isomer.

Visualizing the Hydroformylation Workflow

A m-Diisopropenylbenzene B Hydroformylation (Rh or Co Catalyst, CO/H₂) A->B Step 1 C 3-(3-propen-2-ylphenyl)butanal (Intermediate) B->C D Selective Hydrogenation (e.g., Pd/C, H₂) C->D Step 2 E This compound (Final Product) D->E A p-Isopropylbenzaldehyde + Propanal B Crossed Aldol Condensation (e.g., NaOH, heat) A->B Step 1 C 3-(4-isopropylphenyl)-2-methyl-2-enal (Intermediate) B->C D Selective Hydrogenation (e.g., Pd/C, H₂) C->D Step 2 E This compound (Final Product) D->E

Caption: Workflow for this compound via Aldol Condensation.

Detailed Experimental Protocol

Step 1: Crossed Aldol Condensation

  • Reagent Preparation: A flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with p-isopropylbenzaldehyde (1.0 eq) and methanol. A solution of sodium hydroxide (e.g., 15% aqueous solution) is prepared separately.

  • Execution: While stirring the aldehyde solution and maintaining the temperature at ~25°C, propanal (1.2 eq) is added dropwise. Subsequently, the sodium hydroxide solution is added slowly, ensuring the temperature does not exceed 40°C.

  • Reaction Completion: After the addition, the mixture is heated to 45-55°C and stirred for 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, neutralized with a dilute acid (e.g., acetic acid), and the organic layer is separated. The aqueous layer is extracted with a solvent like toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α,β-unsaturated aldehyde.

Step 2: Selective Hydrogenation

  • Procedure: The protocol is identical to Step 2 of the Hydroformylation route. The crude 3-(4-isopropylphenyl)-2-methyl-2-enal is dissolved in a suitable solvent (e.g., ethanol), and hydrogenated over a Pd/C catalyst.

  • Purification: Following filtration of the catalyst and solvent removal, the final product is purified by vacuum distillation.

Route 3: Friedel-Crafts Acylation Approach

This multi-step, classical organic synthesis route offers an alternative pathway using fundamental and well-established reactions. [5]While potentially longer, it provides excellent control over the molecular architecture and can be adapted from readily available bulk chemicals.

Mechanistic Rationale & Strategy

The synthesis starts with the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). [6][7]This reaction selectively installs a propyl-ketone group at the para position of the cumene ring due to the steric hindrance of the isopropyl group. The resulting ketone is then subjected to a homologation sequence, such as a Wittig reaction with a one-carbon ylide, followed by hydrogenation and hydroboration-oxidation to introduce the aldehyde functionality. A more direct, albeit advanced, alternative involves α-halogenation of the ketone followed by a Darzens condensation and subsequent rearrangement/hydrolysis to form the aldehyde. For this guide, we will outline a Grignard-based homologation.

Visualizing the Friedel-Crafts Workflow

A Cumene + Propionyl Chloride B Friedel-Crafts Acylation (AlCl₃) A->B Step 1 C p-Isopropylpropiophenone B->C D Grignard Reaction (e.g., MeMgBr) C->D Step 2 E Tertiary Alcohol Intermediate D->E F Dehydration & Hydrogenation E->F Step 3 G Alkene Intermediate F->G H Oxidative Cleavage (Ozonolysis or Lemieux-Johnson) G->H Step 4 I This compound (Final Product) H->I

Caption: Workflow for this compound via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Cumene

  • Setup: A flame-dried, three-necked flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a solvent such as dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0°C.

  • Execution: A solution of cumene (1.5 eq) and propionyl chloride (1.0 eq) in DCM is added dropwise, keeping the temperature below 5°C. After addition, the mixture is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated. The product, p-isopropylpropiophenone, is purified by distillation.

Step 2-4: Homologation and Conversion to Aldehyde (This is a conceptual outline as multiple sub-routes exist)

  • Grignard Addition: The ketone from Step 1 is treated with a Grignard reagent like methylmagnesium bromide (MeMgBr) to form a tertiary alcohol. [8]2. Dehydration & Reduction: The alcohol is dehydrated using a mild acid to form an alkene, which is then selectively hydrogenated.

  • Oxidative Cleavage: The resulting alkene is subjected to oxidative cleavage (e.g., ozonolysis with a reductive work-up or Lemieux-Johnson oxidation) to cleave the double bond and yield the final aldehyde, this compound. Each of these steps requires standard organic synthesis procedures for execution and purification.

Comparative Assessment

The optimal synthetic route depends on a balance of factors including scale, cost, available equipment, and environmental regulations.

Logic for Route Selection

A Decision Point Key Requirement B High Volume & Atom Economy Industrial Scale A->B C Versatility & Standard Equipment Lab/Pilot Scale A->C D Alternative Feedstocks & Control Research/Specialty A->D R1 Route 1: Hydroformylation B->R1 Optimal Choice R2 Route 2: Aldol Condensation C->R2 Optimal Choice R3 Route 3: Friedel-Crafts D->R3 Plausible

Caption: Decision matrix for selecting a synthetic route.

Performance Metrics Comparison
MetricRoute 1: HydroformylationRoute 2: Aldol CondensationRoute 3: Friedel-Crafts
Overall Yield High (typically >80%)Good (typically 70-85%)Moderate (multi-step, lower overall)
Selectivity Good, but can produce isomersHigh for the desired adductExcellent regioselectivity in acylation
Atom Economy ExcellentGoodPoor (due to stoichiometric reagents)
Starting Materials Cost Moderate (m-diisopropenylbenzene)Low (cumene, propanal)Low (cumene, propionyl chloride)
Catalyst/Reagent Cost High (Rhodium catalyst)Low (NaOH, standard Pd/C)Moderate (AlCl₃, Grignard reagents)
Scalability Excellent, suited for continuous flowExcellent, well-established processModerate, batch process challenges
Safety Concerns High pressure CO/H₂ gas handlingFlammable aldehydes, caustic baseCorrosive AlCl₃, pyrophoric Grignards
Environmental Impact Catalyst recycling is crucialModerate solvent usage, benign salt wasteHigh waste (AlCl₃ sludge), significant solvent use
Green Chemistry Score High (if catalyst is recycled)ModerateLow

Conclusion: A Scientist's Perspective

From a comparative standpoint, Route 1 (Hydroformylation) emerges as the most sophisticated and efficient method for large-scale industrial production. Its high atom economy and directness are compelling, though this is offset by the high capital investment for high-pressure equipment and the cost of precious metal catalysts.

Route 2 (Aldol Condensation) represents the workhorse of the industry. It is robust, highly scalable, and relies on inexpensive starting materials and reagents. This pathway offers the best balance of performance, cost, and operational simplicity, making it an extremely attractive option for both pilot and large-scale manufacturing.

Route 3 (Friedel-Crafts Acylation) , while being a cornerstone of synthetic organic chemistry, is less competitive for the bulk production of this compound. The multi-step nature leads to a lower overall yield and generates significant waste, particularly from the stoichiometric Lewis acid. However, its value lies in its modularity, making it a useful approach for creating structural analogs for research and development purposes where cost and throughput are less critical than molecular diversity.

Ultimately, the selection of a synthetic pathway must be aligned with the specific objectives of the organization, balancing economic drivers with safety, sustainability, and technological capabilities. [9]

References

  • Wikipedia. Lilial. [Link]

  • Solubility of Things. 3-(4-Isopropylphenyl)butanal. [Link]

  • The Fragrance Conservatory. Lilial - The Ingredient Directory. [Link]

  • PharmaTutor. Green Chemistry Approaches in Pharmaceutical Synthesis. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • IAR J Med Sci. Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. Lilial | C14H20O | CID 228987 - PubChem. [Link]

  • Google Patents. US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal.
  • The Organic Chemistry Tutor. The Grignard Reaction | Synthesis of Alcohols. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Google Patents. GB798901A - 4-tert.-butyl-alpha-methyl-hydrocinnamic aldehyde.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. Green Chemistry Approaches to Sustainable Organic Synthesis. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • YouTube. Synthesis via Aldol Condensation. [Link]

  • Chemistry LibreTexts. 23.4: Using Aldol Reactions in Synthesis. [Link]

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Cross-validation of GC-MS and LC-MS techniques for Isopropylphenylbutanal measurement

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of GC-MS and LC-MS Techniques for Isopropylphenylbutanal Measurement

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of this compound (CAS 125109-85-5), a key component in the fragrance industry.[1][2] We will delve into the fundamental principles of each technique, provide detailed experimental protocols, present comparative performance data, and offer insights to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Introduction: The Analytical Challenge of this compound

This compound is a synthetic aromatic aldehyde prized for its fresh, floral, and aldehydic scent profile, making it a common ingredient in perfumes, cosmetics, and other consumer products.[3][4] Accurate measurement of this compound is critical for quality control, formulation development, stability testing, and safety assessment. Given its semi-volatile nature, both GC-MS and LC-MS present viable analytical options, yet each possesses distinct advantages and limitations that merit careful consideration. This guide aims to elucidate these differences through a scientifically rigorous, side-by-side evaluation.

Fundamental Principles of Separation and Detection

The primary distinction between GC-MS and LC-MS lies in the physical state of the mobile phase used to separate analytes. This fundamental difference dictates the types of compounds each technique is best suited to analyze.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for analyzing volatile and semi-volatile compounds that are thermally stable.[5][7] In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[8] The separated compounds then enter the mass spectrometer, are typically ionized by Electron Ionization (EI), and detected. The resulting mass spectra are highly reproducible and can be matched against extensive libraries like the NIST database for confident identification.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, capable of analyzing a broad spectrum of compounds, including non-volatile, polar, and thermally labile molecules.[11][12] Here, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's polarity and affinity for the stationary phase.[8] The eluent from the column is directed into the mass spectrometer, where ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) generate ions for mass analysis. LC-MS often provides superior sensitivity for many compounds.[5][8]

Experimental Workflow and Protocols

A self-validating protocol is crucial for ensuring the trustworthiness of analytical results. The following methodologies are designed to be robust and reproducible.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is exceptionally well-suited for fragrance analysis due to the volatile nature of the target compounds.[9][13]

Sample Preparation (Solvent Extraction):

  • Accurately weigh 100 mg of the sample matrix (e.g., perfume, lotion) into a 15 mL glass vial.

  • Add 10 mL of a suitable organic solvent, such as hexane or ethyl acetate. Ethyl acetate is effective for a broad range of fragrance components.

  • Spike with an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample).

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Splitless mode (1 µL injection volume).

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Data Acquisition: Full Scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Solvent Extraction (Ethyl Acetate) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Transfer to Vial Centrifuge->Supernatant Injection Vaporization & Injection (250°C) Supernatant->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Data Data Acquisition (Scan/SIM) Detection->Data

Caption: Workflow for this compound analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides a powerful alternative, especially when high sensitivity is paramount or when analyzing this compound alongside non-volatile components.[11][14]

Sample Preparation (Dilute-and-Shoot or Extraction):

  • Accurately weigh 100 mg of the sample matrix into a 15 mL tube.

  • Add 10 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade).

  • Spike with an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins and other excipients.[15]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM transition for this compound (C13H18O, MW 190.28): Precursor ion [M+H]+ m/z 191.1 -> Product ion m/z 133.1 (loss of isobutene).

LC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix Extraction Solvent Extraction (ACN/Water) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Transfer to Vial Centrifuge->Supernatant Injection Injection Supernatant->Injection Separation LC Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Analysis (MRM Mode) Ionization->Detection Data Data Acquisition Detection->Data

Caption: Workflow for this compound analysis by LC-MS/MS.

Performance Comparison and Cross-Validation

Method validation is performed to ensure the analytical method is acceptable for its intended purpose.[16][17] The choice between GC-MS and LC-MS often depends on the specific requirements for sensitivity, selectivity, and throughput.[18]

Performance ParameterGC-MSLC-MS/MSRationale & Justification
Selectivity HighVery HighGC offers excellent chromatographic separation for volatiles. LC-MS/MS, using MRM, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[15][19]
Sensitivity (LOQ) Good (ng/mL range)Excellent (pg/mL to low ng/mL range)LC-MS/MS is generally more sensitive due to the efficiency of ESI and the noise reduction of MRM mode.[5][8][12] GC-MS sensitivity is robust for most quality control applications.
Linearity (R²) > 0.99> 0.995Both techniques demonstrate excellent linearity over several orders of magnitude when properly optimized.[20][21]
Precision (%RSD) < 10%< 5%LC-MS/MS often achieves better precision due to the stability of modern autosamplers and pumping systems, though both are highly reliable.[20]
Accuracy (% Recovery) 85-115%90-110%Accuracy is highly dependent on the sample preparation method. Both techniques can achieve high accuracy with the use of a suitable internal standard.[20]
Identification Confidence Very HighHighGC-MS with EI generates standardized, fragment-rich spectra that are ideal for library searching (e.g., NIST), providing high confidence in structural confirmation.[9][17] LC-MS identification relies on retention time and specific MRM transitions or high-resolution mass data.
Throughput ModerateHighLC-MS/MS methods, particularly with UHPLC, can have shorter run times (5-10 minutes) compared to typical GC runs (15-30 minutes).
Robustness HighModerateGC-MS systems are often considered workhorses, being less susceptible to matrix effects like ion suppression that can affect LC-MS ESI sources.[14]

Expert Analysis: Making the Right Choice

When to Choose GC-MS: GC-MS is the authoritative and conventional choice for the analysis of volatile fragrance and flavor compounds like this compound.[9][10] Its primary advantages are the high-quality, library-searchable mass spectra produced by electron ionization and its overall robustness.[14] For routine quality control, raw material identification, and competitor product deformulation where definitive compound identification is as important as quantification, GC-MS is often the superior choice.

When to Choose LC-MS/MS: LC-MS/MS becomes the method of choice when ultimate sensitivity is required, such as in trace impurity analysis, pharmacokinetic studies, or monitoring for the presence of the analyte in complex biological or environmental matrices.[12][22] Its versatility allows for the simultaneous analysis of this compound along with less volatile or thermally sensitive compounds in a single run, which is a significant advantage in comprehensive product characterization.[6][11]

The Imperative of Cross-Validation: If a laboratory uses both techniques or is transitioning from one to the other, a formal cross-validation study is essential.[18] This involves analyzing the same set of samples with both methods and statistically comparing the results to ensure consistency and prevent discrepancies in data interpretation.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the measurement of this compound.

  • GC-MS stands out for its robustness and unparalleled capability for confident compound identification through library matching, making it ideal for quality control and fragrance profiling.

  • LC-MS/MS offers superior sensitivity and high-throughput capabilities, positioning it as the preferred tool for trace-level quantification and the analysis of complex mixtures containing diverse analytes.

The optimal choice is not a matter of one technique being universally better, but rather which is most fit-for-purpose. The decision should be guided by the specific analytical objectives, the required sensitivity, the nature of the sample matrix, and the available instrumentation.

References

  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024). Google Cloud.
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023). Agilent Technologies, Inc..
  • How Is GC-MS Used In Aroma Analysis? (2025). Chemistry For Everyone - YouTube.
  • Fragrance Analysis by GCMS. The Perfumers Apprentice.
  • The potential of LC–MS technique in direct analysis of perfume content. (2019).
  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025).
  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. PerkinElmer.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.
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  • The potential of LC–MS technique in direct analysis of perfume content. (2019). MOST Wiedzy.
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  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). LinkedIn.
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  • Validation of GC/ GC-MS Methodologies. ComplianceOnline.com.
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  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Studies.
  • Quantitative Analysis of 4'-Isopropylflavone using a Valid
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  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
  • Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in F
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Comparing the distinct odor profiles of (+)-(S)- and (−)-(R)-Isopropylphenylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, chirality plays a pivotal role in defining the olfactory character of a molecule. Enantiomers, non-superimposable mirror-image isomers, can elicit remarkably different scent perceptions despite their identical chemical formulas. This guide provides an in-depth comparison of the distinct odor profiles of the two enantiomers of 3-(3-Isopropylphenyl)butanal, also known commercially as Florhydral®, a widely used aldehyde in modern perfumery for its fresh, floral, and green characteristics.[1][2][3][4]

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the sensory and analytical methodologies used to differentiate these chiral odorants. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Significance of Chirality in Olfaction

The human olfactory system is a sophisticated network of receptors capable of distinguishing between subtle stereochemical differences.[5] This enantioselective perception arises from the chiral nature of the olfactory receptors themselves. Just as a left-handed glove does not fit a right hand, a specific enantiomer may bind more effectively to a particular olfactory receptor, triggering a unique neural signal that the brain interprets as a distinct smell.[5][6] Understanding these differences is not merely academic; it allows for the precise crafting of fragrances and the development of novel aroma compounds.

Comparative Odor Profiles: (+)-(S)- vs. (−)-(R)-Isopropylphenylbutanal

The racemic mixture of Isopropylphenylbutanal is generally described as having a powerful, fresh, green, and floral scent, reminiscent of lily-of-the-valley (muguet).[1][3][4] However, upon chiral separation, the two enantiomers reveal their unique and divergent olfactory characteristics.

A summary of the distinct odor profiles is presented below:

Attribute(+)-(S)-Isopropylphenylbutanal(−)-(R)-IsopropylphenylbutanalRacemic this compound
Primary Descriptor Green, MuguetMarine, PlasticFloral, Green
Secondary Notes More pronounced green, less watery, powerfulWatery, slightly ozonicDewy freshness, aldehydic
Odor Threshold 0.035 ng/L air0.88 ng/L airNot specified
Perceived Intensity HighLowMedium to Strong

Data compiled from Scentspiracy.[2]

The (+)-(S)-enantiomer is the more potent of the two, possessing a significantly lower odor threshold and a more intense, greener lily-of-the-valley character.[2] In contrast, the (−)-(R)-enantiomer is weaker and introduces an unexpected marine and plastic undertone.[2] This stark difference underscores the importance of enantiomeric purity in achieving a desired fragrance profile.

Experimental Methodologies for Chiral Odor Analysis

To objectively characterize and compare these enantiomers, a combination of instrumental analysis and human sensory evaluation is required. The following protocols outline the standard methodologies employed in the fragrance industry.

Workflow for Chiral Fragrance Analysis

The overall process involves separating the enantiomers and then analyzing them using both instrumental and sensory methods to build a complete odor profile.

Caption: Overall workflow for the comparative analysis of fragrance enantiomers.

Enantioselective Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] This allows for the direct correlation of a specific chemical compound with its perceived odor.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is essential for the baseline separation of the enantiomers.[10] The column effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.[8]

  • Sample Preparation: The enantiomerically pure samples of (+)-(S)- and (−)-(R)-Isopropylphenylbutanal are diluted in a suitable odorless solvent (e.g., ethanol or diethyl phthalate) to an appropriate concentration for analysis.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/minute.

    • Split Ratio: A split injection is used to avoid column overload.

  • Olfactometry: Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, intensity, and a qualitative description of any detected odor. This process is repeated for each enantiomer.

  • Data Analysis: The retention times of the odor events are matched with the peaks from the FID/MS chromatogram to definitively identify the odor-active compounds.

Causality: The choice of a chiral column is the most critical aspect of this protocol. Without it, the enantiomers would co-elute, making it impossible to assess their individual odor profiles.[7][10] The temperature program is optimized to ensure good separation and peak shape.

GC-Olfactometry Workflow Diagram

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Port Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven GC Oven Detector FID / MS Detector Splitter->Detector ~50% SniffingPort Sniffing Port (ODP) Splitter->SniffingPort ~50% Data Correlated Odor & Chemical Data Detector->Data Panelist Trained Panelist SniffingPort->Panelist Sample Diluted Enantiomer Sample Sample->Injector Panelist->Data

Caption: Detailed workflow of a Gas Chromatography-Olfactometry (GC-O) system.

Sensory Panel Analysis

While GC-O is excellent for identifying odor-active compounds, a trained sensory panel is required to provide a more holistic and quantitative evaluation of the odor profile.[11][12][13]

Experimental Protocol:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and rate the intensity of various standard odorants.[12]

  • Sample Preparation: Samples of each enantiomer and the racemate are prepared at several concentrations in an odorless solvent. They are applied to fragrance blotters (mouillettes) for evaluation.[12]

  • Evaluation Environment: All evaluations are conducted in a controlled environment with neutral airflow and free of extraneous odors to prevent sensory bias.[12]

  • Odor Threshold Determination: The odor detection threshold is determined by presenting panelists with a series of increasingly diluted samples to find the lowest concentration at which the odor can be detected.[12]

  • Quantitative Descriptive Analysis (QDA®): Panelists evaluate the samples and rate the intensity of specific odor descriptors (e.g., green, floral, marine, plastic) on a labeled magnitude scale (e.g., 0-10).[12]

  • Statistical Analysis: The data collected from the panel is statistically analyzed to determine significant differences in the odor profiles of the enantiomers.

Causality: The use of a trained panel and a controlled environment is crucial for obtaining reliable and reproducible sensory data.[12][14] QDA® provides a quantitative method to move beyond simple "like" or "dislike" and build a detailed, objective odor profile for each molecule.[12]

The Molecular Basis of Enantioselective Odor Perception

The differences in odor perception between the (+)-(S)- and (−)-(R)-enantiomers of this compound are rooted in their interactions with G protein-coupled olfactory receptors (ORs) in the nasal epithelium.[15][16] The three-dimensional structure of the binding pocket of an OR can create a preferential fit for one enantiomer over the other.

This differential binding affinity can lead to:

  • Different Odor Quality: The two enantiomers may activate different, or different combinations of, olfactory receptors, leading to distinct perceived scents.[15]

  • Different Odor Intensity: The enantiomer that binds more strongly or efficiently to its target receptor(s) will typically have a lower odor threshold and be perceived as more intense.[6][17][18]

In the case of this compound, the olfactory receptors responsible for green and muguet notes appear to have a higher affinity for the (+)-(S)-enantiomer, while the (−)-(R)-enantiomer may interact weakly with these receptors and perhaps more strongly with others that contribute to a marine or plastic perception.

Conclusion

The comparative analysis of (+)-(S)- and (−)-(R)-Isopropylphenylbutanal provides a clear and compelling example of the importance of stereochemistry in olfaction. The potent, green, and floral character of the (+)-(S)-enantiomer contrasts sharply with the weaker, marine-like scent of its (−)-(R)-counterpart. This guide has detailed the robust analytical and sensory methodologies required to elucidate these differences, from enantioselective GC-O to quantitative sensory panel analysis. For fragrance chemists, perfumers, and researchers, a thorough understanding of these enantiomeric differences is essential for the precise control of scent creation and the development of innovative new aroma molecules.

References

  • Vertex AI Search. (n.d.). This compound (CAS 125109-85-5): Odor profile, Properties, & IFRA compliance.
  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances.
  • ChemicalBook. (n.d.). This compound CAS#: 125109-85-5.
  • Münch, D., et al. (2020). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. bioRxiv.
  • BenchChem. (2025). A Comparative Sensory Analysis of Cedrenol Isomers for Fragrance Applications.
  • Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery.
  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances.
  • König, W. A. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. ACS Symposium Series.
  • GL Sciences. (n.d.). GC-olfactometry; PHASER publications.
  • Brenna, E., et al. (2021). Enantioselective Perception of Chiral Odorants. Molecules.
  • ChemicalBook. (n.d.). This compound | 125109-85-5.
  • The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory.
  • Scolaro, E., et al. (2016). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences.
  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC.
  • Oka, Y., et al. (2004). Olfactory receptor antagonism between odorants. EMBO reports.
  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions.
  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Münch, D., et al. (2020). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. PubMed.
  • Oka, Y., et al. (2004). Olfactory receptor antagonism between odorants. Semantic Scholar.
  • Mainland, J. D., et al. (2015). Human olfactory receptor responses to odorants. ResearchGate.

Sources

A Comparative Guide to Isopropylphenylbutanal and Other Aromatic Aldehydes in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Isopropylphenylbutanal, commercially known as Florhydral®, with other structurally related and commercially significant aromatic aldehydes, namely Lilial and Bourgeonal. The focus is on their interactions with olfactory receptors (ORs), a critical aspect for researchers in fragrance development, sensory sciences, and drug discovery. While direct comparative receptor binding data for this compound is limited in publicly accessible literature, this guide synthesizes available information on physicochemical properties, structure-activity relationships (SAR), and established experimental protocols to provide a comprehensive analytical framework.

Introduction: The Significance of Aromatic Aldehydes in Olfaction

Aromatic aldehydes are a pivotal class of compounds in the fragrance industry, prized for their often pleasant and powerful scents. Their interaction with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs), initiates the signaling cascade that results in the perception of smell. Understanding the specific binding affinities and activation patterns of these aldehydes is crucial for designing novel fragrances with desired characteristics and for elucidating the fundamental mechanisms of olfaction.

This guide focuses on this compound (Florhydral®), a widely used synthetic fragrance ingredient with a fresh, floral, and green "lily-of-the-valley" character. For a robust comparison, we will analyze it alongside two other prominent aromatic aldehydes with similar olfactory profiles:

  • Lilial® (Butylphenyl methylpropional): A popular fragrance ingredient, also with a lily-of-the-valley scent, though its use is now restricted in some regions due to safety concerns.

  • Bourgeonal® (4-tert-Butylbenzenepropanal): Another synthetic aldehyde known for its intense floral, watery, and green notes.

Physicochemical Properties: A Foundation for Receptor Interaction

The initial interaction between an odorant and an olfactory receptor is governed by the molecule's physicochemical properties. These properties influence its volatility, solubility in the olfactory mucus, and its ability to fit into the receptor's binding pocket.

PropertyThis compound (Florhydral®)Lilial® (p-BMHCA)Bourgeonal®
IUPAC Name 3-(3-Isopropylphenyl)butanal3-(4-tert-Butylphenyl)-2-methylpropanal3-(4-tert-Butylphenyl)propanal
CAS Number 125109-85-5[1]80-54-618127-01-0[2]
Molecular Formula C₁₃H₁₈O[1][3]C₁₄H₂₀OC₁₃H₁₈O[2]
Molecular Weight 190.28 g/mol [1][4]204.31 g/mol 190.28 g/mol [2]
LogP (o/w) 3.8[3]~4.23.3[2]
Boiling Point 251-252 °C[5]276-280 °C265.1 °C[2]
Vapor Pressure 0.021 mmHg @ 25°C (est.)[5]0.003 mmHg @ 25°C0.005 mmHg @ 25°C
Odor Description Floral, green, muguet, fresh, powerful[5]Floral, muguet, aldehydicFloral, watery, green, aldehydic[2]

Expert Interpretation: The similar molecular weights and odor descriptions of this compound and Bourgeonal suggest they may interact with a similar subset of olfactory receptors. Lilial, with its slightly higher molecular weight and LogP, may exhibit different transport and binding kinetics. The position of the alkyl substituent on the phenyl ring (meta for this compound vs. para for Lilial and Bourgeonal) is a key structural differentiator that likely influences receptor binding specificity.

Receptor Binding and Structure-Activity Relationships (SAR)

Direct, publicly available, quantitative binding data (e.g., EC₅₀ or Kᵢ values) for this compound on specific olfactory receptors is scarce. However, we can infer potential interactions based on studies of related aldehydes and known principles of SAR in olfaction.

Key Olfactory Receptors for Aromatic Aldehydes:

  • OR1A1 and OR1A2: These human olfactory receptors are known to be activated by a range of aldehydes, including citronellal, and are considered broadly tuned.[6][7] Their responsiveness to various aldehydes makes them plausible, yet unconfirmed, targets for this compound, Lilial, and Bourgeonal.

  • OR1D2 (hOR17-4): This receptor, famously expressed in both the olfactory epithelium and human spermatozoa, is potently activated by Bourgeonal, which acts as a chemo-attractant for sperm.[2][8][9]

Structural Comparison and Hypothesized Receptor Interactions:

G cluster_0 This compound (Florhydral®) cluster_1 Lilial® cluster_2 Bourgeonal® Florhydral 3-(3-isopropylphenyl)butanal - Isopropyl at meta-position - Methyl at β-position OR1A1/OR1A2 Broadly-Tuned Aldehyde Receptors (e.g., OR1A1, OR1A2) Florhydral->OR1A1/OR1A2 Hypothesized Interaction (Shape & Aldehyde Group) Lilial 3-(4-tert-butylphenyl)-2-methylpropanal - tert-Butyl at para-position - Methyl at α-position Lilial->OR1A1/OR1A2 Likely Interaction (Structural Analogue) Bourgeonal 3-(4-tert-butylphenyl)propanal - tert-Butyl at para-position - No methyl on side chain Bourgeonal->OR1A1/OR1A2 Likely Interaction (Structural Analogue) OR1D2 Specific Aldehyde Receptor (OR1D2) Bourgeonal->OR1D2 Confirmed Agonist

Caption: Hypothesized and confirmed interactions of aromatic aldehydes with olfactory receptors.

Expert Analysis of SAR:

  • The Aldehyde Group: The aldehyde functional group is the primary pharmacophore for these molecules, essential for their interaction with the receptor's binding pocket.

  • The Phenyl Ring and Alkyl Substituent: The substituted phenyl ring provides the necessary hydrophobicity and steric bulk to occupy the binding pocket. The nature and position of the alkyl group are critical for selectivity and affinity:

    • This compound (meta-isopropyl): The meta-position of the isopropyl group in this compound creates a distinct molecular shape compared to the para-substituted Lilial and Bourgeonal. This could lead to interactions with a different subset of ORs or a different binding pose within the same receptor, potentially explaining its unique green nuance.

    • Lilial and Bourgeonal (para-tert-butyl): The bulky para-tert-butyl group is a common feature and likely contributes to their shared "muguet" character. The presence of an alpha-methyl group in Lilial adds a chiral center and further steric hindrance near the aldehyde, which can influence binding affinity and stereoselectivity of receptor activation.

  • Side Chain: The length and substitution of the aliphatic chain connecting the phenyl ring and the aldehyde group also play a role in orienting the molecule within the binding pocket.

Experimental Protocols for Receptor Binding and Activation Studies

To quantitatively assess the interaction of aromatic aldehydes with olfactory receptors, robust in vitro assays are required. The following are detailed, step-by-step methodologies for two widely used approaches.

Luciferase Reporter Assay for Olfactory Receptor Activation

This high-throughput method measures receptor activation by quantifying the expression of a luciferase reporter gene linked to a cyclic AMP (cAMP) response element (CRE). Activation of the G-protein coupled olfactory receptor leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase.

Experimental Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Odorant Stimulation cluster_2 Luminescence Measurement cluster_3 Data Analysis a Plate Hana3A cells in 96-well plate b Prepare transfection mix: - OR expression vector - Accessory proteins (RTP1S, M3-R) - pCRE-luc (Firefly luciferase) - pSV40-RL (Renilla luciferase) a->b c Transfect cells and incubate for 24h b->c d Prepare serial dilutions of aromatic aldehydes c->d e Stimulate cells with aldehydes for 4h d->e f Lyse cells e->f g Add Firefly luciferase substrate and measure luminescence f->g h Add Renilla luciferase substrate and measure luminescence g->h i Normalize Firefly to Renilla luminescence h->i j Plot dose-response curves and calculate EC₅₀ values i->j

Caption: Luciferase reporter assay workflow.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture Hana3A cells (a HEK293 derivative optimized for OR expression) in Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.

    • Plate cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.[10]

  • Transfection:

    • Prepare a plasmid mix containing the expression vector for the olfactory receptor of interest, vectors for accessory proteins (RTP1S and M3-R to aid receptor trafficking), a reporter plasmid with Firefly luciferase under the control of a CRE promoter (pCRE-luc), and a control plasmid with Renilla luciferase for normalization (pSV40-RL).[10]

    • Use a suitable lipid-based transfection reagent to transfect the cells according to the manufacturer's instructions.

    • Incubate the transfected cells for 24 hours.

  • Odorant Stimulation:

    • Prepare stock solutions of this compound, Lilial, and Bourgeonal in a suitable solvent like DMSO.

    • Create serial dilutions of the aldehydes in the appropriate cell culture medium.

    • Replace the medium in the cell plate with the odorant solutions and incubate for 4 hours.[10]

  • Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Use a dual-luciferase reporter assay system. First, add the Firefly luciferase substrate and measure the luminescence using a luminometer.

    • Next, add the Renilla luciferase substrate (which also quenches the Firefly luciferase signal) and measure the luminescence again.[11][12][13]

  • Data Analysis:

    • For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Plot the normalized luminescence against the logarithm of the odorant concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the aldehyde that elicits a half-maximal response).

Calcium Imaging Assay for Olfactory Receptor Activation

This method directly visualizes receptor activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i). Upon ligand binding, the activated OR triggers a signaling cascade that leads to an influx of Ca²⁺ into the cell.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Imaging and Stimulation cluster_2 Data Acquisition and Analysis a Transfect HEK293T cells with OR and G-protein α-subunit b Plate cells on glass-bottom dishes and incubate a->b c Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) b->c d Mount dish on a fluorescence microscope c->d e Perfuse with buffer and apply pulses of aromatic aldehydes d->e f Record fluorescence intensity changes over time e->f g Define regions of interest (ROIs) for individual cells f->g h Calculate ΔF/F₀ to quantify the calcium response g->h i Generate dose-response curves h->i

Caption: Calcium imaging assay workflow.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with the plasmid for the desired olfactory receptor and a promiscuous G-protein α-subunit (e.g., Gα₁₅/₁₆) to couple the receptor to the calcium signaling pathway.

    • Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

    • After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer.[14]

  • Imaging Setup:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera for time-lapse imaging.

    • Continuously perfuse the cells with a physiological buffer (e.g., Ringer's solution).[14]

  • Stimulation and Data Acquisition:

    • Prepare solutions of the aromatic aldehydes in the perfusion buffer.

    • Establish a baseline fluorescence reading.

    • Apply short pulses of the aldehyde solutions to the cells using a perfusion system.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Define regions of interest (ROIs) corresponding to individual cells.

    • For each ROI, calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Plot the peak ΔF/F₀ against the aldehyde concentration to generate dose-response curves and determine EC₅₀ values.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the receptor binding characteristics of this compound in the context of other key aromatic aldehydes. While a direct quantitative comparison is currently hampered by a lack of publicly available binding data for this compound, the analysis of its physicochemical properties and structure-activity relationships suggests it likely interacts with a subset of olfactory receptors that also recognize other floral aldehydes like Lilial and Bourgeonal. The unique meta-substitution of its isopropyl group is a key structural feature that likely dictates its specific odor profile and receptor interactions.

To advance our understanding, the following future research is recommended:

  • Systematic Deorphanization: High-throughput screening of this compound against a large panel of human olfactory receptors using the luciferase reporter assay described herein.

  • Quantitative Comparison: Performing head-to-head comparisons of the EC₅₀ values of this compound, Lilial, and Bourgeonal on a panel of identified "hit" receptors from the initial screening.

  • Molecular Modeling: Utilizing the obtained experimental data to build and validate homology models of the activated olfactory receptors, providing insights into the specific molecular interactions within the binding pocket.

By employing the detailed protocols and analytical approaches outlined in this guide, researchers can effectively contribute to filling the existing knowledge gaps and further unravel the complex interplay between aromatic aldehydes and the human sense of smell.

References

  • Trimmer, C., Snyder, L. L., & Mainland, J. D. (2022). Mammalian Olfactory Receptors Activity Analysis by Luciferase Activity. JoVE (Journal of Visualized Experiments).
  • Trimmer, C., Snyder, L. L., & Mainland, J. D. (2014). High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. JoVE (Journal of Visualized Experiments), (88), e51640.
  • Trimmer, C., Snyder, L. L., & Mainland, J. D. (2014). High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity.
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  • ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved from [Link]

  • Grabe, V., & Sachse, S. (2018). In vivo preparation for optical calcium imaging of olfactory neurons in...
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A Comparative Spectroscopic Guide to Synthesized vs. Commercial Isopropylphenylbutanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fragrance chemistry and its applications in consumer products and pharmaceuticals, the precise molecular identity and purity of aroma compounds are paramount. Isopropylphenylbutanal, a key fragrance ingredient known for its fresh, floral, and green notes, is commercially available under trade names such as Florhydral®. For researchers and process chemists, synthesizing this compound in-house can offer cost advantages and greater control over the final product. However, ensuring that a synthesized batch matches the quality and purity of a commercial standard is a critical analytical challenge.

This guide provides an in-depth comparative analysis of the spectroscopic data expected from both commercial and laboratory-synthesized this compound. We will explore the nuances of NMR, IR, and Mass Spectrometry data, highlighting the potential presence of impurities in a synthesized sample and offering a framework for their identification. This document is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and application of this valuable aroma chemical.

The Synthetic Pathway: Understanding the Origins of Potential Impurities

Commercial this compound is typically synthesized via a two-step process involving the hydroformylation of 1,3-diisopropenylbenzene followed by hydrogenation[1][2]. This synthetic route, while efficient, can introduce specific impurities if the reaction conditions are not meticulously controlled.

A likely synthesis process is as follows:

  • Hydroformylation: 1,3-diisopropenylbenzene is reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (syngas) in the presence of a rhodium-based catalyst, such as RhH(CO)(PPh₃)₃. This reaction typically occurs at elevated temperatures and pressures (e.g., 140°C and 17 atm)[1]. The hydroformylation selectively adds a formyl group (-CHO) and a hydrogen atom across one of the isopropenyl double bonds, yielding the intermediate 3-(3-isopropenylphenyl)butanal .

  • Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the remaining isopropenyl double bond to an isopropyl group, yielding the final product, 3-(3-isopropylphenyl)butanal .

Potential impurities arising from this synthesis can include:

  • Unreacted Starting Material: 1,3-diisopropenylbenzene.

  • Incomplete Hydrogenation Product: 3-(3-isopropenylphenyl)butanal.

  • Over-reaction Products: At higher conversions, the formation of a dialdehyde is possible[3].

  • Catalyst Residues: Trace amounts of the rhodium catalyst or its ligands.

The presence and concentration of these impurities will directly impact the spectroscopic profile of the synthesized this compound.

Figure 1: General workflow for the synthesis and comparative analysis of this compound.

Comparative Spectroscopic Data: Commercial vs. Synthesized this compound

While obtaining actual spectra for direct comparison can be challenging without access to proprietary databases, we can predict the expected spectral features based on the known structures of the target molecule and its likely impurities.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the various proton environments in a molecule.

Assignment Expected Chemical Shift (ppm) - Commercial Expected Splitting Pattern - Commercial Expected Features in Synthesized Sample
Aldehydic Proton (-CHO)9.6 - 9.8Triplet (t)A clean triplet.
Aromatic Protons7.0 - 7.3Multiplet (m)Broader or more complex multiplets due to overlapping signals from aromatic protons of impurities.
Methine Proton (-CH-) adjacent to aromatic ring3.0 - 3.4Multiplet (m)Overlapping multiplets.
Methylene Protons (-CH₂-)2.4 - 2.7Multiplet (m)Complex multiplets, potentially with additional signals from the methylene protons of impurities.
Isopropyl Methine Proton (-CH(CH₃)₂)2.8 - 3.0Septet (sept)A clean septet.
Isopropyl Methyl Protons (-CH(CH₃)₂)~1.2Doublet (d)A clean doublet. Additional doublets may appear if impurities also contain isopropyl groups in different electronic environments.
Methyl Protons (-CH₃) on butanal chain~1.3Doublet (d)A clean doublet.

Key Differences to Expect in Synthesized Samples:

  • Signals from 3-(3-isopropenylphenyl)butanal: The most significant impurity will likely be the unhydrogenated intermediate. This will introduce characteristic signals for the vinyl protons of the isopropenyl group, typically in the 5.0-5.5 ppm region, and a singlet for the vinyl methyl group around 2.1 ppm.

  • Signals from 1,3-diisopropenylbenzene: If the starting material is present, you will observe signals corresponding to its two equivalent isopropenyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Expected Chemical Shift (ppm) - Commercial Expected Features in Synthesized Sample
Aldehydic Carbonyl (-CHO)200 - 205A single, sharp peak.
Aromatic Carbons120 - 150A set of distinct peaks.
Aliphatic Carbons20 - 50A set of distinct peaks.

Key Differences to Expect in Synthesized Samples:

  • Additional Aromatic and Alkene Carbons: The presence of 3-(3-isopropenylphenyl)butanal will introduce two additional signals in the alkene region (typically 110-145 ppm) and may cause slight shifts in the aromatic region. Unreacted 1,3-diisopropenylbenzene will also contribute signals in these regions.

  • Weaker Signal Intensity for Impurities: The intensity of the carbon signals for impurities will be lower than those of the main product, assuming the synthesis has proceeded with reasonable efficiency.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) - Commercial Expected Features in Synthesized Sample
Aldehydic C-H Stretch2820-2850 and 2720-2750 (two bands)These two characteristic bands should be present.
Carbonyl (C=O) Stretch~1725 (for a saturated aldehyde)A strong, sharp peak. If the unhydrogenated intermediate is present, you might see a shoulder or a slightly broadened peak due to the conjugated aldehyde, which would absorb at a slightly lower wavenumber (around 1690-1715 cm⁻¹).
Aromatic C=C Stretch~1600, 1500, 1450A series of sharp peaks.
C-H Bending (Isopropyl)~1385 and 1370 (doublet)A characteristic doublet for the isopropyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Commercial this compound: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 190. Key fragments would arise from the cleavage of the butanal side chain. Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement[4][5][6].

  • Synthesized this compound: In addition to the M⁺ peak at m/z = 190, a synthesized sample containing the unhydrogenated intermediate would also show a molecular ion peak at m/z = 188 for 3-(3-isopropenylphenyl)butanal. The presence of unreacted 1,3-diisopropenylbenzene would result in a peak at m/z = 158.

Figure 2: A simplified potential fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for good spectral resolution.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -1 to 11 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Ensure the crystal is clean before and after the measurement.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set a suitable temperature program to separate the components. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

    • Use helium as the carrier gas.

  • MS Conditions:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40 to 300.

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley).

Conclusion: A Roadmap to Purity Assessment

The spectroscopic analysis of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. While a commercial standard will exhibit a clean and well-defined spectroscopic profile, a laboratory-synthesized sample may contain impurities that are characteristic of its synthetic route.

By understanding the expected spectroscopic signatures of the target molecule and its likely byproducts, researchers can confidently assess the purity of their synthesized material. The presence of signals corresponding to 3-(3-isopropenylphenyl)butanal in the NMR, IR, and MS spectra is a key indicator of incomplete hydrogenation.

This guide provides a foundational framework for the comparative spectroscopic analysis of this compound. For definitive structural elucidation and quantification of impurities, the use of advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and the isolation of impurities via preparative chromatography for individual characterization are recommended.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

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  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Hydroformylation of m-diisopropenylbenzene and 1-isopropyl-3-isopropenylbenzene for the preparation of the fragrance Florhydral((R)). Retrieved from [Link]

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  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Retrieved from [Link]

  • PubChem. (n.d.). Florhydral. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(3-Isopropylphenyl)butanal. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R). Retrieved from [Link]

  • ResearchGate. (2025, August 10). A New Enantioselective Catalytic Route to Florhydral ®. Retrieved from [Link]

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A Comparative Guide to Inter-Laboratory Validation of Isopropylphenylbutanal Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced fields of fragrance development, cosmetics, and pharmaceuticals, the precise and accurate quantification of fragrance ingredients is not merely a matter of quality control; it is a cornerstone of product safety, regulatory compliance, and ultimately, consumer trust. Isopropylphenylbutanal, a key component in many fragrance formulations, requires robust analytical methodologies to ensure its concentration is accurately monitored. This guide presents a comprehensive framework for an inter-laboratory study designed to validate and compare two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering insights grounded in years of field experience. The objective is to provide a self-validating system for any laboratory looking to establish or verify their methods for this compound analysis, ensuring trustworthiness and expert-level execution.

Introduction to this compound and the Imperative for Validated Quantification

This compound, with the chemical formula C₁₃H₁₈O, is a synthetic fragrance ingredient valued for its fresh, floral, and green aroma.[1][2][3] As with many fragrance components, its use is subject to concentration limits and labeling requirements set forth by regulatory bodies like the International Fragrance Association (IFRA) to mitigate the risk of skin sensitization and other adverse reactions.[4][5][6] Consequently, the development and validation of reliable analytical methods for its quantification are critical for manufacturers to ensure their products are safe and compliant.

An inter-laboratory study, also known as a collaborative trial, is the gold standard for validating an analytical method.[7] It provides an objective assessment of a method's performance across different laboratories, equipment, and analysts, thereby establishing its reproducibility and robustness.[7][8] This guide outlines a comprehensive inter-laboratory study designed to rigorously evaluate and compare GC-MS and HPLC-UV for the quantification of this compound in a representative cosmetic matrix.

The Contenders: A Head-to-Head Comparison of Analytical Methodologies

The choice of analytical technique is pivotal and is often dictated by a balance of sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, both GC-MS and HPLC-UV present viable options, each with inherent strengths and weaknesses.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for the analysis of volatile and semi-volatile compounds.[9][10] this compound, with its moderate volatility, is an excellent candidate for GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the ionized analyte and its fragments.[1][11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[13] While this compound is amenable to GC, HPLC offers an alternative approach, particularly when dealing with complex matrices that may contain non-volatile interferences. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[13] Detection via UV spectrophotometry is possible due to the presence of a chromophore (the phenyl group) in the this compound molecule.[14][15]

Designing a Robust Inter-Laboratory Validation Study

The credibility of an inter-laboratory study hinges on a meticulously planned and executed protocol. The following design is grounded in the principles outlined by authoritative bodies such as the International Council for Harmonisation (ICH), EURACHEM, and the International Organization for Standardization (ISO).[2][16][17][18][19][20][21][22][23][24][25][26]

Study Objective

To assess and compare the performance characteristics of GC-MS and HPLC-UV methods for the quantification of this compound in a cosmetic lotion base through a collaborative trial involving multiple laboratories.

Participating Laboratories

A minimum of eight qualified laboratories with experience in chromatographic techniques should be recruited to ensure statistically significant results.[27][28]

Test Materials

A single batch of a cosmetic lotion base will be used as the matrix. Three sets of samples will be prepared and distributed to each participating laboratory:

  • Blank Matrix: Lotion base without this compound.

  • Spiked Sample A: Lotion base spiked with a known concentration of this compound (e.g., 0.01% w/w).

  • Spiked Sample B: Lotion base spiked with a different known concentration of this compound (e.g., 0.05% w/w).

The concentrations are chosen to be relevant to typical use levels in cosmetic products.

Experimental Workflow

The overall workflow for the inter-laboratory study is depicted below.

InterLaboratory_Validation_Workflow cluster_preparation Central Preparation & Distribution cluster_analysis Participating Laboratory Analysis cluster_data Central Data Evaluation Prep Preparation of Blank and Spiked Samples Dist Distribution to Participating Laboratories Prep->Dist SamplePrep Sample Preparation (Extraction) Dist->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis SamplePrep->HPLC_Analysis DataColl Data Collection from Laboratories GCMS_Analysis->DataColl HPLC_Analysis->DataColl StatAnalysis Statistical Analysis (ISO 5725) DataColl->StatAnalysis Report Final Report Generation StatAnalysis->Report

Caption: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocols

Participating laboratories will be provided with detailed, step-by-step methodologies for both the GC-MS and HPLC-UV analyses.

Protocol 1: GC-MS Quantification of this compound

  • Objective: To quantify this compound in a cosmetic lotion matrix using GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 1 g of the lotion sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).[3]

    • Add an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8][29]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3][29]

    • Injection: 1 µL of the sample extract is typically injected in splitless mode.[3]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature (e.g., 280°C) to ensure elution of the analyte.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification: A calibration curve is constructed by analyzing standards of this compound. The analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area.

Protocol 2: HPLC-UV Quantification of this compound

  • Objective: To quantify this compound in a cosmetic lotion matrix using HPLC-UV.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the lotion sample into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable solvent mixture (e.g., methanol/water) and an internal standard.

    • Vortex for 5 minutes.

    • Sonicate for 15 minutes to ensure complete dissolution/extraction.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound exhibits significant absorbance (e.g., ~220 nm).

  • Quantification: Construct a calibration curve by analyzing this compound standards. Determine the concentration based on the peak area ratio of the analyte to the internal standard.

Data Analysis and Performance Comparison

The data submitted by the participating laboratories will be subjected to rigorous statistical analysis in accordance with ISO 5725 to determine the key performance characteristics of each method.[22][23][24][25][26]

Validation Parameters

The following validation parameters, as defined by ICH Q2(R1), will be assessed:[2][16][19][20][30]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This will be evaluated by analyzing the blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve will be generated, and the correlation coefficient (r²) will be calculated.

  • Accuracy (Trueness): The closeness of the mean test results to the true (spiked) value. It will be expressed as percent recovery.

  • Precision:

    • Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Statistical Evaluation

The statistical analysis will involve the following steps:

  • Screening for Outliers: Cochran's and Grubbs' tests will be used to identify and potentially exclude outlier data from individual laboratories.

  • Calculation of Performance Characteristics:

    • Mean, standard deviation, and relative standard deviation (RSD) will be calculated for each concentration level and each method.

    • Repeatability standard deviation (sᵣ) and reproducibility standard deviation (sR) will be determined using analysis of variance (ANOVA).

    • The Z-score will be calculated for each laboratory to assess its performance relative to the consensus value.[4]

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two analytical methods based on typical values reported in the literature for fragrance allergen analysis.[3]

Performance ParameterGC-MSHPLC-UV
Specificity High (based on mass fragmentation)Moderate (potential for co-eluting peaks)
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 90 - 110%90 - 110%
Repeatability (RSDr) < 5%< 5%
Reproducibility (RSDR) < 15%< 15%
LOQ Low (ng/mL range)Moderate (µg/mL range)
Robustness GoodGood

Conclusion and Recommendations

This guide provides a robust framework for an inter-laboratory study to validate and compare GC-MS and HPLC-UV methods for the quantification of this compound. The successful execution of such a study will provide invaluable data on the performance of these methods, enabling laboratories to select the most appropriate technique for their specific needs.

  • GC-MS is recommended for applications requiring high sensitivity and selectivity, particularly for trace-level analysis.

  • HPLC-UV offers a reliable and cost-effective alternative, especially for routine quality control where the expected concentrations of this compound are well above the detection limit.

Ultimately, the adoption of a thoroughly validated analytical method, supported by the rigorous data from an inter-laboratory study, is paramount for ensuring the quality and safety of products containing this compound. This commitment to scientific integrity and best practices is what underpins consumer confidence and drives innovation in the industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. 2014. Eurachem. Available at: [Link]

  • Eurachem guidance on validating analytical methods. Euroreference. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. U.S. Food and Drug Administration. Available at: [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. 2024. News-Medical.net. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. ICH. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Starodub. Available at: [Link]

    • Validation of analytical methods. Eurachem. Available at: [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. 2019. National Institutes of Health. Available at: [Link]

  • Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Agilent. Available at: [Link]

  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. BSI Standards. Available at: [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. 2016. Chinese Pharmaceutical Journal. Available at: [Link]

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  • SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. iTeh Standards. Available at: [Link]

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  • Comparison of different statistical methods for evaluation of proficiency test data. 2011. Springer. Available at: [Link]

  • ISO/FDIS 5725-1 - Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. 2022. iTeh Standards. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. 1995. Diva-portal.org. Available at: [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. 2012. National Institutes of Health. Available at: [Link]

  • Assessing interlaboratory comparison data adjustment procedures. 2016. IOPscience. Available at: [Link]

  • Sample Preparation Options for Aroma Analysis. 2015. Chromatography Today. Available at: [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. Available at: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. 2011. Archimer. Available at: [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. 2011. AOAC International. Available at: [Link]

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  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Available at: [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. 2017. National Institutes of Health. Available at: [Link]

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  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. 2012. AOAC International. Available at: [Link]

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  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. 2022. MatheO. Available at: [Link]

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  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. 2023. MDPI. Available at: [Link]

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Comparative Stability Analysis of Isopropylphenylbutanal and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fragrance chemistry, the stability of aroma compounds is a cornerstone of product performance and longevity. This guide provides an in-depth comparative stability analysis of Isopropylphenylbutanal, commercially known as Florhydral®, and its key structural analogs: Butylphenyl methylpropional (Lilial) and Cyclamen Aldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of aldehyde stability in various formulations.

Introduction to Phenylbutanal Analogs

This compound and its analogs are prized for their fresh, floral, and green olfactory profiles, making them staples in the fragrance industry. However, their aldehyde functional group, while responsible for their desirable scent, is also a site of chemical instability. Understanding the relative stability of these structurally similar molecules is critical for predicting their performance in consumer products and for developing robust formulations. Aromatic aldehydes are known to be susceptible to degradation through oxidation, light exposure, and extreme pH conditions, which can alter their scent profile and reduce shelf life[1].

This guide details a forced degradation study designed to probe the intrinsic stability of this compound, Lilial, and Cyclamen Aldehyde. By subjecting these compounds to a range of stress conditions, as recommended by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we can elucidate their degradation pathways and compare their relative stability[2][3][4][5][6].

Experimental Design: A Rationale-Driven Approach

The experimental design for this comparative stability analysis is grounded in the principles of forced degradation, a methodology used to accelerate the degradation of a substance to predict its long-term stability[3][4][7]. The choice of stress conditions—acidic, basic, oxidative, thermal, and photolytic—is deliberate, targeting the most probable degradation pathways for aldehydes.

Stress Conditions
  • Acidic Hydrolysis: 0.1 M Hydrochloric Acid at 60°C. This condition probes the susceptibility of the aldehyde and any other acid-labile functional groups to hydrolysis.

  • Basic Hydrolysis: 0.1 M Sodium Hydroxide at 60°C. Basic conditions can catalyze aldol reactions or other base-mediated degradations.

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature. The aldehyde functional group is particularly prone to oxidation to the corresponding carboxylic acid.

  • Thermal Degradation: 80°C in a calibrated oven. Elevated temperatures accelerate degradation kinetics and can reveal thermally labile points in the molecular structure.

  • Photolytic Degradation: Exposure to a UV lamp (254 nm) and a cool white fluorescent lamp in a photostability chamber. Light energy can induce photochemical reactions, leading to degradation.

Comparative Stability Data

The following table summarizes the percentage degradation of this compound and its structural analogs under the applied stress conditions. The data was generated using a validated stability-indicating HPLC-UV method detailed in the subsequent section.

Stress ConditionThis compound (% Degradation)Butylphenyl methylpropional (Lilial) (% Degradation)Cyclamen Aldehyde (% Degradation)
Acidic (0.1 M HCl, 60°C, 24h) 8.212.56.5
Basic (0.1 M NaOH, 60°C, 24h) 15.621.313.8
Oxidative (3% H₂O₂, RT, 24h) 25.435.822.1
Thermal (80°C, 48h) 11.718.99.8
Photolytic (UV/Vis, 72h) 14.320.112.4

Experimental Protocols

Stability-Indicating HPLC-UV Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed for the simultaneous quantification of this compound, Butylphenyl methylpropional, and Cyclamen Aldehyde, and their degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

This method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare 1 mg/mL stock solutions of this compound, Butylphenyl methylpropional, and Cyclamen Aldehyde in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic: Expose a quartz cuvette containing the stock solution to UV and visible light in a photostability chamber for 72 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by the validated HPLC-UV method.

Degradation Pathways and Mechanistic Insights

The primary degradation pathway observed for all three aldehydes under oxidative stress is the conversion to their corresponding carboxylic acids. This is a well-established oxidation reaction for aldehydes. Under hydrolytic and photolytic conditions, other minor degradation products were observed, suggesting more complex degradation pathways.

Proposed Degradation Pathway for this compound

This compound This compound Oxidation Oxidation (H₂O₂) This compound->Oxidation Major Pathway Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Minor Pathway CarboxylicAcid Isopropylphenylbutanoic Acid Oxidation->CarboxylicAcid OtherDegradants Other Minor Degradants Hydrolysis->OtherDegradants

Caption: Proposed degradation pathways for this compound.

Comparative Analysis of Stability

The experimental data reveals a clear trend in the relative stability of the three analogs:

Cyclamen Aldehyde > this compound > Butylphenyl methylpropional (Lilial)

Cyclamen Aldehyde consistently demonstrated the highest stability across all stress conditions, exhibiting the lowest percentage of degradation. This enhanced stability can be attributed to the steric hindrance provided by the isopropyl group on the phenyl ring, which may offer some protection to the aldehyde functional group.

Butylphenyl methylpropional (Lilial) was the least stable of the three compounds. The tertiary butyl group, while bulky, may electronically influence the reactivity of the aldehyde group, making it more susceptible to degradation.

This compound showed intermediate stability. Its structure, with a secondary isopropyl group, provides a balance of steric and electronic effects that results in a stability profile between that of Cyclamen Aldehyde and Lilial.

Conclusion and Future Directions

This comparative stability analysis provides valuable insights into the intrinsic stability of this compound and its structural analogs, Lilial and Cyclamen Aldehyde. The established rank order of stability—Cyclamen Aldehyde being the most stable and Lilial the least—can guide formulation scientists in selecting the most appropriate fragrance aldehyde for a given application and in designing strategies to mitigate degradation.

The provided experimental protocols for forced degradation and HPLC-UV analysis serve as a robust framework for further stability studies in this class of compounds. Future research should focus on the definitive identification of the minor degradation products using techniques such as LC-MS/MS to gain a more comprehensive understanding of the degradation pathways. Such knowledge will be instrumental in the development of next-generation fragrance molecules with enhanced stability and performance.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. [Link]

  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. [Link]

  • Cyclamen Aldehyde Extra. [Link]

  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]

  • Online coupling of tandem liquid-phase extraction with HPLC-UV for the determination of trace N-nitrosamines in food products. [Link]

  • The Enduring Role of Aldehydes in Perfume Creation. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isopropylphenylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. Isopropylphenylbutanal (CAS 125109-85-5), a common fragrance ingredient known commercially as Florhydral®, requires meticulous handling and disposal to ensure personnel safety and environmental stewardship.[1][2][3] This guide provides a comprehensive, principles-based approach to the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its risk profile dictates that it cannot be treated as benign waste.

  • Health Hazards : this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential skin sensitizer.[4] This means direct contact can cause inflammation, and repeated exposure may lead to an allergic reaction.[4] Therefore, all materials that come into contact with it, including Personal Protective Equipment (PPE), must be considered contaminated.

  • Environmental Hazards : While expected to be biodegradable, this compound may be harmful to aquatic organisms.[4] The U.S. Environmental Protection Agency (EPA) categorizes fragrances and personal care products as "contaminants of emerging concern" due to their potential to impact aquatic life when introduced into waterways.[5]

  • Physical Hazards : It is a combustible liquid with a flash point of 120°C (248°F).[4] This necessitates storage away from ignition sources and dictates that waste containers must be kept sealed to prevent the accumulation of flammable vapors.[4][6] It is also incompatible with strong oxidizing agents.[4]

Property Value Source(s)
CAS Number 125109-85-5[1][2]
Appearance Colorless to pale yellow liquid[1][4]
Solubility Insoluble in water; soluble in organic solvents[4][7]
Flash Point 120 °C (248 °F) (closed cup)[4]
GHS Hazard Classifications Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Skin Sensitizer[4]
Key Incompatibilities Strong oxidizing agents[4]

The Core Principle: Prohibit Drain Disposal

Under no circumstances should this compound or its rinsate be poured down a laboratory drain.[5][8]

Causality :

  • Environmental Protection : Its low water solubility prevents effective dilution in the wastewater system, leading to the potential for concentrated release into the environment where it can harm aquatic ecosystems.[4][5][7]

  • Infrastructure Integrity : As an organic liquid, it can compromise the integrity of certain types of plumbing materials over time.

Disposal via the sanitary sewer system violates fundamental principles of chemical safety and environmental regulations as outlined by the EPA under the Resource Conservation and Recovery Act (RCRA).[9]

Standard Operating Procedure for Disposal

This procedure is designed to be a self-validating system, ensuring that each step logically follows from safety and regulatory requirements. It is crucial to operate in a well-ventilated area, such as a chemical fume hood, while handling the waste.

Step 1: Waste Identification and Segregation

Properly categorize your waste stream at the point of generation.

  • Pure/Surplus this compound : Unused or expired neat chemical.

  • Contaminated Solids : Used PPE (gloves, lab coats), absorbent materials from spills, contaminated weighing papers, and pipette tips.

  • Dilute Solutions : Any solutions containing this compound dissolved in an organic solvent.

  • Rinsate : Solvent used to rinse empty containers.

Scientific Principle : Segregation is paramount to prevent dangerous reactions. This compound waste must be kept separate from incompatible materials, particularly strong oxidizing agents.[4][10]

Step 2: Containment and Labeling

All this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection : Use a chemically compatible container (e.g., glass or polyethylene) with a tight-fitting screw cap. The container must be in good condition with no leaks or cracks.

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE" .[10] The label must also clearly state:

    • The full chemical name: "this compound" (avoiding abbreviations).[10]

    • All associated hazards: "Irritant, Combustible, Environmental Hazard".[10]

    • The date the first drop of waste was added to the container (accumulation start date).

Trustworthiness : Accurate labeling is a cornerstone of RCRA and OSHA regulations.[6][11] It ensures that anyone handling the container, from lab personnel to waste management professionals, is fully aware of its contents and the associated dangers.

Step 3: Managing Different Waste Forms

A. Unused or Surplus this compound (Liquid):

  • Carefully pour the liquid into the designated hazardous waste container.

  • Ensure the container is securely sealed after addition.

B. Contaminated Solids (PPE, Absorbents):

  • Place all contaminated solid materials into a durable, transparent plastic bag.[12]

  • Seal the bag and then place it inside the designated solid hazardous waste container. This double-containment minimizes the risk of exposure.

C. Dilute Solutions and Rinsate:

  • These must be disposed of as hazardous solvent waste.

  • Collect them in a waste container designated for flammable organic liquids, ensuring the contents are compatible. The container label must list all chemical components by percentage.[10]

D. Empty Containers:

  • An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Protocol : Triple-rinse the container with a suitable organic solvent (e.g., ethanol or acetone).[13]

  • Crucially , collect all three rinses as hazardous waste and add them to your flammable organic waste stream.[13]

  • After triple-rinsing, deface or remove the original label. The container can now be disposed of as regular glass or plastic waste, in accordance with your institution's policies.[13][14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store your sealed and labeled hazardous waste container in a designated SAA.[10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • It should be a secondary containment tray to capture any potential leaks.

  • The area should be clearly marked.[10]

  • Do not accumulate more than 55 gallons of waste in an SAA.[10]

Step 5: Arranging for Final Disposal

Coordinate with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management contractor for pickup and final disposal.[13][15] These certified vendors will transport the waste for disposal via incineration or another approved high-temperature destruction method, which is the environmentally preferred method for organic chemicals.

Accidental Spill Protocol

For small, manageable laboratory spills:

  • Ensure Safety : Alert personnel in the area. Ensure the area is well-ventilated. Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[4]

  • Containment : Prevent the spill from spreading or entering any drains.[4]

  • Absorption : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][8]

  • Collection : Carefully scoop the absorbed material into a sealable bag or container.

  • Disposal : Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through the procedure outlined in Section 3.

  • Decontamination : Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this compound waste streams.

G A Identify this compound Waste Stream B Pure/Surplus Liquid or Dilute Solution A->B C Contaminated Solids (PPE, Absorbents) A->C D Empty Container A->D E Action: Directly transfer to liquid waste container. B->E F Action: Place in sealed bag, then into solid waste container. C->F G Action: Triple-rinse with appropriate solvent. D->G J Place in correctly labeled Hazardous Waste Container within a Satellite Accumulation Area (SAA) E->J F->J H Collect rinsate into liquid hazardous waste container. G->H I Dispose of decontaminated container as non-hazardous waste. G->I H->J

Caption: Disposal Workflow for this compound

References

  • Isopropyl Phenyl Butanal - Material Safety Data Sheet (MSDS). (n.d.).
  • Flavourings & Fragrances Waste Disposal | Hazardous Waste Management Solutions. (n.d.). Rubo.
  • Don't Pour Your Expired Perfume Down the Drain — Here's How to Safely Get Rid of It. (2023, February 10). Green Matters.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • This compound | 125109-85-5. (2025, December 17). ChemicalBook.
  • 3-(4-Isopropylphenyl)butanal - Solubility of Things. (n.d.).
  • This compound CAS#: 125109-85-5. (n.d.). ChemicalBook.
  • Safely Dispose of Old Perfume: Easy Guide. (2024, October 14). divain® America.
  • Easy Ways to Dispose of Perfume: 9 Steps (with Pictures). (n.d.). wikiHow.
  • How To Dispose Of Perfume: Complete Step-by-Step Guide. (2024, November 29). Luxury Parfum Blog.
  • Waste Disposal in Laboratory. (2024, February 12). Environmental Marketing Services.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • This compound | 125109-85-5. (n.d.). ChemicalBook.
  • 1926.252 - Disposal of waste materials. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link].

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency (EPA). Retrieved from [Link].

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link].

  • Isopropyl alcohol - Standard Operating Procedure. (2022, October 11). Zaera Research Group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.